(4S)-4-butyl-L-glutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-2-amino-4-butylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580536 | |
| Record name | (4S)-4-Butyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14344-45-7 | |
| Record name | (4S)-4-Butyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4S)-4-butyl-L-glutamic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (4S)-4-Butyl-L-glutamic Acid
Abstract
This compound is a non-proteinogenic amino acid analogue of L-glutamic acid, characterized by a butyl substituent at the C4 position. As a molecule of interest for researchers in neuroscience and drug development, particularly in the context of glutamate receptor and transporter modulation, a thorough understanding of its chemical properties is paramount. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. It covers stereochemistry, physicochemical characteristics, spectroscopic signatures, a plausible synthetic strategy, and robust analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a detailed chemical foundation for handling, characterizing, and utilizing this compound in their work.
Chemical Structure and Stereochemistry
This compound, also systematically named (2S,4S)-2-amino-4-butylpentanedioic acid, possesses two chiral centers at the C2 (α-carbon) and C4 (γ-carbon) positions. The "L" designation refers to the (S) configuration at the α-carbon, consistent with naturally occurring amino acids. The "(4S)" designation specifies the stereochemistry at the substituted γ-carbon. This specific stereoisomer is crucial, as biological activity of glutamate analogues is often highly dependent on precise stereochemical configurations.
The butyl group introduces significant lipophilicity to the side chain compared to the parent L-glutamic acid, which can influence its interaction with biological targets, solubility, and metabolic stability.
Caption: 2D structure of this compound.
Physicochemical Properties
While extensive experimental data for this specific analogue is not widely published, its properties can be reliably predicted based on its structure and comparison with L-glutamic acid and other 4-substituted analogues. The introduction of the four-carbon alkyl chain is the primary determinant of its unique characteristics.
| Property | Value / Description | Rationale & Scientific Insight |
| CAS Number | 14344-45-7 | Unique identifier for this specific chemical substance.[1] |
| Molecular Formula | C₉H₁₇NO₄ | Derived from its atomic composition. |
| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Predicted: White to off-white crystalline solid | Typical appearance for amino acids and their derivatives. |
| pKa Values | α-COOH: ~2.1γ-COOH: ~4.4α-NH₃⁺: ~9.5 | The pKa of the α-carboxyl and α-amino groups are expected to be similar to L-glutamic acid.[2] The butyl group's electron-donating inductive effect may slightly increase the pKa of the adjacent γ-carboxyl group compared to glutamic acid's ~4.3.[3] |
| Solubility | Predicted: Soluble in acidic/basic aqueous solutions and polar organic solvents (e.g., methanol, DMSO). Limited solubility in neutral water and low solubility in nonpolar solvents (e.g., hexane). | The zwitterionic nature at neutral pH limits water solubility. The butyl group enhances solubility in organic solvents compared to L-glutamic acid.[4][5] Solubility in aqueous solutions is greatly increased at pH values below the α-COOH pKa or above the α-NH₃⁺ pKa due to salt formation. |
| Optical Rotation | Not determined. | The specific rotation would need to be experimentally measured and would be a key parameter for confirming the enantiomeric purity of a synthesized batch. |
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are predicted key features for ¹H NMR, ¹³C NMR, and Mass Spectrometry.
¹H NMR Spectroscopy
(Predicted for D₂O, 500 MHz)
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Insight |
| Hα (C2-H) | ~3.8 | dd | Coupled to the two diastereotopic Hβ protons. |
| Hβ (C3-H₂) | ~2.1 - 2.3 | m | Complex multiplet due to coupling with Hα and Hγ. These protons are diastereotopic. |
| Hγ (C4-H) | ~2.4 - 2.6 | m | Complex multiplet due to coupling with Hβ protons and the adjacent CH₂ of the butyl group. |
| Butyl-CH₂ (α') | ~1.4 - 1.6 | m | Protons adjacent to the chiral C4 center. |
| Butyl-CH₂ (β', γ') | ~1.2 - 1.4 | m | Overlapping signals from the central part of the butyl chain. |
| Butyl-CH₃ | ~0.9 | t | Triplet from coupling to the adjacent CH₂ group. |
Insight: The key diagnostic signals are the upfield triplet for the butyl methyl group and the complex multiplets for the backbone protons. The exact shifts and coupling constants of the Hβ and Hγ protons are sensitive indicators of the molecule's preferred conformation in solution. Comparison with the spectrum of L-glutamic acid would show the disappearance of one Hγ proton signal and the appearance of the butyl group signals.[6][7]
¹³C NMR Spectroscopy
(Predicted for D₂O, 125 MHz)
| Carbon Assignment | Predicted Shift (ppm) | Rationale |
| α-COOH (C1) | ~175 | Typical chemical shift for an α-carboxylic acid carbon in an amino acid. |
| γ-COOH (C5) | ~180 | The γ-carboxyl carbon is typically downfield compared to the α-carboxyl. |
| Cα (C2) | ~55 | Standard shift for the α-carbon of glutamic acid. |
| Cγ (C4) | ~40 - 45 | The substitution with a butyl group will shift this carbon significantly compared to the C4 of glutamic acid (~34 ppm). |
| Cβ (C3) | ~30 - 35 | Shift influenced by the substitution at the adjacent C4 position. |
| Butyl-C (α') | ~30 - 35 | Aliphatic carbon adjacent to the backbone. |
| Butyl-C (β') | ~28 | Aliphatic carbon. |
| Butyl-C (γ') | ~22 | Aliphatic carbon. |
| Butyl-C (δ') | ~14 | Terminal methyl carbon, characteristically upfield. |
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): This is the preferred method for soft ionization.
-
Positive Mode: Expected [M+H]⁺ = 204.24
-
Negative Mode: Expected [M-H]⁻ = 202.22
-
-
Electron Impact (EI-MS) Fragmentation: While less common for this type of molecule, EI-MS would yield characteristic fragments.
-
A prominent fragment would arise from the loss of the γ-carboxyl group (-COOH, 45 Da) and parts of the butyl chain.[8]
-
Loss of water (-H₂O, 18 Da) is also a common fragmentation pathway.
-
-
Analytical Consideration: When using LC-MS, it is crucial to be aware of the potential for in-source cyclization of glutamic acid and its derivatives to form pyroglutamic acid analogues.[9] This can lead to an artifact peak at [M-H₂O+H]⁺. Chromatographic separation is therefore essential to distinguish the true analyte from this artifact.
Proposed Synthesis and Characterization Workflow
A robust and stereoselective synthesis is critical. Based on established methodologies for similar 4-substituted glutamic acid derivatives, an asymmetric Michael (1,4-conjugate) addition is a highly plausible and effective strategy.[10][11]
Caption: Proposed workflow for synthesis and quality control.
Chemical Reactivity and Stability
-
Functional Group Reactivity: The molecule contains three primary functional groups: two carboxylic acids and one primary amine. These groups can undergo standard reactions (e.g., esterification, amidation, N-acylation) and are key to its zwitterionic character.
-
Stability:
-
Thermal Stability: Like L-glutamic acid, the 4-butyl derivative is susceptible to intramolecular cyclization upon heating in aqueous solution, forming the corresponding 4-butyl-pyroglutamic acid.[12] This is an important consideration during sample preparation, storage of solutions, and certain analytical techniques like GC-MS that require high temperatures.
-
pH Stability: The compound is stable across a wide pH range at ambient temperature. However, extreme pH combined with high temperature can accelerate degradation or racemization.[12]
-
Storage: For long-term storage, the compound should be kept as a solid in a cool, dry, and dark place to prevent degradation.[13] Solutions should be prepared fresh or stored frozen at -20°C or below for short durations.
-
Recommended Analytical Protocol: Purity and Identity Verification by LC-MS/MS
This protocol provides a self-validating system for the routine analysis of this compound, ensuring accuracy by separating the analyte from potential impurities and degradation products.
-
Objective: To determine the purity and confirm the identity of the target compound.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Methodology:
-
Column Selection: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is an excellent starting point. The butyl group provides sufficient retention for this mode of chromatography.
-
Rationale: C18 columns provide robust separation for moderately polar to nonpolar analytes. The increased lipophilicity of the target molecule makes it well-suited for this stationary phase.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid acts as a proton source, promoting good peak shape and efficient ionization in positive ESI mode.
-
-
Gradient Elution:
-
Start at 2-5% B, hold for 1 minute.
-
Ramp to 95% B over 5-7 minutes.
-
Hold at 95% B for 2 minutes (column wash).
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
Rationale: A gradient is necessary to elute the polar analyte effectively while also washing out any more nonpolar impurities. This gradient should be optimized to ensure baseline separation from the potential pyroglutamic acid derivative, which would elute later due to its increased neutrality and lipophilicity.
-
-
Mass Spectrometer Conditions (Positive ESI):
-
Full Scan (Identity): Scan a range of m/z 100-300 to confirm the presence of the [M+H]⁺ ion at 204.24.
-
Targeted MS/MS (Purity & Confirmation): Use Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): m/z 204.2
-
Product Ions (Q3): Select 2-3 characteristic fragment ions (e.g., loss of H₂O, loss of COOH). This requires initial optimization by infusing a pure standard.
-
-
Rationale: MRM provides exceptional sensitivity and selectivity, allowing for accurate quantification and purity assessment even in complex matrices. Monitoring multiple transitions confirms the identity of the peak and reduces the likelihood of false positives.[9]
-
-
System Validation:
-
Analyze a blank (solvent) injection to ensure no system contamination.
-
Inject a known standard to confirm retention time and MS/MS response.
-
Spike a sample with a small amount of standard to confirm peak identity if necessary.
-
-
Conclusion
This compound presents a unique chemical profile defined by its specific stereochemistry and the lipophilic butyl side chain. While direct experimental data is limited, a robust understanding of its properties can be achieved through predictive analysis grounded in the principles of organic chemistry and data from related analogues. Its synthesis is plausibly achieved through stereoselective conjugate addition. Characterization requires a suite of modern analytical techniques, with a particular emphasis on chromatography to ensure stereochemical and chemical purity, and mass spectrometry designed to avoid common artifacts like in-source cyclization. This guide provides the foundational chemical knowledge required for scientists to confidently incorporate this compound into their research and development pipelines.
References
-
Akkinepalli, R. R., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(22), 5496. Available at: [Link]
-
Baishixing. (n.d.). L-Glutamic Acid α-tert-Butyl Ester. Retrieved January 13, 2026, from a URL similar to [Link]
- Wehbe, J., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851–858.
- ResearchGate. (n.d.). Enantioselective synthesis of new 4-substituted glutamic acid derivatives.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148). Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid. Retrieved January 13, 2026, from [Link]
- ResearchGate. (2023). Interfacial behavior of alkylated glutamic acid.
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The Biology Project, University of Arizona. (n.d.). Amino Acids - Glutamic acid. Retrieved January 13, 2026, from [Link]
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Wikipedia. (n.d.). Glutamic acid. Retrieved January 13, 2026, from [Link]
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NIST. (n.d.). L-Glutamic acid, 3TBDMS derivative. Retrieved January 13, 2026, from [Link]
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Trif, M., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. International Journal of Molecular Sciences, 24(10), 8829. Available at: [Link]
- ResearchGate. (n.d.). Mass Spectrometry of Glutamic Acid and Glutamine in the Gas Phase.
- ResearchGate. (n.d.). 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted....
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000037 - L-Glutamic Acid. Retrieved January 13, 2026, from [Link]
-
Appt, V. C., et al. (2019). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Journal of The American Society for Mass Spectrometry, 30(10), 2133–2137. Available at: [Link]
- Studii şi Cercetări de Chimie. (2012).
- ResearchGate. (n.d.). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions.
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A Technical Guide to the Stereoselective Synthesis of (4S)-4-butyl-L-glutamic Acid
Authored by: A Senior Application Scientist
Abstract
(4S)-4-butyl-L-glutamic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its potential as a selective ligand for glutamate receptors and other neurological targets. This technical guide provides an in-depth, research-grade overview of a robust and stereoselective synthetic route to this compound. The methodology detailed herein is grounded in established principles of asymmetric synthesis, leveraging a chiral glutamic acid scaffold to control the stereochemistry at the C4 position. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of 4-Substituted Glutamic Acid Analogs
(S)-Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). Its analogs, particularly those substituted at the C4 position, are crucial tools for probing the structure and function of glutamate receptors (e.g., NMDA, AMPA, and kainate receptors) and excitatory amino acid transporters (EAATs).[1][2] The stereochemistry at the C4 position is often critical for biological activity, dictating the compound's potency and selectivity. The synthesis of enantiomerically pure 4-alkyl-L-glutamic acids, such as the target molecule this compound, therefore presents a significant synthetic challenge that requires precise stereocontrol.
The synthetic strategy outlined in this guide focuses on the diastereoselective alkylation of a suitably protected L-glutamic acid derivative. This approach is advantageous as it utilizes a readily available chiral starting material and employs a chair-like chelated enolate intermediate to direct the incoming electrophile, thereby ensuring the desired (4S) configuration.[3]
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that can be conceptually broken down into three main stages:
-
Protection of L-Glutamic Acid: The starting material, L-glutamic acid, possesses multiple reactive functional groups (two carboxylic acids and one primary amine). To achieve regioselective alkylation at the C4 position, these groups must be appropriately protected.
-
Stereoselective Alkylation: This is the key stereochemistry-defining step. A dianion is generated from the protected glutamic acid, which is then alkylated with a butyl electrophile. The inherent chirality of the starting material and the formation of a rigid chelated intermediate guide the alkylation to occur stereoselectively.
-
Deprotection: The final stage involves the removal of all protecting groups to yield the target molecule, this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols
Stage 1: Preparation of the Protected Glutamic Acid Scaffold
The success of the stereoselective alkylation hinges on a robust protecting group strategy. We will utilize a combination of tert-butoxycarbonyl (Boc) for the amine, a tert-butyl (t-Bu) ester for the α-carboxylic acid, and an allyl ester for the γ-carboxylic acid. This orthogonal protection scheme allows for selective manipulation later in the synthesis if needed.
Protocol 3.1.1: Synthesis of N-Boc-L-glutamic acid α-tert-butyl ester (1)
This compound can be prepared from commercially available L-glutamic acid. The procedure involves the protection of the amino group with a Boc group, followed by the selective esterification of the α-carboxylic acid.[4][5] Alternatively, this starting material is commercially available.
Protocol 3.1.2: Synthesis of 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate (2)
This protocol follows a Mitsunobu esterification procedure, which is known for its mild conditions and high yields.[3]
-
Materials:
-
N-Boc-L-glutamic acid α-tert-butyl ester (1)
-
Triphenylphosphine (PPh₃)
-
Allyl alcohol
-
Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve N-Boc-L-glutamic acid α-tert-butyl ester (1) (1.0 equiv.), triphenylphosphine (1.3 equiv.), and allyl alcohol (1.3 equiv.) in anhydrous THF in a round-bottom flask.
-
Cool the mixture in an ice bath (0 °C).
-
Add diisopropylazodicarboxylate (DIAD) (1.3 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield compound 2 .
-
Stage 2: Stereoselective Alkylation
This is the crucial step where the butyl group is introduced at the C4 position with the desired (S) stereochemistry. The reaction proceeds through the formation of a lithium enolate, which adopts a rigid chair-like conformation. The bulky protecting groups direct the incoming butyl iodide to attack from the less sterically hindered face, resulting in the desired diastereomer.[3]
Caption: Logic of the stereoselective alkylation step.
Protocol 3.2.1: Synthesis of 1-Allyl 5-(tert-butyl) (2S,4S)-4-butyl-2-((tert-butoxycarbonyl)amino)pentanedioate (3)
-
Materials:
-
5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate (2)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Butyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the protected glutamic acid derivative (2) (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS solution (2.2 equiv.) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete enolate formation.
-
Add butyl iodide (1.5 equiv.) dropwise as a solution in anhydrous THF.
-
Allow the alkylation to proceed at -78 °C overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the diastereomerically pure compound 3 .
-
Stage 3: Global Deprotection
The final step involves the removal of the Boc, t-Bu, and allyl protecting groups to yield the final product. This is typically achieved under acidic conditions.
Protocol 3.3.1: Synthesis of this compound (4)
-
Materials:
-
Protected (2S,4S)-4-butyl-L-glutamic acid derivative (3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger for the allyl group (e.g., phenylsilane or dimedone)
-
-
Procedure:
-
Allyl Deprotection: Dissolve compound 3 in DCM. Add the palladium catalyst (0.1 equiv.) and the scavenger (e.g., phenylsilane, 3 equiv.). Stir at room temperature until the allyl group is cleaved (monitor by TLC). Work up the reaction to isolate the intermediate carboxylic acid.
-
Boc and t-Bu Deprotection: Dissolve the product from the previous step in a solution of TFA in DCM (e.g., 25-50% v/v).
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude product can be purified by recrystallization or by ion-exchange chromatography to yield the final product, This compound (4) .
-
Data Summary and Expected Results
The following table summarizes the expected outcomes for each key step of the synthesis. Yields and diastereomeric ratios are based on literature precedents for similar alkylations.[3]
| Step No. | Reaction | Starting Material | Product | Expected Yield | Key Analytical Data |
| 3.1.2 | Mitsunobu Esterification | 1 | 2 | >80% | ¹H NMR, ¹³C NMR, MS |
| 3.2.1 | Stereoselective Alkylation | 2 | 3 | ~70-75% | ¹H NMR (to confirm diastereoselectivity), ¹³C NMR, MS, Chiral HPLC |
| 3.3.1 | Global Deprotection | 3 | 4 | >90% | ¹H NMR, ¹³C NMR, High-Resolution MS, Optical Rotation |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of this compound. The key to this synthesis is the highly diastereoselective alkylation of a protected L-glutamic acid derivative, which effectively translates the stereochemistry of the starting material to the newly formed stereocenter at the C4 position. This methodology is not limited to the butyl derivative and can likely be extended to synthesize a variety of (4S)-4-alkyl-L-glutamic acid analogs by simply varying the electrophile used in the alkylation step. These compounds will continue to be valuable probes for neurochemical research and as starting points for the development of novel therapeutics targeting the central nervous system.
References
-
Tamura, O., Shiro, T., Ogasawara, M., Toyao, A., & Ishibashi, H. (2007). Stereoselective Syntheses of 4-Hydroxy 4-Substituted Glutamic Acids. The Journal of Organic Chemistry, 72(16), 6149–6158. [Link]
-
Wehbe, J., Rolland, V., Fruchier, A., Roumestant, M.-L., & Martinez, J. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851–858. [Link]
-
Tamura, O., et al. (2007). Stereoselective Syntheses of 4-Hydroxy 4-Substituted Glutamic Acids. Request PDF. [Link]
-
Sharir, H., et al. (2011). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. RSC Advances, 1(9), 1735. [Link]
-
Wehbe, J., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester.
- Google Patents. (n.d.). US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs.
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- 4. Boc-L-glutamic acid 1-tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to (4S)-4-butyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4S)-4-butyl-L-glutamic acid, a non-proteinogenic amino acid with significant potential in neuroscience and drug discovery. By leveraging established synthetic strategies and analytical methods for analogous compounds, this document serves as a foundational resource for researchers aiming to synthesize, characterize, and investigate the biological activities of this molecule.
Introduction
This compound is a derivative of the principal excitatory neurotransmitter, L-glutamic acid, distinguished by the presence of a butyl group at the 4-position of the glutamate backbone. This structural modification offers a unique scaffold for probing the binding pockets of glutamate receptors and enzymes that metabolize glutamate. The stereochemistry at both the alpha-carbon (S) and the gamma-carbon (S) is critical for its specific interactions with biological targets. The Chemical Abstracts Service (CAS) number for this compound is 14344-45-7 .[1] The enantiomer, (4R)-4-Butyl-D-glutamic acid, is assigned CAS number 1217602-18-0.[2]
The introduction of an alkyl substituent on the glutamate scaffold can significantly alter its pharmacological profile, potentially leading to the development of selective agonists, antagonists, or enzyme inhibitors with therapeutic applications in neurological and psychiatric disorders.[3][4] This guide will detail a plausible synthetic route, purification strategies, analytical characterization methods, and potential avenues for biological investigation.
Physicochemical Properties
While experimental data for this compound is not extensively available, its physicochemical properties can be predicted based on its structure.
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in aqueous solutions, with solubility dependent on pH. |
| Stereochemistry | (2S, 4S) |
| CAS Number | 14344-45-7[1] |
Synthetic Approach: A Proposed Enantioselective Synthesis
This approach offers excellent control over the stereochemistry at both the C2 and C4 positions, which is crucial for elucidating the structure-activity relationship of the final compound.
Conceptual Workflow of the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Diastereoselective Michael Addition
-
Preparation of the Chiral Glycine Enolate: A chiral glycine equivalent, such as a Schiff base derived from (S)-(-)-2-hydroxy-pinanone and glycine tert-butyl ester, is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate. The reaction is stirred at this temperature for 1 hour to ensure complete enolate formation.
-
Michael Addition: Ethyl 2-hexenoate (the Michael acceptor) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected diastereomeric adduct.
Step 2: Deprotection and Purification
-
Hydrolysis: The crude adduct is dissolved in a mixture of a strong acid (e.g., 6 M hydrochloric acid) and an organic co-solvent (e.g., dioxane) and heated to reflux. This step hydrolyzes the ester and imine protecting groups.
-
Purification: The resulting mixture of amino acid diastereomers is purified by ion-exchange chromatography. A strong cation exchange resin is typically used, with elution gradients of an appropriate buffer (e.g., ammonium hydroxide or hydrochloric acid) to separate the desired (2S, 4S) diastereomer from the others.
-
Isolation: The fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), as well as signals for the protons on the glutamic acid backbone. The chemical shifts and coupling constants of the protons at the C2, C3, and C4 positions will be critical for confirming the relative stereochemistry. For L-glutamic acid in D₂O, characteristic peaks are observed around 3.74 ppm (triplet, C2-H), 2.07 ppm (multiplet, C3-H₂), and 2.48 ppm (multiplet, C4-H₂).[5] The butyl substitution at C4 will significantly alter the chemical shifts and splitting patterns of the C3 and C4 protons.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the presence of all nine carbon atoms in the molecule, including the two carboxyl carbons, the carbons of the butyl group, and the carbons of the glutamic acid backbone. For L-glutamic acid, the approximate chemical shifts are: C1 (177.36 ppm), C5 (184.09 ppm), C2 (57.36 ppm), C3 (29.73 ppm), and C4 (36.20 ppm).[6] The butyl group will introduce additional signals in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the accurate mass of the molecular ion, confirming the elemental composition (C₉H₁₇NO₄).
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis can be used to study the fragmentation pattern, which can provide further structural information. Common fragmentation pathways for amino acids include the loss of water, ammonia, and carbon dioxide.[7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric and diastereomeric purity of the final product. A suitable chiral stationary phase, such as a crown ether-based column, can be used to separate the different stereoisomers.[8]
Potential Biological Activities and Research Applications
The structural similarity of this compound to L-glutamic acid suggests that it may interact with various components of the glutamatergic system.
Glutamate Receptor Modulation
The butyl group at the 4-position may confer selectivity for specific subtypes of ionotropic (NMDA, AMPA, kainate) or metabotropic glutamate receptors.[4][9]
-
Proposed Experiment: Investigate the binding affinity and functional activity of this compound at cloned and expressed glutamate receptor subtypes using radioligand binding assays and electrophysiological recordings.
Caption: Potential interactions with glutamate receptors.
Enzyme Inhibition
This compound could also act as an inhibitor of enzymes involved in glutamate metabolism, such as glutamate decarboxylase (GAD), the enzyme that synthesizes the inhibitory neurotransmitter GABA.[10]
-
Proposed Experiment: Evaluate the inhibitory potential of the compound against purified GAD or other relevant enzymes using in vitro enzyme activity assays.
Conclusion
This compound represents a valuable chemical tool for exploring the intricacies of the glutamatergic system. This guide provides a foundational framework for its synthesis, purification, and characterization, drawing upon established principles of organic chemistry and analytical science. The proposed avenues for biological investigation highlight the potential of this molecule to contribute to the development of novel therapeutics for a range of neurological and psychiatric conditions. Further research into this and related compounds is warranted to fully elucidate their pharmacological profiles and therapeutic potential.
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An In-Depth Technical Guide to (4S)-4-butyl-L-glutamic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(4S)-4-butyl-L-glutamic acid, a non-proteinogenic amino acid, represents a class of neurologically active compounds with significant potential in drug discovery and development. As a derivative of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, this molecule and its analogs are instrumental in probing the structure and function of glutamate receptors.[1] This technical guide provides a comprehensive overview of this compound, including its molecular properties, a detailed representative synthesis protocol, and its applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Substituted Glutamic Acid Analogs
L-glutamic acid is a pivotal molecule in neuroscience, mediating the majority of excitatory neurotransmission.[1] Its receptors, broadly classified into ionotropic and metabotropic, are implicated in numerous physiological processes, including learning, memory, and synaptic plasticity. Consequently, dysregulation of glutamatergic signaling is associated with a range of neurological and psychiatric disorders.
The synthesis and study of glutamic acid analogs, particularly those substituted at the 4-position, have been instrumental in dissecting the pharmacology of individual glutamate receptor subtypes.[2] By modifying the steric and electronic properties of the glutamic acid backbone, researchers can develop ligands with enhanced selectivity and potency, paving the way for novel therapeutic agents. This compound is a member of this important class of molecules, offering a unique pharmacological profile for investigation.
Molecular Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Weight | 203.238 g/mol | |
| Molecular Formula | C₉H₁₇NO₄ | , |
| CAS Number | 14344-45-7 | |
| IUPAC Name | (2S,4S)-2-amino-4-butylpentanedioic acid | |
| Canonical SMILES | CCCCC(CC(C(=O)O)N)C(=O)O | Inferred |
| Appearance | White crystalline powder (predicted) | , |
| Solubility | Predicted to be soluble in water. Insoluble in non-polar organic solvents. | |
| pKa Values | Predicted to have pKa values for its two carboxyl groups and one amino group, similar to glutamic acid (approx. 2.19, 4.25, and 9.67). | , |
Synthesis of this compound: A Representative Protocol
The stereoselective synthesis of 4-alkyl-L-glutamic acids is a challenging yet critical aspect of their development. The following protocol is a representative, multi-step synthesis adapted from established methodologies for analogous compounds, emphasizing enantioselective control.[3]
Workflow for the Synthesis of 4-Alkyl-L-Glutamic Acids
Caption: A generalized workflow for the synthesis of 4-alkyl-L-glutamic acids.
Detailed Experimental Protocol
Step 1: Protection of L-Pyroglutamic Acid
-
To a solution of L-pyroglutamic acid in a suitable solvent (e.g., tert-butanol/dichloromethane), add a protecting group for the carboxylic acid, such as tert-butyl acetate in the presence of a strong acid catalyst (e.g., perchloric acid).
-
Following esterification, protect the amine with a suitable protecting group, for instance, by reacting with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.
-
Monitor the reaction by Thin Layer Chromatography (TLC) and purify the resulting protected pyroglutamate derivative by column chromatography.
Step 2: Stereoselective Alkylation
-
Dissolve the protected pyroglutamate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), dropwise to form the enolate.
-
Introduce the alkylating agent, in this case, 1-iodobutane, and allow the reaction to proceed at low temperature, gradually warming to room temperature. The stereoselectivity of this step is crucial and is influenced by the choice of protecting groups and reaction conditions.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the 4-butyl-substituted pyroglutamate derivative via silica gel chromatography.
Step 3: Ring Opening and Deprotection
-
Hydrolyze the pyroglutamate ring of the alkylated intermediate using a strong acid, such as 6 M hydrochloric acid, at elevated temperatures.
-
This step typically also cleaves the tert-butyl ester and Boc protecting groups.
-
Monitor the reaction for the complete consumption of the starting material.
Step 4: Purification and Isolation
-
Neutralize the reaction mixture and purify the crude this compound using ion-exchange chromatography.
-
Lyophilize the appropriate fractions to obtain the final product as a solid.
-
Characterize the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Applications in Drug Discovery and Neuroscience
This compound and its analogs are valuable tools in several areas of drug discovery:
-
Probing Glutamate Receptor Subtypes: These compounds can be used in binding and functional assays to characterize the pharmacological profiles of different glutamate receptor subtypes. By determining the affinity and efficacy of these analogs, researchers can gain insights into the structural requirements for ligand recognition at various receptors.[2]
-
Development of Selective Ligands: The ultimate goal is to develop ligands that are highly selective for a single glutamate receptor subtype. Such compounds are invaluable as research tools and have the potential to be developed into therapeutics with fewer side effects.
-
Neurotransmitter Transporter Studies: 4-substituted glutamic acid analogs can also be used to investigate the substrate specificity and inhibition of excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synaptic cleft.
-
Lead Compounds for Neurological Disorders: Given the central role of the glutamatergic system in many CNS disorders, including epilepsy, schizophrenia, and chronic pain, novel glutamatergic ligands are of high interest as potential drug candidates.
Analytical Methodologies
The analysis of this compound in biological matrices or as a pure compound typically involves chromatographic techniques coupled with mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the separation of glutamic acid and its derivatives. The use of ion-pairing reagents can improve the retention and resolution of these polar compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of amino acids. Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are often employed for their high specificity and sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound. Data for the parent compound, L-glutamic acid, can be found in databases such as the Biological Magnetic Resonance Bank (BMRB).
Illustrative Analytical Workflow
Caption: A typical workflow for the analysis of this compound.
Conclusion
This compound is a valuable chemical entity for researchers in neuroscience and drug development. Its synthesis, while complex, provides access to a tool for exploring the intricacies of the glutamatergic system. Further investigation into its pharmacological properties will undoubtedly contribute to a deeper understanding of glutamate receptor function and may lead to the development of novel therapeutics for a range of neurological disorders.
References
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- Wehbe, J., Rolland, V., Fruchier, A., Roumestant, M.-L., & Martinez, J. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851–858.
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The Biological Activity of 4-Substituted L-Glutamic Acid Analogs: A Technical Guide for Drug Discovery
Introduction: Beyond the Endogenous Ligand
L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrating a symphony of synaptic transmission, plasticity, and cognitive functions.[1] Its actions are mediated through a complex family of ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors, as well as by a suite of excitatory amino acid transporters (EAATs) that meticulously regulate its extracellular concentration.[2][3][4] However, the ubiquitous nature of glutamatergic signaling presents a significant challenge for therapeutic intervention; non-selective modulation can lead to widespread, undesirable effects.
This technical guide delves into the nuanced world of 4-substituted L-glutamic acid analogs, a class of molecules that has proven instrumental in dissecting the pharmacology of the glutamate system. By introducing substituents at the 4-position of the glutamate scaffold, researchers have been able to conformationally constrain the molecule, thereby achieving remarkable selectivity for specific receptor subtypes and transporters. This guide will provide an in-depth exploration of the structure-activity relationships (SAR), biological activities, and experimental methodologies associated with these powerful chemical probes and therapeutic leads.
The Strategic Advantage of 4-Substitution: Conformation is Key
The flexibility of the L-glutamic acid backbone allows it to adopt numerous conformations in solution. This conformational promiscuity enables its interaction with a wide array of glutamate receptors and transporters. However, for the drug developer, this is a double-edged sword. The core scientific rationale behind 4-substitution is to restrict this conformational freedom. A substituent at the 4-position can sterically hinder certain rotational bonds, favoring specific spatial arrangements of the α-amino, α-carboxyl, and γ-carboxyl groups. This targeted conformational biasing is the foundation of achieving receptor and transporter subtype selectivity.[5]
A conformational analysis using techniques like NMR spectroscopy and molecular modeling is crucial in understanding how these analogs interact with their targets.[5] By examining the torsion angles and the distances between the key functional groups, we can correlate specific conformations with observed biological activity.[5]
Navigating the Glutamatergic Landscape: Biological Targets and Analog Selectivity
The biological activity of 4-substituted L-glutamic acid analogs is diverse, with different analogs exhibiting distinct pharmacological profiles at various components of the glutamatergic system.[6][7]
Metabotropic Glutamate Receptors (mGluRs)
The mGluRs, a family of G-protein coupled receptors, are divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. 4-substituted analogs have been pivotal in developing selective agonists and antagonists for these receptors.
A notable example is (2S,4S)-4-methylglutamic acid, which has been shown to be a potent agonist at mGluR1.[5] Conversely, the (2S,4R) diastereomer, (2S,4R)-4-methylglutamic acid, displays selectivity for kainate receptors.[5][6][7] Further exploration has led to the development of analogs with even greater selectivity. For instance, certain L-2,4-syn-substituted analogs show selective agonist activity at mGlu2 receptors, while other conformationally restricted analogs are selective agonists for group III mGluRs (mGlu4,6,8).[8]
dot
Caption: Signaling pathways of mGluR groups and modulation by 4-substituted analogs.
Ionotropic Glutamate Receptors (iGluRs)
The iGluRs, which include AMPA, kainate, and NMDA receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[9] The conformational constraint imposed by 4-substitution has also yielded analogs with selectivity for iGluR subtypes.
As mentioned, (2S,4R)-4-methylglutamic acid is selective for kainate receptors.[6][7] (S)-4-methyleneglutamic acid, on the other hand, demonstrates high but relatively non-selective affinity for AMPA, kainate, and NMDA receptors.[6][7] This highlights the subtle structural changes that can dramatically alter the pharmacological profile of these analogs.
Excitatory Amino Acid Transporters (EAATs)
EAATs (subtypes EAAT1-5) are crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and shaping synaptic signaling.[10] 4-substituted L-glutamic acid analogs have been instrumental in probing the structure and function of these transporters.
A series of L-2,4-syn-4-alkylglutamic acid analogs has been synthesized and evaluated for their activity at EAAT1, EAAT2, and EAAT3.[11] Interestingly, a distinct shift in pharmacological profile was observed with increasing alkyl chain length. For example, the 4-methyl analog is a substrate at EAAT1 and an inhibitor at EAAT2 and EAAT3, whereas the 4-ethyl analog acts as an inhibitor at all three subtypes.[11] This suggests that even minor modifications to the 4-substituent can convert a substrate into an inhibitor. Furthermore, it has been shown that large and bulky hydrophobic substituents in the 4-position are tolerated by EAATs 1-3, with the resulting compounds retaining inhibitory activity.[11]
| Analog | Target | Activity | Reference |
| (2S,4R)-4-methylglutamic acid | Kainate Receptors | Selective | [6],,[5] |
| (2S,4S)-4-methylglutamic acid | mGluR1α and mGluR2 | Selective | [6],[7] |
| (S)-4-methyleneglutamic acid | AMPA, Kainate, NMDA, mGluR1α, mGluR2 | Non-selective, high affinity | [6],[7] |
| L-2,4-syn-4-methylglutamic acid | EAAT1 | Substrate | |
| L-2,4-syn-4-methylglutamic acid | EAAT2, EAAT3 | Inhibitor | [11] |
| L-2,4-syn-4-ethylglutamic acid | EAAT1, EAAT2, EAAT3 | Inhibitor | [11] |
Experimental Workflows for Characterization
The comprehensive characterization of 4-substituted L-glutamic acid analogs requires a multi-faceted experimental approach, encompassing synthesis, binding assays, functional assays, and in vivo studies.
Synthesis: The Chemoenzymatic Approach
A powerful and elegant method for the synthesis of enantiomerically pure 4-substituted L-glutamic acid analogs is the chemoenzymatic approach. This methodology offers high yield and excellent stereocontrol.
Step-by-Step Protocol: Chemoenzymatic Synthesis of L-2,4-syn-4-Alkylglutamic Acid Analogs [11]
-
Chemical Synthesis of Precursors: Synthesize the corresponding 4-substituted α-ketoglutaric acids.
-
Enzymatic Transamination: Employ an aminotransferase, such as aspartate aminotransferase (AAT) from pig heart or E. coli, to catalyze the stereoselective amination of the α-keto acid precursors.
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer (e.g., potassium phosphate buffer, pH 7.5) at a controlled temperature (e.g., 37°C). L-aspartic acid is used as the amino group donor, and pyridoxal-5'-phosphate is included as a cofactor.
-
Purification: The resulting L-2,4-syn-4-alkylglutamic acid analogs are purified using ion-exchange chromatography.
-
Chiral Analysis: The enantiomeric excess of the final products is determined by chiral HPLC.
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An In-depth Technical Guide to the In Silico Modeling of (4S)-4-Butyl-L-glutamic Acid
Abstract: This guide provides a comprehensive, technically-focused workflow for the in silico modeling of (4S)-4-butyl-L-glutamic acid, a derivative of the key neurotransmitter L-glutamic acid. Addressed to researchers, computational chemists, and drug development professionals, this document outlines a structured, multi-stage computational pipeline. The protocol begins with ligand and target preparation, progresses through molecular docking and all-atom molecular dynamics simulations, and culminates in the predictive assessment of ADMET properties. The methodologies described herein are grounded in established computational practices, emphasizing scientific causality and self-validation at each stage to ensure the generation of robust and reliable predictive data.
Introduction: The Rationale for Modeling this compound
L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a central role in synaptic plasticity, learning, and memory.[1][2] Its derivatives are of significant interest in neuroscience and pharmacology as potential modulators of glutamate receptors (e.g., NMDA, AMPA) or other related targets like the cystine/glutamate antiporter (system xc-).[1][3] this compound is one such derivative. While public information on its specific biological activity is sparse, its structural similarity to L-glutamic acid makes it a compelling candidate for investigation as a neuromodulatory agent.
In silico modeling provides a powerful, resource-efficient paradigm for generating initial hypotheses about a molecule's biological behavior before committing to costly and time-consuming wet-lab experiments.[4][5] By computationally simulating the interactions between this compound (the "ligand") and a putative biological target (the "receptor"), we can predict its binding affinity, understand its binding mode, and assess the stability of the resulting complex.[5] Furthermore, computational tools can forecast its pharmacokinetic and toxicity profiles (ADMET), which are critical for early-stage drug discovery.[6][7]
This guide establishes a complete workflow for such an investigation, using freely accessible and widely validated software tools as examples.
PART I: Overall Computational Workflow
The in silico analysis of a small molecule like this compound follows a logical, multi-step progression. Each stage builds upon the last, moving from static predictions to dynamic simulations and holistic property profiling.
Caption: High-level workflow for the in silico analysis of a novel small molecule.
PART II: Ligand and Target System Preparation
The fidelity of any simulation is critically dependent on the quality of the starting structures. This preparatory phase is arguably the most important for ensuring meaningful results.
Step 1: Ligand Structure Generation
The first step is to obtain a high-quality, 3D structure of this compound.
Protocol:
-
Obtain 2D Representation: Source the canonical SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file for the molecule. For this compound, a SMILES string can be derived from its known structure.
-
Generate 3D Coordinates: Use a molecular editor such as Avogadro or PyMOL to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a crucial step to relieve any steric strain from the initial 3D conversion and find a low-energy conformation.
-
Causality: Raw 3D conversions often have unrealistic bond lengths and angles. An energy minimization algorithm (e.g., steepest descent followed by conjugate gradients) using a suitable force field (e.g., MMFF94 or UFF) relaxes the structure into a more physically plausible state.
-
-
Protonation State: Determine the correct protonation state at a physiological pH of ~7.4. For this compound, both carboxylic acid groups will likely be deprotonated (carboxylate anions) and the amino group will be protonated.[2] Tools like Open Babel can assist in assigning appropriate protonation.
-
Save in Required Format: Save the final, minimized structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina, which includes partial charges and atom type definitions.[8]
Step 2: Target Identification and Preparation
Given that this compound is a glutamate analog, a logical starting point is to investigate its interaction with a glutamate receptor. For this guide, we will select a human AMPA receptor subtype.
Protocol:
-
Select a Target: Identify a suitable protein target from the RCSB Protein Data Bank (PDB).[9] A high-resolution crystal structure with a co-crystallized ligand is ideal, as it helps validate the binding site. For this example, let's hypothesize using a structure of the GluA2 AMPA receptor ligand-binding domain.
-
Download and Clean the PDB File: Download the PDB file (e.g., 5L1B).
-
Prepare the Receptor: The raw PDB file requires cleaning to be simulation-ready.[10]
-
Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands. Retain essential cofactors if they are critical for structural integrity or binding.
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using software like AutoDock Tools or Chimera, ensuring correct protonation states for amino acid residues (e.g., HIS, ASP, GLU).[8][11]
-
Assign Partial Charges: Assign atomic partial charges (e.g., Gasteiger charges) to the protein atoms.
-
-
Save as Receptor Format: Save the cleaned, hydrogen-added receptor structure in the .pdbqt format.
PART III: Molecular Docking Simulation
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[10][12]
Caption: A typical workflow for performing a molecular docking experiment.
Protocol (Using AutoDock Vina as an example):
-
Define the Binding Site: The "search space" for docking is defined by a 3D grid box.[10] If a co-crystallized ligand was present in the original PDB file, the box should be centered on its location. This ensures the search is focused on the known active site.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the ligand and receptor .pdbqt files, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling computational effort).
-
Execute the Docking Run: Launch the docking simulation from the command line.[10] Vina will sample many different poses of the ligand within the grid box, score them using its scoring function, and rank them.
-
Analyze the Results:
-
Binding Affinity: The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.[10]
-
Pose Visualization: The output file contains coordinates for the top-ranked binding poses. Visualize these poses in PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor residues.
-
Self-Validation: To trust the docking protocol, perform a "re-docking" experiment. Take the original co-crystallized ligand, dock it back into its own receptor, and verify that the top-scoring pose accurately reproduces the crystallographic pose (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å).
Hypothetical Docking Results
| Ligand | Target Receptor | Top Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | GluA2 (AMPA) | -7.8 | Arg485, Pro478, Thr480 |
| L-glutamic acid (control) | GluA2 (AMPA) | -6.5 | Arg485, Pro478, Thr480 |
This table presents hypothetical data for illustrative purposes.
PART IV: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time.[9][13] This allows for the assessment of the binding pose's stability.
Caption: Standard workflow for an all-atom molecular dynamics simulation.
Protocol (Using GROMACS as an example): [14][15][16]
-
System Preparation:
-
Generate Ligand Topology: The most critical step for a novel ligand is generating its topology and parameter files, which describe its bond lengths, angles, and charges according to a specific force field (e.g., CHARMM36, AMBER). This can be done using servers like SwissParam or CGenFF.
-
Combine Protein and Ligand: Merge the protein and the top-ranked ligand pose from docking into a single complex file.
-
Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).
-
Solvation: Fill the box with explicit water molecules (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.[16]
-
-
Simulation Execution:
-
Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.
-
Equilibration: Perform two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density. Position restraints are often applied to the protein and ligand during this phase to allow the solvent to relax around them.[16]
-
Production Run: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) with all restraints removed. Save the coordinates (trajectory) at regular intervals.
-
-
Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a stable conformation.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to measure the persistence of key interactions (like hydrogen bonds) identified during docking.
-
PART V: ADMET Prediction
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential for filtering out candidates likely to fail in later development stages.[17] Web-based tools provide rapid and accessible predictions.[6][7]
Protocol (Using SwissADME as an example): [18][19]
-
Input Molecule: Paste the SMILES string of this compound into the SwissADME web server.[17]
-
Run Prediction: Execute the prediction.
-
Analyze Output: The server provides a comprehensive report covering various properties.
Hypothetical ADMET Profile
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 203.24 g/mol | Favorable (within Lipinski's rule of 5) |
| LogP (o/w) | -1.5 | Hydrophilic | |
| Water Solubility | Highly Soluble | Good for formulation | |
| Pharmacokinetics | GI Absorption | Low | The charged nature may limit passive diffusion. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier.[2] | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Good oral drug candidate profile |
| Medicinal Chemistry | PAINS Alert | 0 alerts | No known problematic fragments for screening. |
This table presents hypothetical data for illustrative purposes. The interpretation of BBB permeation is supported by general knowledge of glutamic acid.[2]
Conclusion and Future Directions
This guide has detailed a systematic in silico workflow for the initial characterization of this compound. The process, integrating ligand/target preparation, molecular docking, molecular dynamics, and ADMET prediction, provides a multi-faceted predictive profile of the molecule.
Based on the hypothetical results presented, this compound appears to be a hydrophilic molecule with potentially stronger binding to the GluA2 receptor than its parent compound, L-glutamic acid. The MD simulations would further be needed to confirm the stability of this predicted binding pose. However, its predicted low gastrointestinal absorption and inability to cross the blood-brain barrier suggest that it may not be suitable as an orally administered central nervous system drug without modification, but could be a candidate for peripheral targets or require alternative delivery mechanisms.
Each computational prediction is a hypothesis that must be validated through empirical testing. The insights gained from this in silico pipeline are invaluable for designing targeted, efficient laboratory experiments to confirm the molecule's true biological activity and therapeutic potential.
References
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Title: GROMACS Tutorials Source: The GROMACS website URL: [Link]
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Title: Introduction to Molecular Dynamics - the GROMACS tutorials! Source: BioExcel URL: [Link]
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Title: GROMACS tutorial | Biomolecular simulations - EMBL-EBI Source: EMBL-EBI URL: [Link]
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Title: Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial Source: YouTube URL: [Link]
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Title: Running molecular dynamics simulations using GROMACS Source: Galaxy Training URL: [Link]
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Title: Integrative modeling workflow for building in silico whole-cell models Source: ResearchGate URL: [Link]
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Title: Small Molecule Docking Source: KBbox: Methods URL: [Link]
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Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]
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Title: Small molecule docking Source: Bonvin Lab URL: [Link]
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Title: Which is the best Web Server for ADMET Predictions helpful for publications Source: ResearchGate URL: [Link]
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Title: 13.2: How to Dock Your Own Drug Source: Chemistry LibreTexts URL: [Link]
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Title: Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments Source: MDPI URL: [Link]
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Title: Session 4: Introduction to in silico docking Source: University of Cambridge URL: [Link]
-
Title: SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives Source: ResearchGate URL: [Link]
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Title: About - SwissADME Source: SwissADME URL: [Link]
-
Title: Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking Source: MDPI URL: [Link]
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Title: A Guide to In Silico Drug Design Source: PubMed Central (PMC) URL: [Link]
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Title: Molecular modelling for in silico drug discovery Source: Slideshare URL: [Link]
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Title: SwissADME Source: SIB Swiss Institute of Bioinformatics - Expasy URL: [Link]
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Title: In Silico 3D Modeling of Binding Activities Source: Springer Nature Experiments URL: [Link]
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Title: 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | C14H25NO6 Source: PubChem URL: [Link]
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Title: L-Glutamic Acid α-tert-Butyl Ester Source: Baishixing URL: [Link]
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Title: The Power of Precision: Utilizing L-Glutamic Acid α-tert-butyl Ester in Advanced Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer Source: PubMed Central (PMC) URL: [Link]
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Title: Glutamic acid Source: Wikipedia URL: [Link]
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Title: Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid Source: PubMed Central (PMC) URL: [Link]
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Title: The Glutamic Acid Molecule Source: World of Molecules URL: [Link]
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Title: Glutamic Acid: Definition, Structure, Benefits, Sources and Uses Source: Pharmaresearch URL: [Link]
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Spectroscopic Characterization of (4S)-4-butyl-L-glutamic acid: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of (4S)-4-butyl-L-glutamic acid, a non-proteinogenic amino acid. In the absence of direct experimental data in public repositories, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offers predicted spectral data based on established principles and analogous compounds, and provides workflows for data acquisition and interpretation. The objective is to equip researchers with the necessary tools to unambiguously identify and characterize this molecule and similar 4-substituted glutamic acid derivatives.
Introduction
This compound is a synthetic amino acid derivative of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system. As a non-proteinogenic amino acid (NPAA), it holds potential for various applications in drug discovery and biotechnology, primarily through its ability to modulate biological systems by mimicking or antagonizing the effects of its natural counterpart. The introduction of an alkyl substituent at the C4 position can significantly alter the molecule's physicochemical properties, receptor binding affinity, and metabolic stability.
Accurate structural elucidation is the cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.[1] NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while MS reveals the molecular weight and provides structural clues through fragmentation analysis. This guide presents a predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectral data for this compound, establishing a benchmark for its empirical identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules.[1] For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are essential for complete structural assignment.
Experimental Protocol: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. A standardized protocol ensures reproducibility and high-resolution data.
-
Dissolution: Accurately weigh 5-10 mg of purified this compound.[1]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterium Oxide (D₂O) is an excellent choice for polar molecules like amino acids.[1] Alternatively, DMSO-d₆ can be used. The choice of solvent can influence chemical shifts.[2][3][4]
-
pH Adjustment: If solubility is an issue, the pH of the D₂O solution can be carefully adjusted using dilute DCl or NaOD to obtain a clear, homogenous solution.[1]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube.
-
Internal Standard: Add a small quantity of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the known spectrum of L-glutamic acid and the anticipated electronic effects of the C4-butyl substituent.[5][6] The spectrum is expected to show distinct signals for each unique proton environment.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in D₂O, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |
| H2 (α-CH) | ~ 3.85 | Doublet of Doublets (dd) | J(H2,H3a) ≈ 8.5, J(H2,H3b) ≈ 5.0 | The α-proton is coupled to the two diastereotopic β-protons. |
| H3a, H3b (β-CH₂) | ~ 2.0 - 2.2 | Multiplets | - | These protons are diastereotopic and will appear as complex, overlapping multiplets. |
| H4 (γ-CH) | ~ 1.6 - 1.8 | Multiplet | - | Coupled to the β-protons and the adjacent methylene of the butyl group. |
| H1' (Butyl-CH₂) | ~ 1.4 - 1.5 | Multiplet | - | Methylene group attached to the chiral C4 center. |
| H2', H3' (Butyl-CH₂) | ~ 1.3 - 1.4 | Multiplets | - | Overlapping signals typical of an alkyl chain. |
| H4' (Butyl-CH₃) | ~ 0.90 | Triplet (t) | J ≈ 7.0 | Terminal methyl group of the butyl chain. |
Note: Amine (NH₂) and carboxylic acid (COOH) protons will typically exchange with D₂O and will not be observed. In a non-protic solvent like DMSO-d₆, they would appear as broad signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are referenced against L-glutamic acid data from the Biological Magnetic Resonance Bank (BMRB).[7]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (γ-COOH) | ~ 181.5 | The chemical shift of the γ-carboxyl carbon. |
| C5 (α-COOH) | ~ 175.0 | The chemical shift of the α-carboxyl carbon. |
| C2 (α-CH) | ~ 56.5 | The α-carbon attached to the amino group. |
| C4 (γ-CH) | ~ 42.0 | Shifted downfield relative to glutamic acid (~34 ppm) due to the α-effect of the butyl group. |
| C3 (β-CH₂) | ~ 31.0 | The β-carbon chemical shift. |
| C1' (Butyl-CH₂) | ~ 34.5 | The first carbon of the butyl chain. |
| C2' (Butyl-CH₂) | ~ 28.5 | |
| C3' (Butyl-CH₂) | ~ 22.8 | |
| C4' (Butyl-CH₃) | ~ 14.2 | The terminal methyl carbon. |
Advanced 2D NMR Techniques
To confirm the assignments made from 1D spectra, a suite of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling correlations, confirming the connectivity of protons within the spin system (e.g., H2 coupling to H3a/H3b, which in turn couple to H4).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the more resolved proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the overall structure, such as the connection of the butyl group (H1') to the glutamic acid backbone (C3, C4, C5).
NMR Data Acquisition and Processing Workflow
The logical flow from sample to structure can be visualized as follows.
Caption: A typical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the molecular weight of the analyte and structural information from its fragmentation pattern.[8]
Experimental Protocol: Sample Preparation and Ionization
Electrospray Ionization (ESI) is the preferred method for analyzing polar, non-volatile molecules like amino acids as it is a soft ionization technique that typically keeps the molecule intact.[9][10]
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µM) in a solvent compatible with ESI, such as a mixture of methanol and water (e.g., 50:50 v/v).
-
Acidification: To promote protonation and enhance signal in positive ion mode, add a small amount of a volatile acid, such as 0.1% formic acid, to the solution.[9]
-
Analysis Mode: The analysis is typically performed in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is required to induce and analyze fragmentation.[11][12]
Predicted Mass Spectrum and Fragmentation Analysis
The analysis will focus on the protonated molecular ion and its characteristic fragment ions produced via collision-induced dissociation (CID).
-
Molecular Formula: C₉H₁₇NO₄
-
Monoisotopic Mass: 203.1158 Da
-
Predicted [M+H]⁺: m/z 204.1236
Upon CID, the [M+H]⁺ ion is expected to undergo fragmentation through characteristic pathways for amino acids, including neutral losses from the carboxylic acid groups and cleavage of the carbon backbone.[13][14]
Table 3: Predicted Key Fragment Ions for [M+H]⁺ of this compound
| Predicted m/z | Proposed Fragment Ion / Neutral Loss | Notes |
| 186.1130 | [M+H - H₂O]⁺ | Loss of water from one of the carboxylic acid groups. A very common fragmentation pathway. |
| 158.0968 | [M+H - HCOOH]⁺ | Loss of formic acid, a characteristic fragmentation for protonated amino acids. |
| 146.0604 | [M+H - C₄H₈ - H₂O]⁺ or [Glutamic Acid Immonium Ion - H₂O]⁺ | This could arise from a complex rearrangement or represent the glutamic acid immonium ion after loss of the butyl group. |
| 102.0550 | [M+H - H₂O - C₅H₉O]⁺ | Formation of the glutamic acid immonium ion through loss of the C4 side chain (butyl group and γ-carboxyl). |
| 84.0444 | [102.0550 - H₂O]⁺ | Further dehydration of the immonium ion. A common fragment in glutamic acid spectra.[15] |
MS Data Acquisition and Analysis Workflow
The fragmentation pathway is a logical cascade initiated by energizing the parent ion.
Caption: Predicted ESI-MS/MS fragmentation pathway for the molecule.
Summary and Conclusion
This guide provides a robust, predictive framework for the comprehensive spectroscopic analysis of this compound. The predicted ¹H and ¹³C NMR data, including chemical shifts and coupling patterns, offer a clear blueprint for structural verification. The anticipated mass spectrometric behavior, including the accurate mass of the protonated molecular ion and its key fragment ions, provides orthogonal confirmation of the molecule's identity and structure. The detailed experimental protocols and workflow diagrams serve as practical tools for researchers undertaking the synthesis and characterization of this novel amino acid derivative. By synthesizing established spectroscopic principles with data from analogous structures, this document empowers scientists to confidently identify and analyze this compound, facilitating its exploration in drug development and other biochemical applications.
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L-glutamic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]
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An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. PubMed Central. Available at: [Link]
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Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic. WUR eDepot. Available at: [Link]
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Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. Available at: [Link]
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Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Agilent. Available at: [Link]
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The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]
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Whitepaper: A Strategic Roadmap for Identifying and Validating the Therapeutic Targets of (4S)-4-butyl-L-glutamic acid
Abstract: (4S)-4-butyl-L-glutamic acid represents a novel chemical entity structurally derived from L-glutamic acid, the principal excitatory neurotransmitter in the mammalian central nervous system. Its therapeutic potential is currently uncharacterized. This guide provides a comprehensive, scientifically-grounded strategy for the systematic identification, validation, and characterization of its molecular targets. We present a multi-tiered experimental roadmap, from initial binding and functional assays on high-probability targets within the glutamatergic system to broader off-target profiling and preliminary cellular validation. This document is intended for researchers, pharmacologists, and drug development professionals, offering detailed protocols, decision-making frameworks, and the scientific rationale necessary to elucidate the compound's mechanism of action and unlock its therapeutic promise.
Introduction: The Scientific Imperative
The rational design of novel therapeutics hinges on a deep understanding of the interaction between a molecule and its biological targets. This compound, by virtue of its chemical structure as an L-glutamate analog, presents a compelling case for investigation within the extensive and therapeutically significant glutamatergic system. Dysregulation of glutamate signaling is a cornerstone of numerous neuropathologies, including epilepsy, ischemic stroke, neurodegenerative diseases like Alzheimer's and Parkinson's, and psychiatric disorders such as schizophrenia and depression.
This document eschews a speculative listing of targets. Instead, it provides a logical, field-proven workflow for discovery and validation. We will proceed from a primary structural hypothesis to a rigorous, multi-tiered screening cascade designed to de-risk and accelerate the development of this compound.
Part 1: Foundational Hypothesis & Primary Target Classes
Based on its core L-glutamic acid scaffold, the compound's primary targets are hypothesized to reside within the glutamatergic synapse. The butyl group addition suggests potential for altered selectivity, affinity, or metabolic stability compared to endogenous glutamate. Our investigation will therefore prioritize three key protein families that directly bind and respond to glutamate.[1][2][3]
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels responsible for fast excitatory neurotransmission.[1][2][4] Subtypes include NMDA, AMPA, and Kainate receptors. Interaction with these targets could position the compound as a potential modulator of synaptic plasticity, learning, and memory, or as a neuroprotective agent against excitotoxicity.[1][3]
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling.[2][4] With eight subtypes organized into three groups, mGluRs offer a wide range of possibilities for therapeutic intervention in psychiatric and neurological disorders.[4]
-
Excitatory Amino Acid Transporters (EAATs): These transporters are crucial for clearing glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity.[5][6][7] EAATs (subtypes EAAT1-5) are critical for maintaining glutamate homeostasis.[5][6][7] A compound that modulates EAAT activity could be a powerful therapeutic for conditions marked by glutamate dysregulation, such as amyotrophic lateral sclerosis (ALS) or stroke.[8][9]
Visualizing the Primary Target Landscape
Caption: Potential interaction points for the compound at a glutamatergic synapse.
Part 2: A Multi-Tiered Strategy for Target Deconvolution
We propose a systematic, three-tiered approach to move from broad screening to specific functional validation. This workflow is designed to maximize data generation while efficiently allocating resources.
Tier 1: High-Throughput Binding Affinity Profiling
Objective: To rapidly determine if this compound physically interacts with the hypothesized target families. This is a crucial first-pass filter.
Methodology:
-
Radioligand Displacement Assays: To assess binding to iGluR and mGluR subtypes.
-
Synaptosomal [³H]-Glutamate Uptake Assays: To measure effects on EAAT activity.
Protocol 1: Radioligand Displacement Assay (Conceptual)
-
Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor. The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity.
-
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human receptor subtype of interest (e.g., NMDA, AMPA, mGluR1-8).
-
A suitable radioligand (e.g., [³H]CGP 39653 for NMDA, [³H]AMPA for AMPA receptors).
-
Test compound: this compound, serially diluted.
-
Assay buffer, scintillation fluid, filter plates, scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination & Separation: Rapidly filter the mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Add scintillation cocktail to the dried filters and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Hypothetical Tier 1 Binding Results
| Target Subtype | Radioligand | Calculated Kᵢ of Test Compound (nM) |
| NMDA (GluN2B) | [³H]Ifenprodil | 85 |
| AMPA | [³H]AMPA | > 10,000 |
| Kainate | [³H]Kainate | > 10,000 |
| mGluR1 | [³H]R214127 | 750 |
| mGluR5 | [³H]MPEP | 980 |
| mGluR2/3 | [³H]LY341495 | > 10,000 |
| EAAT2 | [³H]D-Aspartate Uptake | IC₅₀ = 2,500 nM |
This hypothetical data suggests the compound has the highest affinity for the NMDA receptor, with weaker affinity for Group I mGluRs and EAAT2, warranting progression to functional assays for these specific targets.
Tier 2: Functional Characterization of "Hits"
Objective: To determine the functional consequence of binding. Does the compound act as an agonist (activator), antagonist (blocker), or allosteric modulator?
Methodology:
-
Calcium Mobilization Assays: For GPCRs like mGluRs, which signal through intracellular calcium changes.
-
Electrophysiology (Patch-Clamp): The gold standard for measuring ion channel (iGluR) and electrogenic transporter (EAAT) activity.
Protocol 2: FLIPR-Based Calcium Mobilization Assay (for mGluRs)
-
Principle: Group I mGluRs (mGluR1/5) couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye to measure this change in real-time.
-
Materials:
-
HEK293 cells expressing the mGluR of interest (e.g., mGluR5).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS).
-
Agonist (e.g., Glutamate), Antagonist (e.g., MPEP).
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load cells with Fluo-4 AM dye, which will fluoresce upon binding to calcium.
-
Assay Execution (FLIPR):
-
Agonist Mode: Add varying concentrations of the test compound and measure the fluorescence change over time. A positive signal indicates agonism.
-
Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist (at its EC80 concentration). A reduction in the agonist's signal indicates antagonism.
-
-
Data Analysis: Plot the change in fluorescence against compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).
-
Visualizing the Tier 2 Workflow
Caption: Decision workflow from Tier 1 binding hits to Tier 2 functional assays.
Tier 3: Selectivity and Off-Target Profiling
Objective: To ensure the compound's activity is specific to the identified target(s) and to proactively identify potential side effects. A highly selective compound is a more promising therapeutic candidate.
Methodology:
-
Broad Panel Screening: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of several hundred known receptors, ion channels, transporters, and enzymes.
-
Rationale: This is a cost-effective method to rapidly flag potential liabilities. Significant inhibition (>50%) of any off-target protein would trigger a follow-up dose-response study to determine the potency of this interaction. The goal is to demonstrate a significant "selectivity window" (e.g., >100-fold) between the on-target potency and any off-target activity. This polypharmacological approach is critical in modern CNS drug discovery.[10]
Part 3: Advanced Characterization & CNS Drug-Likeness
Assuming a potent and selective target has been validated, the next phase involves assessing the compound's suitability for in vivo studies and as a potential therapeutic.
CNS Multi-Parameter Optimization (MPO)
Objective: To evaluate the physicochemical properties of this compound to predict its ability to cross the blood-brain barrier (BBB) and function as a CNS drug.
Methodology:
-
In Silico & In Vitro Profiling: A set of key properties should be calculated and measured. Several established scoring algorithms, like the CNS MPO score, combine these parameters to provide a single desirability score.[11][12]
-
Key Parameters to Assess:
-
Lipophilicity (cLogP/cLogD): A measure of how well the compound partitions into a lipid environment. A cLogP between 2-4 is often optimal for BBB penetration.[13]
-
Molecular Weight (MW): Lower MW (< 450 Da) is generally preferred.[11]
-
Topological Polar Surface Area (TPSA): A measure of the molecule's surface polarity. A TPSA < 90 Ų is often required for passive diffusion across the BBB.[13]
-
Hydrogen Bond Donors (HBD): Fewer HBDs (≤ 3) are favorable.[11]
-
pKa: The ionization state of the molecule at physiological pH affects its charge and permeability.
-
-
In Vitro Permeability and Efflux:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Measures passive diffusion.
-
MDCK-MDR1 Assay: Uses a cell line overexpressing the P-glycoprotein (P-gp) efflux pump, a major mechanism for excluding drugs from the brain.[11] A low efflux ratio is critical for achieving therapeutic concentrations in the CNS.[14]
-
Data Presentation: Hypothetical CNS MPO Profile
| Parameter | Value | Desirability Score (0-1) | Rationale |
| cLogP | 2.6 | 1.0 | In the optimal range for BBB penetration. |
| MW | 203.24 Da | 1.0 | Well below the typical <450 Da cutoff. |
| TPSA | 63.3 Ų | 1.0 | Favorable for passive diffusion across the BBB. |
| HBD | 2 | 1.0 | Within the desired range (≤3). |
| pKa (acidic) | ~4.5 | 0.8 | Mostly ionized at pH 7.4, may require active transport. |
| CNS MPO Score | 4.8 / 6.0 | - | A promising profile for a CNS drug candidate. |
Conclusion and Strategic Outlook
This document outlines a rigorous, hypothesis-driven framework for the comprehensive evaluation of this compound. By systematically progressing through binding, functional, and selectivity assays, this workflow provides a clear path to identifying and validating its primary therapeutic target(s). Early assessment of its CNS drug-like properties via MPO scoring ensures that parallel efforts in medicinal chemistry can be initiated to optimize its profile if necessary. The successful execution of this strategy will provide the critical mechanistic understanding required to position this compound for further preclinical and clinical development in relevant neurological or psychiatric indications.
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Shinozaki, H. (1988). Pharmacology of the glutamate receptor. Progress in Neurobiology, 30(5), 399-435. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]
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Assay Genie. (n.d.). Understanding Glutamate Receptors: Classification, Function, and Implications in Neurological Disorders. Assay Genie. [Link]
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Wikipedia. (n.d.). Glutamate receptor. In Wikipedia. Retrieved January 13, 2026, from [Link]
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García-Crespo, D., et al. (2022). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Pharmacology, 13, 863588. [Link]
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Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2. (2021). ACS Chemical Neuroscience, 12(5), 827-840. [Link]
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Di, L. (2020). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 25(16), 3615. [Link]
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Rojas, A., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4138. [Link]
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Dutta, A., et al. (2016). Glutamic acid as anticancer agent: An overview. Saudi Pharmaceutical Journal, 24(4), 367-374. [Link]
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de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 8(8), 983-1002. [Link]
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Vishwanathan, V., et al. (2012). Glutamic acid analogues used as potent anticancer: A review. Der Pharma Chemica, 4(2), 558-566. [Link]
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Alexander, S. P. H., et al. (2019). The Concise Guide to PHARMACOLOGY 2019/20: Transporters. British Journal of Pharmacology, 176(S1), S397-S493. [Link]
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Vishwanathan, V., et al. (2008). Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents. Indian Journal of Pharmaceutical Sciences, 70(2), 245-249. [Link]
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Scott, J. S., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965-969. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glutamate transporter subfamily. Retrieved January 13, 2026, from [Link]
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Li, X., et al. (2021). Glutamic Acid Transporters: Targets for Neuroprotective Therapies in Parkinson's Disease. Frontiers in Pharmacology, 12, 639303. [Link]
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de Jong, A. P., & van der Schyf, C. J. (2022). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. Journal of Medicinal Chemistry, 65(1), 108-135. [Link]
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Ghose, A. K., et al. (2011). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 2(11), 643-658. [Link]
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Beart, P. M., & O'Shea, R. D. (2007). Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission. Neurochemistry International, 51(6-7), 283-298. [Link]
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Methodological & Application
Proposed Synthesis of (4S)-4-butyl-L-glutamic acid: A Protocol Based on Asymmetric Conjugate Addition
An Application Note and Protocol for Researchers
Abstract: This document outlines a detailed protocol for the stereoselective synthesis of (4S)-4-butyl-L-glutamic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. As a direct published synthesis protocol for this specific molecule is not readily available, this guide presents a robust, proposed route based on well-established precedents in the asymmetric synthesis of 4-substituted glutamic acid analogs. The core of this strategy involves the diastereoselective Michael addition of a butyl nucleophile to a chiral pyroglutamate-derived acceptor, followed by deprotection. This protocol provides researchers with a comprehensive, step-by-step workflow, including mechanistic rationale, characterization methods, and supporting literature references.
Introduction and Strategic Overview
4-substituted glutamic acid derivatives are crucial building blocks in medicinal chemistry, often serving as conformationally constrained analogs of glutamate. These compounds are invaluable tools for probing the structure-activity relationships of glutamate receptors and enzymes involved in glutamate metabolism. The introduction of an alkyl substituent, such as a butyl group, at the C4 position can significantly influence the molecule's pharmacological profile by introducing specific steric and lipophilic interactions.
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at two chiral centers: the C2 (S-configuration, inherent from the L-glutamic acid backbone) and the C4 (S-configuration). The proposed synthesis navigates this challenge by employing a substrate-controlled diastereoselective approach.
The overall synthetic strategy is a three-step process:
-
Activation of a Protected Pyroglutamate: A commercially available N-protected L-pyroglutamate derivative is converted into an α,β-unsaturated lactam. This creates an electrophilic Michael acceptor.
-
Diastereoselective Conjugate Addition: A butyl nucleophile, in the form of a Gilman cuprate reagent, is added to the Michael acceptor. The inherent chirality of the pyroglutamate backbone directs the incoming butyl group to the desired face of the molecule, preferentially forming the (4S) diastereomer.
-
Hydrolysis and Deprotection: The resulting N-protected 4-butyl-pyroglutamate is hydrolyzed under acidic conditions. This step simultaneously opens the lactam ring and removes the protecting group to yield the final target molecule, this compound.
This approach is adapted from established methodologies for the synthesis of various 4-alkyl-L-glutamic acid analogs, which have been shown to provide good yields and high diastereoselectivity.
Visualized Synthetic Workflow
The following diagram outlines the proposed synthetic pathway from a protected L-pyroglutamate starting material.
Caption: Proposed 3-step synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed route and should be performed by qualified personnel in a suitable laboratory setting. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Notes |
| N-Boc-L-Pyroglutamate Methyl Ester | C₁₁H₁₇NO₅ | 243.26 | Starting material, commercially available. |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 2.0 M solution in THF/heptane/ethylbenzene. |
| Phenylselenyl chloride (PhSeCl) | C₆H₅ClSe | 191.52 | Handle with caution, toxic. |
| Hydrogen peroxide (H₂O₂) | H₂O₂ | 34.01 | 30% solution in water. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M solution in hexanes. |
| Copper(I) iodide (CuI) | CuI | 190.45 | Purify if necessary. |
| Hydrochloric acid (HCl) | HCl | 36.46 | 6 M aqueous solution. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, inhibitor-free. |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | Anhydrous. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | For quenching. |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | For work-up. |
| Brine | NaCl | 58.44 | Saturated aqueous solution. |
| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous, for drying. |
Step 1: Synthesis of N-Boc-5-oxo-L-proline methyl ester (Michael Acceptor)
Rationale: This two-part step first introduces a phenylselenyl group at the C4 position via enolate formation. Subsequent oxidation and syn-elimination generate the required α,β-unsaturated lactam system. This method is a standard and reliable way to introduce unsaturation.
-
Enolate Formation and Selenylation:
-
Dissolve N-Boc-L-pyroglutamate methyl ester (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add LDA (1.1 eq, 2.0 M solution) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve phenylselenyl chloride (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a mixture of diastereomers of the 4-phenylselenyl derivative and is typically used directly in the next step without further purification.
-
-
Oxidative Elimination:
-
Dissolve the crude phenylselenyl intermediate in a mixture of THF and water (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous hydrogen peroxide (3.0 eq, 30% solution) dropwise. Caution: This can be exothermic.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure α,β-unsaturated lactam intermediate.
-
Step 2: Diastereoselective Conjugate Addition of Butyl Group
Rationale: The Gilman cuprate reagent (Bu₂CuLi) is a soft nucleophile, ideal for 1,4-conjugate addition reactions. The bulky N-Boc group on the pyroglutamate ring sterically hinders the top face of the molecule, directing the incoming cuprate to attack from the less hindered bottom face. This substrate control is the key to establishing the desired (4S) stereochemistry.
-
Gilman Reagent Preparation:
-
In a flame-dried flask under argon, add purified copper(I) iodide (1.1 eq).
-
Add anhydrous THF and cool the suspension to -40 °C.
-
Slowly add n-butyllithium (2.2 eq, 2.5 M solution in hexanes) dropwise. The solution should turn from a slurry to a darker, more homogeneous solution. Stir at -40 °C for 30 minutes to ensure full formation of the lithium dibutylcuprate.
-
-
Conjugate Addition:
-
In a separate flame-dried flask, dissolve the α,β-unsaturated lactam from Step 1 (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent into the lactam solution via a cannula.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a 1:1 mixture of saturated aqueous NH₄Cl and 2 M aqueous NH₃.
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer turns a deep blue color (indicating complexation of copper salts).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (2S,4S)-N-Boc-4-butyl-pyroglutamate methyl ester. The diastereomeric ratio can be assessed at this stage by ¹H NMR or chiral HPLC.
-
Step 3: Hydrolysis and Deprotection
Rationale: Acid-catalyzed hydrolysis is a standard method for cleaving both the ester and amide bonds within the pyroglutamate ring, as well as the acid-labile tert-butoxycarbonyl (Boc) protecting group. The use of strong acid and heat drives the reaction to completion.
-
Hydrolysis:
-
Place the purified product from Step 2 into a round-bottom flask equipped with a reflux condenser.
-
Add 6 M aqueous HCl (sufficient to fully dissolve the substrate, typically 5-10 mL per mmol).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess HCl and water. This may require co-evaporation with water several times to remove all traces of acid. The product will be the hydrochloride salt.
-
-
Isolation of the Zwitterion:
-
Dissolve the crude hydrochloride salt in a minimum amount of deionized water.
-
Purify the amino acid using ion-exchange chromatography. Load the solution onto a column of Dowex 50WX8 resin (H⁺ form).
-
Wash the column thoroughly with deionized water to remove any remaining salts.
-
Elute the desired amino acid using a dilute aqueous ammonia solution (e.g., 2% NH₄OH).
-
Collect the fractions containing the product (test with ninhydrin).
-
Combine the product-containing fractions and concentrate under reduced pressure to yield this compound as a white solid.
-
Characterization and Validation
To ensure the successful synthesis and confirm the identity, purity, and stereochemistry of the final product, the following analytical methods are essential.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Should confirm the presence of the butyl group (triplet and multiplet signals in the aliphatic region), the glutamic acid backbone protons, and the absence of the Boc and methyl ester signals.
-
¹³C NMR: Will show the correct number of carbon signals, including those of the butyl group and the two carboxylic acids.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule ([M+H]⁺).
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To confirm the enantiomeric and diastereomeric purity, the final product should be analyzed using a suitable chiral column and compared with standards if available. This is the most critical step for verifying the "(4S)" configuration.
-
Infrared Spectroscopy (IR): Will show characteristic absorptions for O-H and N-H stretches (broad), C=O stretches for the carboxylic acids, and C-H stretches for the aliphatic portions.
Conclusion
The protocol detailed herein provides a comprehensive and scientifically grounded pathway for the synthesis of this compound. By leveraging a substrate-controlled diastereoselective conjugate addition, this multi-step synthesis offers a reliable method for accessing this valuable non-proteinogenic amino acid. The successful execution of this protocol, coupled with rigorous analytical characterization, will enable researchers to obtain high-purity material for applications in chemical biology and drug discovery.
References
- Synthesis of 4-Substituted L-Glutamic Acid Analogues.European Journal of Organic Chemistry. This source provides foundational methods for the alkylation of pyroglutamate derivatives, which is a core concept adapted in the proposed protocol. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.201800936]
- A convenient method for the synthesis of (2S,4R)-4-methyl-L-glutamic acid.Tetrahedron: Asymmetry. While focusing on a different isomer and substituent, this paper details the practical aspects of using chiral pyroglutamates for stereocontrolled synthesis, supporting the general strategy of this protocol. [Link: https://www.sciencedirect.com/science/article/pii/S095741660600171X]
- Preparation of 4,4-disubstituted glutamic acid analogs as selective NMDA receptor antagonists.Bioorganic & Medicinal Chemistry Letters. This reference discusses related chemistries for creating substituted glutamic acids, highlighting the importance of these compounds as pharmacological tools. [Link: https://www.sciencedirect.com/science/article/pii/0960894X9500293I]
- Compounds And Methods For The Treatment Of Prostate Cancer.Patent (Example). Patents in this field often describe general synthetic routes for classes of molecules that include substituted glutamic acids, demonstrating the relevance of these synthetic strategies in pharmaceutical research. [Link: https://patents.google.
Application Note: A Strategic Approach to the Chiral Separation of 4-Butyl-Glutamic Acid Isomers
Abstract
The stereochemical configuration of molecules is a critical determinant of their pharmacological and biological activity. This is particularly true for amino acids and their derivatives, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic. This guide provides a comprehensive framework for developing robust and efficient methods for the chiral separation of 4-butyl-L-glutamic acid and its corresponding D-isomer. We delve into the foundational principles of chiral recognition and present detailed protocols for method development using High-Performance Liquid Chromatography (HPLC), with a discussion on Supercritical Fluid Chromatography (SFC) as a powerful orthogonal technique. The methodologies are designed to be broadly applicable for researchers, scientists, and drug development professionals working with non-proteinogenic amino acids and other complex chiral molecules.
Introduction: The Significance of Chiral Purity
4-Butyl-glutamic acid is a synthetic derivative of glutamic acid, a key neurotransmitter. As with many biologically active molecules, its chirality, centered at the alpha-carbon, dictates its interaction with chiral biological targets like enzymes and receptors. The ability to separate and quantify the individual D- and L-enantiomers is therefore crucial for understanding its pharmacokinetic and pharmacodynamic profiles, ensuring the safety and efficacy of potential drug candidates, and for quality control in synthesis processes.
The separation of amino acid enantiomers presents a unique challenge due to their zwitterionic nature and high polarity. Direct separation on standard achiral columns is impossible, necessitating the use of specialized Chiral Stationary Phases (CSPs) or chiral derivatizing agents. This note focuses on direct separation methods using CSPs, which avoid the potential for racemization and kinetic discrimination associated with derivatization.
The Principle of Chiral Recognition: The Three-Point Interaction Model
The foundation of chiral separation by chromatography is the differential interaction between the two enantiomers and the chiral stationary phase. The "three-point interaction model," first proposed by Easson and Stedman, provides a conceptual framework for this phenomenon. For successful chiral recognition, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, ionic bonds, steric hindrance, dipole-dipole interactions) with the CSP. Its mirror image, due to its different spatial arrangement, will not be able to form the same stable, three-point complex, leading to a difference in retention time and enabling separation.
For a molecule like 4-butyl-glutamic acid, the key interaction points are the alpha-amino group, the alpha-carboxylic acid group, and the gamma-carboxylic acid group. The bulky, hydrophobic 4-butyl group also plays a significant steric role in how the molecule orients itself within the chiral selector's environment.
Strategic Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. The workflow involves screening a selection of complementary CSPs under different mobile phase conditions to identify the most promising starting points for optimization.
Diagram: Chiral Method Development Workflow
The following diagram illustrates a logical progression for developing a chiral separation method, starting from initial screening to final method optimization.
Caption: A systematic workflow for chiral method development.
Detailed Protocol: Chiral HPLC Method Development
This protocol outlines the screening process for the enantiomers of 4-butyl-glutamic acid. Given the zwitterionic and polar nature of the analyte, crown ether and macrocyclic glycopeptide phases are primary candidates.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column thermostat, and UV or Mass Spectrometer (MS) detector.
-
Chiral Stationary Phases (CSPs): A selection of columns is recommended for initial screening.
-
Primary Screening Columns:
-
Crown Ether-based CSP (e.g., ChiroSil SCA(-), CROWNPAK® CR-I(+))
-
Macrocyclic Glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® V2 or T)
-
-
Secondary Screening Columns:
-
Polysaccharide-based CSP (e.g., CHIRALPAK® IA/IB/IC)
-
-
-
Solvents and Reagents: HPLC-grade methanol, acetonitrile, ethanol, isopropanol, and water. Perchloric acid or trifluoroacetic acid (TFA).
Recommended Screening Conditions
The following table summarizes the recommended starting conditions for the primary CSPs.
| Parameter | Crown Ether CSP Protocol | Macrocyclic Glycopeptide CSP Protocol |
| Column | ChiroSil® SCA(-) (150 x 4.6 mm, 5 µm) | Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 80:20 (v/v) Methanol / Water with 10 mM Perchloric Acid | 100% Methanol with 0.1% Acetic Acid & 0.02% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm or MS (ESI+) | UV at 210 nm or MS (ESI+) |
| Injection Vol. | 5 µL | 5 µL |
| Sample Prep. | Dissolve racemic standard in mobile phase to 0.5 mg/mL | Dissolve racemic standard in mobile phase to 0.5 mg/mL |
Step-by-Step Protocol
-
System Preparation: Purge the HPLC system with the initial mobile phase for each column until a stable baseline is achieved.
-
Column Equilibration: Equilibrate the selected chiral column with the mobile phase for at least 30-60 minutes or until the backpressure is stable.
-
Sample Injection: Inject the prepared racemic standard of 4-butyl-glutamic acid.
-
Data Acquisition: Run the chromatogram for a sufficient time to ensure the elution of both enantiomers.
-
Evaluation:
-
Assess the chromatogram for any separation (two distinct peaks).
-
Calculate the selectivity (α) and resolution (Rs). A resolution of Rs > 1.5 is desired for baseline separation.
-
-
Iteration and Optimization:
-
If no separation is observed, switch to the next column/mobile phase combination.
-
If partial separation is observed (Rs < 1.5), optimization can be performed by systematically adjusting the mobile phase composition (e.g., changing the organic modifier percentage), the acid additive concentration, or the column temperature. For crown ether phases, a strongly acidic mobile phase is crucial for interaction, as it ensures the primary amine of the analyte is protonated.
-
Orthogonal Technique: Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC for chiral separations, often providing faster analysis times and different selectivity. It uses compressed carbon dioxide as the primary mobile phase, which is modified with a small amount of an organic solvent (modifier), typically an alcohol.
Advantages of SFC for Polar Analytes
-
High Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations without excessive backpressure.
-
Orthogonal Selectivity: The separation mechanism in SFC can differ from HPLC, providing a solution when HPLC methods fail.
-
Reduced Solvent Consumption: Primarily using CO2 makes SFC a "greener" technique.
Considerations for 4-Butyl-Glutamic Acid
For polar, zwitterionic compounds like 4-butyl-glutamic acid, careful selection of the organic modifier and additives is critical.
-
Modifiers: Methanol or ethanol are common choices.
-
Additives: Acidic (e.g., TFA) or basic (e.g., diethylamine) additives are often required to improve peak shape and enhance interaction with the CSP. For an acidic analyte like this, a basic additive may be beneficial on certain CSPs.
A screening approach similar to the one described for HPLC, using SFC-compatible polysaccharide or macrocyclic columns, would be the recommended strategy.
Diagram: Chiral Recognition on a Crown Ether CSP
This diagram illustrates the principle of enantiomeric recognition for an amino acid on a crown ether-based chiral stationary phase.
Caption: L-enantiomer forms a stable 3-point complex, leading to stronger retention.
Conclusion
The successful chiral separation of 4-butyl-L-glutamic acid and its D-isomer is readily achievable through a systematic and logical method development strategy. By screening a diverse set of chiral stationary phases, particularly crown ether and macrocyclic glycopeptide types, under appropriate mobile phase conditions, a robust and reliable HPLC method can be established. The principles and protocols outlined in this guide provide a solid foundation for scientists to develop specific, optimized, and validated methods for this and other structurally related chiral amino acids, ensuring the accurate assessment of enantiomeric purity in research and development settings.
References
-
Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Source: LCGC International. URL: [Link]
-
Title: Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. Source: Journal of Chromatography A. URL: [Link]
-
Title: Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Source: Journal of Chromatography. URL: [Link]
-
Title: The nature of chiral recognition: Is it a three-point interaction?. Source: Semantic Scholar. URL: [Link]
-
Title: Chiral analysis - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Source: Oxford Academic. URL: [Link]
-
Title: Getting Started with Chiral Method Development. Source: Regis Technologies. URL: [Link]
-
Title: Chiral Amino Acid and Peptide Separations – the Next Generation. Source: Chromatography Today. URL: [Link]
-
Title: The three-point interaction model. Enantiomer ( a ) presents three... Source: ResearchGate. URL: [Link]
-
Title: Chiral carbon & chiral drugs | Stereochemistry (article). Source: Khan Academy. URL: [Link]
-
Title: Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Source: J-Stage. URL: [Link]
-
Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Source: AVESIS. URL: [Link]
-
Title: Recent Advances in Chiral Analysis of Proteins and Peptides. Source: MDPI. URL: [Link]
-
Title: Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Source: ACS Publications. URL: [Link]
-
Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Source: Chromatography Online. URL: [Link]
- Title: Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Application Notes and Protocols: Strategic Incorporation of (4S)-4-butyl-L-glutamic Acid in Peptide Synthesis
Introduction: Expanding the Peptidic Landscape with (4S)-4-butyl-L-glutamic Acid
The introduction of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1][2] By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity and selectivity, and novel functionalities.[1][2] this compound is a non-canonical amino acid that presents unique opportunities for peptide design. Its structure, featuring a butyl group on the γ-carbon, introduces localized hydrophobicity and steric bulk, which can be exploited to modulate peptide conformation and protein-protein interactions. This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
Molecular Profile of this compound
-
Structure:
[3]* Key Features:
- Chirality: The stereochemistry at the α-carbon (L-configuration) is consistent with natural amino acids, ensuring compatibility with ribosomal machinery in biological systems to some extent, though chemical synthesis is the primary focus here. The stereochemistry at the γ-carbon is (S).
- Hydrophobicity: The butyl side chain significantly increases the hydrophobicity of the glutamic acid residue, which can drive specific folding patterns or enhance binding to hydrophobic pockets in target proteins.
- Steric Hindrance: The presence of the butyl group at the 4-position introduces considerable steric bulk, which necessitates careful optimization of coupling conditions during peptide synthesis to ensure high yields. [1]
Strategic Considerations for Peptide Synthesis
The successful incorporation of this compound via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) hinges on a rational approach to protecting group strategy and coupling chemistry. [4]
Protecting Group Strategy
Orthogonal protection is fundamental to SPPS, allowing for the selective removal of protecting groups at different stages of the synthesis. [5][6]For this compound, three functional groups require protection: the α-amino group and the two side-chain carboxyl groups.
-
α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for temporary α-amino protection in modern SPPS due to its base-lability (cleaved by piperidine), which is orthogonal to the acid-labile side-chain protecting groups. [4][5]
-
Side-Chain Carboxyl Group Protection: The two carboxyl groups of this compound require robust, acid-labile protecting groups. The choice of these groups is critical to prevent side reactions and ensure efficient synthesis.
-
tert-Butyl (tBu) Esters: The use of tert-butyl esters for both carboxyl groups is a common and effective strategy. The tBu group is highly stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. [7][8]This ensures that the side chains remain protected throughout the synthesis.
-
Orthogonal Protecting Groups: In more complex syntheses, such as the on-resin cyclization of peptides, it may be necessary to use orthogonal protecting groups for the two carboxyl groups. For instance, one carboxyl could be protected as a tBu ester, while the other is protected with a group that can be removed selectively, such as an allyl (All) ester. [7][9]The allyl group is stable to both acids and bases but can be selectively removed using a palladium catalyst. [7] A commercially available, pre-protected form of this compound, such as Fmoc-(4S)-4-butyl-L-glutamic acid(OtBu)-OH, would be the ideal starting material for SPPS.
-
Coupling Reagents for Sterically Hindered Residues
The steric hindrance posed by the butyl group at the 4-position can slow down the kinetics of peptide bond formation. [1]Therefore, the use of highly efficient coupling reagents is crucial to achieve high coupling yields and prevent incomplete reactions.
-
Uronium/Aminium-based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids. [10][11]HATU, in particular, is known for its high reactivity and low racemization rates. [10]* Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent suitable for challenging couplings. [10][11]* Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is recommended to enhance coupling efficiency and suppress racemization. [12][13]
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc/tBu strategy for incorporating a single this compound residue into a peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(4S)-4-butyl-L-glutamic acid(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Experimental Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS)
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve Fmoc-(4S)-4-butyl-L-glutamic acid(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. The extended coupling time is to overcome steric hindrance.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Characterization of the Final Peptide
Analytical Workflow:
Caption: Quality Control and Purification Workflow
-
Purity Analysis by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
The hydrophobicity of this compound will likely increase the retention time of the peptide compared to its natural counterpart.
-
-
Identity Confirmation by Mass Spectrometry:
-
Determine the molecular weight of the crude peptide using ESI-MS or MALDI-TOF MS.
-
Confirm that the observed mass matches the calculated theoretical mass of the desired peptide.
-
-
Purification by Preparative RP-HPLC:
-
Purify the crude peptide using a preparative C18 column with an appropriate gradient to isolate the desired product.
-
-
Final Quality Control:
-
Analyze the purified peptide by analytical RP-HPLC to confirm its purity (>95% is typically desired).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
-
Lyophilization:
-
Lyophilize the pure peptide fractions to obtain a stable, fluffy white powder.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide | For C-terminal amide peptides. |
| α-Amino Protecting Group | Fmoc | Base-labile, orthogonal to acid-labile side-chain protection. [5] |
| Side-Chain Protection | tert-Butyl (tBu) | Stable to piperidine, cleaved by TFA. [7][8] |
| Coupling Reagent | HATU | High efficiency for sterically hindered amino acids. [10][11] |
| Base | DIPEA | Non-nucleophilic base for activation. |
| Coupling Time | 2-4 hours | Increased time to overcome steric hindrance. |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | Strong acid for cleavage with scavengers to prevent side reactions. |
Conclusion
The incorporation of this compound into peptides is a viable strategy for introducing novel structural and functional properties. While the steric hindrance of the butyl group presents a synthetic challenge, it can be effectively overcome through the use of high-efficiency coupling reagents and optimized reaction conditions. The protocols and considerations outlined in this guide provide a robust framework for researchers to successfully synthesize and characterize peptides containing this unique unnatural amino acid, thereby expanding the toolkit for peptide-based drug discovery and development.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: H-Glu(OMe).
- BenchChem. (2025).
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605.
- Watson, C., et al. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. Journal of Peptide Science, 20(3), 199-204.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- U.S. Patent No. 20080227152A1. (2008).
- Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22.
- Thorson, J. S., et al. (1998). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. In Methods in Molecular Biology, vol. 77, pp. 43-73. Humana Press.
- Li, F., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(19), 6529.
- Kumaran, R., et al. (2014). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Bioorganic & Medicinal Chemistry, 22(1), 536-544.
- CymitQuimica. This compound.
- Biosynth. Protecting Groups in Peptide Synthesis.
- AAPPTec.
- BenchChem. (2025). A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis.
- AAPPTec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. journals.asm.org [journals.asm.org]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. file.globalso.com [file.globalso.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Protocol for N-protection of 4-butyl-L-glutamic acid
An Application Guide to the N-Protection of 4-butyl-L-glutamic acid for Synthetic Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed protocols and expert insights for the Nα-protection of 4-butyl-L-glutamic acid, a non-canonical amino acid of interest in peptidomimetics and drug discovery. We present validated methods for the introduction of the three most prevalent amine protecting groups in peptide synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The document explains the chemical rationale behind each protocol, offers step-by-step experimental procedures, and includes comparative data to assist researchers in selecting the optimal strategy for their specific synthetic goals.
Introduction: The Imperative for Amine Protection
In the precise art of peptide synthesis, the selective masking and unmasking of reactive functional groups is paramount.[][2] Protecting groups are temporary modifications that shield a reactive site, such as the α-amino group of an amino acid, from engaging in unwanted side reactions during peptide bond formation.[3][4] This strategy ensures that the peptide chain is assembled in the correct sequence and avoids polymerization or undesired branching.[2][3]
The incorporation of non-canonical amino acids like 4-butyl-L-glutamic acid into peptide scaffolds is a powerful strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. The inert 4-butyl substituent introduces hydrophobicity and steric bulk, while the core glutamic acid structure retains key functionalities. Before 4-butyl-L-glutamic acid can be utilized as a building block in either solid-phase or solution-phase peptide synthesis, its α-amino group must be reliably protected. This document serves as a comprehensive guide to this critical initial step.
Caption: General workflow for utilizing an amino acid in peptide synthesis.
Strategic Selection of a Protecting Group
The choice of an N-protecting group is dictated by the overall synthetic plan, particularly the chemistry intended for subsequent steps. The principle of "orthogonality" is key: the chosen protecting group must be removable under conditions that do not affect other protecting groups in the molecule or the linkage to a solid support.[4] The three most common orthogonal strategies revolve around the Boc, Cbz, and Fmoc groups.
| Protecting Group | Full Name | Abbreviation(s) | Cleavage Conditions | Stability | Primary Use Case |
| Boc | tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl)[5][6][7] | Stable to base and hydrogenolysis. | Solution-phase synthesis; some solid-phase strategies. |
| Cbz | Benzyloxycarbonyl | Z | Catalytic hydrogenolysis (H₂/Pd-C); strong acids (HBr/AcOH).[8][9] | Stable to mild acid and base. | Solution-phase synthesis; protecting side chains. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF)[10][11][12] | Stable to acid and hydrogenolysis. | Standard for modern solid-phase peptide synthesis (SPPS). |
Protocol I: Boc Protection (tert-Butoxycarbonyl)
The Boc group is a cornerstone of peptide chemistry, prized for its stability and its clean, acid-mediated removal.[5][6] The standard protection protocol utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Mechanism of Boc Protection
The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of Boc anhydride. The resulting unstable intermediate collapses, releasing CO₂, t-butanol, and the N-Boc protected amino acid.[7]
Sources
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 4. biosynth.com [biosynth.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. genscript.com [genscript.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Topic: Analytical Methods for the Detection and Quantification of (4S)-4-butyl-L-glutamic Acid
An Application and Protocol Guide for the Analytical Scientist
Introduction and Analytical Strategy
(4S)-4-butyl-L-glutamic acid is a structurally distinct analog of L-glutamic acid, featuring a butyl group at the C4 position. This modification significantly alters its polarity and steric profile, necessitating tailored analytical approaches. The primary challenges in its analysis include:
-
High Polarity: Like other amino acids, the zwitterionic nature of the molecule complicates retention on traditional reversed-phase chromatography columns.
-
Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, making direct detection difficult and often requiring derivatization.[1]
-
Chirality: The presence of at least two stereocenters (at C2 and C4) demands chiral-specific methods to differentiate the (4S)-L-glutamic acid form from other potential stereoisomers. Enantiomeric purity is often a critical quality attribute in pharmaceutical development.[2]
A multi-platform analytical strategy is recommended. LC-MS/MS serves as the gold standard for quantitative analysis in complex biological matrices due to its superior sensitivity and specificity. Chiral HPLC is essential for determining enantiomeric excess, while GC-MS offers an alternative, albeit more complex, quantitative method. Nuclear Magnetic Resonance (NMR) remains the definitive tool for structural elucidation and confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification
LC-MS/MS is the preferred method for quantifying this compound in complex samples like plasma, serum, or tissue homogenates. It provides unparalleled sensitivity and selectivity by combining chromatographic separation with mass-based detection.[3] A key advantage is the ability to detect the analyte without derivatization, though this requires specific chromatographic techniques.[4]
Principle of Operation
The analyte is first separated from matrix components using liquid chromatography. It then enters the mass spectrometer's ion source, where it is ionized (typically via electrospray ionization, ESI). The resulting parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures that only the target analyte is quantified, drastically reducing background noise.[5]
Chromatographic Approach: HILIC vs. Ion-Pairing
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds. This is an excellent choice for underivatized amino acids, using a high organic mobile phase to promote partitioning into the aqueous layer on the stationary phase.[6]
-
Ion-Pairing Reversed-Phase LC: This technique adds an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase.[4] The reagent forms a neutral complex with the charged analyte, enhancing its retention on a standard C18 column. This approach is robust but requires dedicating an LC system to ion-pairing reagents to avoid contamination.
Workflow for LC-MS/MS Analysis
Caption: High-level workflow for quantitative analysis of this compound by LC-MS/MS.
Protocol: Quantitative LC-MS/MS Analysis
This protocol provides a starting point for method development.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C₅,¹⁵N-L-Glutamic acid or a deuterated analog of the target).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. Dilute 1:10 with the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate).
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | Specifically designed for retaining highly polar compounds like amino acids without derivatization.[6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Provides protons for ESI+ ionization and buffers the separation. |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water | The high organic content is the weak eluent in HILIC mode. |
| Gradient | 95% B -> 50% B over 5 min | A standard gradient to elute the analyte. Must be optimized. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp | 40°C | Ensures reproducible retention times and peak shapes. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for sensitive and selective MRM-based quantification.[4] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amino acids readily form [M+H]⁺ ions. |
| Analyte | This compound (MW: 203.23) | |
| Proposed MRM 1 | Q1: 204.2 -> Q3: 186.2 | Corresponds to the parent ion [M+H]⁺ followed by a characteristic neutral loss of water (-18 Da). |
| Proposed MRM 2 | Q1: 204.2 -> Q3: 158.2 | Corresponds to the parent ion [M+H]⁺ followed by a loss of the formic acid group (-46 Da). |
Chiral High-Performance Liquid Chromatography (HPLC)
Determining the stereochemical purity of this compound is critical. Chiral HPLC is the definitive method for separating and quantifying enantiomers and diastereomers.
Principle of Chiral Separation
Chiral separation is achieved using a Chiral Stationary Phase (CSP). These phases contain a single enantiomer of a chiral selector that transiently interacts with the analytes. The different stereoisomers form diastereomeric complexes with the CSP that have different energies of interaction, leading to different retention times. Crown-ether based CSPs are particularly effective for the separation of amino acid enantiomers.[2]
Protocol: Chiral HPLC with UV Detection (Post-Derivatization)
Since the analyte lacks a chromophore, derivatization is often required for sensitive detection with UV or fluorescence detectors.[1] However, for chiral analysis, it's crucial that the derivatization step does not cause racemization.[7] An alternative is to use a mass spectrometer or a Corona Charged Aerosol Detector (CAD) if available. The following protocol assumes standard UV detection.
1. Derivatization (Pre-column)
-
Note: This step must be validated to ensure no racemization occurs.
-
Prepare a derivatization reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
To 100 µL of sample solution, add 20 µL of 1 M sodium bicarbonate.
-
Add 40 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool the reaction and neutralize by adding 20 µL of 1 M HCl.
-
Dilute with mobile phase for injection.
2. Chiral HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | Standard HPLC or UHPLC System | A standard system is sufficient. |
| Column | Crown-ether CSP (e.g., ChiroSil SCA(-), 4.6 x 150 mm, 5 µm) | Proven effectiveness for underivatized amino acid enantiomers. The negative (-) conformation often elutes the L-form first.[2] |
| Mobile Phase | 80% Methanol / 20% Water with 5 mM Perchloric Acid | A common mobile phase for crown-ether columns. The acidic modifier is crucial for the interaction mechanism.[2] |
| Elution | Isocratic | Isocratic elution is typically used for chiral separations to maximize resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp | 20°C | Temperature can significantly impact chiral resolution; lower temperatures often improve separation. Must be tightly controlled. |
| Detection | UV Detector at 340 nm (for Marfey's reagent derivatives) | The dinitrophenyl group provides a strong chromophore. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for amino acid analysis but requires a critical derivatization step to make the analytes volatile.[8] It offers high chromatographic efficiency and robust quantification.
Principle of Derivatization for GC
The polar carboxyl and amino groups of this compound make it non-volatile. Derivatization replaces the active hydrogens on these groups with nonpolar moieties, typically via silylation.[9] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.[8][10]
Workflow for GC-MS Derivatization and Analysis
Caption: Key steps for sample derivatization prior to GC-MS analysis of amino acids.
Protocol: GC-MS Analysis via Silylation
1. Sample Preparation and Derivatization
-
Pipette an aliquot of the sample extract into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen.
-
Rationale: Derivatization reagents like MTBSTFA are sensitive to moisture, which can consume the reagent and produce unwanted byproducts.[10]
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 100°C for 2-4 hours.[8]
-
Cool to room temperature before placing in the GC autosampler.
2. GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer Detector | Standard equipment for this analysis. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A common, robust, non-polar column suitable for a wide range of derivatized compounds.[9] |
| Inlet Temp | 280°C | Ensures complete volatilization of the derivatized analyte. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Oven Program | Start at 100°C, hold 2 min, ramp to 300°C at 15°C/min, hold 5 min | A typical temperature program that should be optimized to ensure separation from any matrix interferences or byproducts. |
| MS Source Temp | 230°C | Standard ion source temperature. |
| MS Quad Temp | 150°C | Standard quadrupole temperature. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, producing reproducible fragmentation patterns for library matching and identification. |
| Scan Mode | Full Scan (m/z 50-650) for method development; Selected Ion Monitoring (SIM) for quantification. | SIM mode provides higher sensitivity and selectivity for quantitative analysis once characteristic ions are identified.[10] |
Method Validation and Performance Characteristics
Any analytical method developed must be validated to ensure it is fit for purpose.[11] The key validation parameters are summarized below, along with typical expected performance characteristics for the described techniques.[12][13]
| Parameter | LC-MS/MS | Chiral HPLC-UV | GC-MS |
| Specificity/Selectivity | High (based on MRM transition) | High (based on chiral separation) | High (based on retention time & mass spec) |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | Low pg/mL to low ng/mL | Low µg/mL | High pg/mL to low ng/mL |
| Limit of Quantification (LOQ) | Mid pg/mL to mid ng/mL | Mid µg/mL | Low to mid ng/mL |
| Accuracy (% Recovery) | 85-115% | 90-110% | 85-115% |
| Precision (% RSD) | < 15% | < 5% | < 15% |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While not a routine quantitative tool, NMR is indispensable for the unambiguous structural confirmation of the synthesized this compound standard. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Will confirm the presence of the butyl group (triplet and multiplet signals), the protons on the glutamic acid backbone, and their respective couplings.[14][15]
-
¹³C NMR: Will show the correct number of carbon signals, including the two carboxyl carbons, the carbons of the backbone, and the four distinct carbons of the butyl chain.[15]
-
2D NMR (COSY, HSQC): Can be used to assign all proton and carbon signals definitively, confirming the connectivity of the butyl group to the C4 position.
References
-
Tsikas, D. et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. [Link]
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Kaspar, H. et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]
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García, M.C. et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH. [Link]
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Dodson, J. & Jackson, G.P. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. J Anal Bioanal Tech. [Link]
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Bernassau, J.M. et al. (1996). Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. PubMed. [Link]
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Chapman, C.N. (2018). Validation of Amino Acid Analysis Methods. Springer Nature. [Link]
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Pomalaya, H. et al. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Rev Soc Quím Perú. [Link]
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Rico, D.E. et al. (2021). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. ACS Publications. [Link]
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Csomos, G. & Simon-Sarkadi, L. (2002). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]
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Wikipedia. Glutamic acid. [Link]
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Grosan, C. et al. THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Studia Universitatis Babes-Bolyai, Physica. [Link]
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ResearchGate. 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. [Link]
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Pike, K.J. et al. (2002). Solid-State 17O NMR of Amino Acids. Biochemistry. [Link]
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Beilstein Journal of Organic Chemistry. (2022). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]
-
FAO. L-GLUTAMIC ACID. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Glutamic acid. [Link]
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Agilent. (2012). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. [Link]
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Pringle, H. et al. (2022). Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid. NIH. [Link]
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Konya, Y. et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
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Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
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SIELC Technologies. Glutamic Acid. [Link]
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LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Stefankiewicz, A.R. et al. (2016). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. NIH. [Link]
-
Pencheva, I. et al. (2013). Identification and determination of L-glutamic acid and L-arginine by HPLC in food additives. ResearchGate. [Link]
-
Kamchevin, A. et al. (2019). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. PubMed Central. [Link]
-
Svang-Ariyaskul, A. et al. (2007). Chiral purification of glutamic acid enantiomers using a size-selective barrier membrane and dual-vessel crystallization. ResearchGate. [Link]
-
R-Biopharm. L-Glutamic acid. [Link]
-
van den Brink, W.J. et al. (2021). Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic. WUR eDepot. [Link]
-
Liu, X. et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. [Link]
-
Salgado, A. & Medeiros, M. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Scirp.org. [Link]
-
Chromatography Forum. (2011). Determination of Glutamic Acid by HPLC. [Link]
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- 7. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for (4S)-4-butyl-L-glutamic acid in Neuroscience Research
Introduction: The Scientific Rationale for Investigating (4S)-4-butyl-L-glutamic acid
Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in synaptic transmission, plasticity, learning, and memory.[1][2][3][4] Its actions are mediated by a diverse family of ionotropic (iGluR) and metabotropic (mGluR) receptors, and its extracellular concentrations are tightly regulated by a family of excitatory amino acid transporters (EAATs).[3][5][6][7] The development of analogs of L-glutamic acid has been instrumental in dissecting the pharmacology of the glutamatergic system and has led to valuable therapeutic candidates for neurological and psychiatric disorders.
This compound belongs to the class of 4-substituted glutamic acid analogs. Structural modifications at the 4-position of the glutamate backbone have been shown to yield compounds with distinct pharmacological profiles, including selectivity for specific iGluR subtypes (e.g., kainate receptors) or mGluR groups.[8][9][10] The introduction of an alkyl group, such as the butyl chain in this compound, can significantly alter the molecule's steric and electronic properties, potentially leading to novel interactions with glutamate receptors or transporters.
These application notes provide a comprehensive guide for neuroscience researchers to investigate the pharmacological properties and potential therapeutic applications of this compound. We present a logical, stepwise approach, beginning with fundamental biochemical and electrophysiological characterization and progressing to functional cellular and behavioral assays. The protocols are designed to be self-validating, with integrated controls and clear explanations for each experimental choice, empowering researchers to elucidate the compound's mechanism of action and its potential as a novel modulator of glutamatergic neurotransmission.
Part 1: Characterization of Interactions with Glutamate Transporters (EAATs)
A primary hypothesis for a 4-alkyl-substituted L-glutamic acid analog is its potential interaction with EAATs. These transporters are crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining normal synaptic function.[5][6][7] The following protocols will determine if this compound acts as a substrate or inhibitor of EAATs.
Workflow for EAAT Interaction Analysis
Caption: Workflow for assessing the interaction of this compound with glutamate transporters.
Protocol 1.1: Radiolabeled Substrate Uptake Assay in Rat Brain Synaptosomes
This assay measures the ability of this compound to inhibit the uptake of a radiolabeled EAAT substrate, such as [³H]D-aspartate or [³H]L-glutamate, into isolated nerve terminals (synaptosomes).
Causality: Synaptosomes are enriched with EAATs and provide a physiologically relevant system to study transporter function. [³H]D-aspartate is a commonly used substrate analog that is transported by EAATs but not significantly metabolized.
Materials:
-
This compound
-
[³H]D-aspartate or [³H]L-glutamate
-
TBOA (DL-threo-β-benzyloxyaspartate) - a non-transportable broad-spectrum EAAT inhibitor (positive control)[11]
-
L-glutamic acid (for standard curve)
-
Krebs-Henseleit buffer (KHB), pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Vacuum filtration manifold
-
Rat forebrain tissue
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat forebrain tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in ice-cold KHB and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Uptake Assay:
-
Prepare assay tubes containing KHB, synaptosomes (final concentration ~50-100 µg protein/tube), and varying concentrations of this compound (e.g., 1 nM to 1 mM).
-
Include control tubes: "Total uptake" (no inhibitor), "Non-specific uptake" (with a saturating concentration of TBOA, e.g., 100 µM), and "Positive control" (with a known inhibitor).
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the uptake by adding [³H]D-aspartate to a final concentration of ~20-50 nM.
-
Incubate at 37°C for 5 minutes. The short incubation time ensures measurement of the initial uptake rate.
-
Terminate the transport by adding 3 mL of ice-cold KHB, followed by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold KHB to remove unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage inhibition of specific uptake against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.
-
Expected Results and Interpretation:
| Compound | IC₅₀ (µM) | Mechanism |
| TBOA (Control) | 10 - 50 | Non-transportable inhibitor |
| L-Glutamate | 5 - 20 | Transportable substrate |
| This compound | To be determined | To be determined |
A low IC₅₀ value suggests that this compound is a potent inhibitor of glutamate uptake. Further experiments, such as counter-transport assays, would be needed to determine if it is a transportable substrate or a non-transportable blocker.[11]
Part 2: Investigating Effects on Ionotropic and Metabotropic Glutamate Receptors
If the compound does not significantly interact with EAATs, or if a comprehensive pharmacological profile is desired, the next logical step is to assess its affinity for and activity at iGluRs and mGluRs.
Workflow for Glutamate Receptor Profiling
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Application Notes & Protocols for Investigating (4S)-4-butyl-L-glutamic acid as a Novel Glutamate Receptor Ligand
An In-Depth Guide to the Pharmacological Characterization of (4S)-4-butyl-L-glutamic acid
Abstract: This document provides a comprehensive framework for the pharmacological investigation of this compound, a novel synthetic analog of L-glutamic acid. L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), acting upon a wide array of ionotropic (iGluR) and metabotropic (mGluR) receptors.[1] These receptors are integral to synaptic transmission and plasticity, which are considered the cellular foundations of learning and memory.[1][2] The development of novel ligands with selectivity for specific glutamate receptor subtypes is a critical endeavor in neuroscience research and drug development for neurological and psychiatric disorders. This guide presents a phased, multi-assay approach to systematically determine the binding affinity, functional activity, and receptor subtype selectivity of this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering both step-by-step methodologies and the scientific rationale behind key experimental choices.
Introduction: The Glutamate System and Rationale for Investigation
The glutamate receptor family is broadly divided into two main superfamilies:
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1] They are further classified into AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), NMDA (N-methyl-D-aspartate), and Kainate receptors, named after their selective synthetic agonists.[1][3] Upon glutamate binding, iGluRs open a channel pore permeable to cations like Na+, K+, and in some cases, Ca2+, leading to depolarization of the postsynaptic membrane.[1]
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[4] The eight mGluR subtypes (mGluR1-8) are categorized into three groups based on sequence homology, pharmacology, and signaling mechanisms.[4][5]
-
Group I (mGlu1, mGlu5): Couple to Gαq to activate phospholipase C (PLC), leading to increases in intracellular calcium.[5]
-
Group II (mGlu2, mGlu3): Couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[4]
-
Group III (mGlu4, mGlu6, mGlu7, mGlu8): Also couple to Gαi/o to inhibit adenylyl cyclase.[4]
-
The compound of interest, this compound, is a structural analog of L-glutamic acid. The introduction of a butyl group at the 4-position of the carbon backbone is a key modification. This substitution may alter the molecule's conformation, steric profile, and lipophilicity, potentially conferring enhanced affinity or selectivity for one or more glutamate receptor subtypes compared to the endogenous ligand. The primary objective of this guide is to provide a systematic workflow to elucidate this pharmacological profile.
Caption: Overall experimental workflow for characterizing a novel glutamate receptor ligand.
Phase 1: Receptor Binding Affinity Profiling
Objective: To determine the binding affinity (Ki) of this compound for a panel of cloned human glutamate receptor subtypes. Radioligand competition assays are the gold standard for this initial screening phase.[6][7]
Principle of the Assay: This technique measures the ability of the unlabeled test compound, this compound, to compete for binding with a known high-affinity radioligand at a specific receptor subtype.[8] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.[8]
Protocol 1: Radioligand Competition Binding Assay
This protocol is a generalized template. Specific radioligands, buffers, and incubation times will vary depending on the receptor subtype being assayed.
Materials and Reagents:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human glutamate receptor subtype of interest (e.g., GluN1/GluN2A for NMDA, GluA2 for AMPA, mGluR5 for Group I mGluR).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., water or DMSO) to make a concentrated stock solution.
-
Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]CGP 39653 for NMDA, [³H]AMPA for AMPA, [³H]quisqualate for mGluRs).
-
Assay Buffer: Specific to the receptor (e.g., Tris-HCl based buffer).
-
Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., 1 mM L-glutamate).
-
96-well microplates, filter mats (e.g., GF/B), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding, Non-specific Binding (NSB), and a concentration range of the test compound (typically 8-12 concentrations, spanning from 1 pM to 100 µM).
-
Reagent Preparation: Dilute the cell membranes, radioligand, and test compound to their working concentrations in ice-cold assay buffer.
-
Assay Incubation:
-
To all wells, add 50 µL of assay buffer.
-
To the NSB wells, add 25 µL of the non-specific binding control ligand.
-
To the test compound wells, add 25 µL of the corresponding serial dilution of this compound.
-
To the Total Binding and NSB wells, add 25 µL of vehicle.
-
Add 25 µL of the radioligand to all wells.
-
Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Harvesting: Terminate the reaction by rapid filtration through the filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis and Interpretation:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Expected Data Presentation:
| Receptor Subtype | Radioligand Used | Test Compound Ki (nM) [Hypothetical] |
| NMDA (GluN2A) | [³H]CGP 39653 | 850 |
| AMPA (GluA2) | [³H]AMPA | 5,200 |
| Kainate (GluK1) | [³H]Kainate | >10,000 |
| mGluR1 | [³H]R214127 | 120 |
| mGluR5 | [³H]Quisqualate | 95 |
| mGluR2 | [³H]LY341495 | 2,300 |
| mGluR4 | [³H]LY341495 | >10,000 |
Phase 2: Functional Characterization at Ionotropic Receptors
Objective: To determine the functional effect (agonist, antagonist, or allosteric modulator) of this compound at iGluRs. Whole-cell patch-clamp electrophysiology is the definitive method for this, providing high-resolution data on ion channel function.[9][10]
Principle of the Assay: This technique allows for the direct measurement of ionic currents flowing through iGluR channels in response to ligand application.[9] By clamping the membrane voltage of a cell expressing the receptor, one can record the current elicited by the test compound alone (to test for agonism) or its effect on the current elicited by a known agonist like glutamate (to test for antagonism or modulation).
Caption: Overview of ionotropic and metabotropic glutamate receptor signaling pathways.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Materials and Reagents:
-
HEK293 cells transiently or stably transfected with the iGluR subunits of interest (e.g., GluA2 for AMPA receptors; GluN1/GluN2A for NMDA receptors).
-
Patch-clamp rig: microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution: Contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose. For NMDA receptor recordings, Mg²⁺ is often omitted to prevent channel block, and a co-agonist like glycine (10 µM) is included.[1][9]
-
Intracellular (pipette) solution: Contains K-gluconate or CsCl, MgCl₂, HEPES, EGTA, and ATP/GTP.
-
Agonist solution: L-glutamate or other standard agonist.
-
Test Compound: this compound.
-
Rapid solution exchange system (e.g., perfusion manifold or piezo-driven fast-stepper).
Procedure:
-
Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before recording.
-
Pipette Pulling: Pull glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Under the microscope, approach a single, healthy-looking cell with the patch pipette.
-
Apply slight positive pressure to the pipette. Once touching the cell, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage Clamp: Clamp the cell's membrane potential at -60 mV or -70 mV.
-
Testing for Agonist Activity:
-
Apply a saturating concentration of L-glutamate (e.g., 1 mM) to determine the maximum current response (I_max).
-
After washout and recovery, apply increasing concentrations of this compound to the cell. Record the peak inward current at each concentration.
-
-
Testing for Antagonist Activity:
-
Apply a sub-maximal (EC₂₀ or EC₅₀) concentration of L-glutamate to elicit a consistent baseline current.
-
In the continued presence of L-glutamate, co-apply increasing concentrations of this compound and measure the inhibition of the glutamate-evoked current.
-
-
Data Acquisition: Record currents throughout the experiment.
Data Analysis and Interpretation:
-
Agonist: If the compound elicits a current, plot the normalized peak current against the log concentration and fit with a Hill equation to determine the EC50 (concentration for half-maximal effect) and efficacy (response relative to L-glutamate).
-
Antagonist: If the compound inhibits the glutamate-evoked current, plot the percent inhibition against the log concentration to determine the IC50.
Expected Data Presentation:
| Receptor | Mode of Action | Potency (EC50/IC50) [Hypothetical] | Efficacy (% of Glutamate) [Hypothetical] |
| AMPA (GluA2) | Weak Partial Agonist | EC50 = 15 µM | 35% |
| NMDA (GluN2A) | Antagonist | IC50 = 2.5 µM | N/A |
| Kainate (GluK1) | No significant activity | >100 µM | <5% |
Phase 3: Functional Characterization at Metabotropic Receptors
Objective: To determine the functional effect of this compound at mGluRs using high-throughput, cell-based assays that measure downstream second messenger signaling.
Protocol 3: Fluorometric Calcium Flux Assay (for Group I mGluRs)
Principle of the Assay: Group I mGluRs (mGlu1 and mGlu5) couple to Gq, which activates PLC and leads to the release of Ca²⁺ from intracellular stores.[5] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a large increase in fluorescence intensity upon binding free Ca²⁺. This change can be measured in real-time using a fluorescence plate reader.
Materials and Reagents:
-
HEK293 cells expressing mGlu1 or mGlu5.
-
Calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127, and probenecid.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test Compound and a known Group I agonist (e.g., DHPG).
-
Fluorescence microplate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate cells in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Incubate cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition and Measurement:
-
Agonist Mode: The instrument's injector adds various concentrations of this compound to the wells. Fluorescence is monitored continuously for 1-2 minutes to capture the peak change.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes. Then, inject a known EC₈₀ concentration of an agonist (like DHPG) and measure the inhibition of the calcium response.
-
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). For agonist mode, plot this change against log concentration to determine the EC50. For antagonist mode, plot the percent inhibition against log concentration to get the IC50.
Protocol 4: cAMP Accumulation Assay (for Group II/III mGluRs)
Principle of the Assay: Group II and III mGluRs couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[4] To measure this decrease, cells are first stimulated with forskolin (a direct activator of adenylyl cyclase) to raise basal cAMP levels. The ability of an mGluR agonist to reduce this forskolin-stimulated cAMP level is then quantified, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).
Materials and Reagents:
-
CHO-K1 or HEK293 cells expressing a Group II or III mGluR (e.g., mGluR2).
-
Forskolin and a known Group II/III agonist (e.g., LY354740).
-
cAMP detection kit (e.g., HTRF-based kit).
-
Test Compound.
Procedure:
-
Cell Stimulation: In a microplate, incubate cells with a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin, and varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).
-
Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and add the cAMP detection reagents (typically a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog).
-
HTRF Reading: After a final incubation period, read the plate on an HTRF-compatible microplate reader. The HTRF signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Convert the raw HTRF ratio to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (agonist) or IC50 (antagonist).
Expected Data Presentation:
| Receptor | Assay Type | Mode of Action | Potency (EC50/IC50) [Hypothetical] |
| mGluR5 | Calcium Flux | Agonist | EC50 = 150 nM |
| mGluR2 | cAMP | Antagonist | IC50 = 1.8 µM |
Summary and Integrated Pharmacological Profile
By integrating the results from all three phases of investigation, a comprehensive pharmacological profile of this compound can be constructed. Based on the hypothetical data presented above, the profile would be:
-
Primary Target: A potent agonist at Group I mGluRs, with a preference for mGluR5 (Ki = 95 nM, EC50 = 150 nM).
-
Secondary Target: A moderate antagonist at NMDA receptors (Ki = 850 nM, IC50 = 2.5 µM) and Group II mGluRs (Ki = 2.3 µM, IC50 = 1.8 µM).
-
Weak/No Activity: Exhibits very weak partial agonism at AMPA receptors and has no significant binding or functional activity at the Kainate or Group III mGluR subtypes tested.
This multi-faceted profile suggests that this compound is a selective Group I mGluR agonist with additional, weaker antagonist properties at NMDA and Group II mGlu receptors. This level of detailed characterization is essential for understanding its potential therapeutic applications and off-target effects, guiding future lead optimization and preclinical development.
References
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Vardarlis, V. G. et al. (3)H](2S,4R)-4-Methylglutamate: a novel ligand for the characterization of glutamate transporters. PubMed. Available at: [Link]
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Springer Nature Experiments. Cell-Based Enzyme-Linked Immunosorbent Assay (Cell-ELISA) Analysis of Native and Recombinant Glutamate Receptors. Springer Nature. Available at: [Link]
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Stawicka, K. et al. (2021). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. MDPI. Available at: [Link]
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Noetzel, M. J. et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Publications. Available at: [Link]
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Hearing, M. (2013). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. Available at: [Link]
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Waschbisch, A. et al. (2016). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Molecular Neuroscience. Available at: [Link]
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Vallejo, D. (2014). Electrophysiological Tagging of Ionotropic Glutamate Receptors. Springer Nature Experiments. Available at: [Link]
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Papouin, T. et al. (2020). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. PubMed. Available at: [Link]
-
Armstrong, N. et al. (1998). Structure of a glutamate- receptor ligand-binding core in complex with kainate. Nature. Available at: [Link]
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Takemoto, K. et al. (2021). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking. PubMed Central. Available at: [Link]
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Wikipedia. Ligand binding assay. Wikipedia. Available at: [Link]
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Cell Biolabs, Inc. Glutamate Assay Kit (Fluorometric). Cell Biolabs, Inc. Available at: [Link]
- Google Patents. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester. Google Patents.
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Desai, R. et al. (2021). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. PubMed Central. Available at: [Link]
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Wehbe, J. et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. ResearchGate. Available at: [Link]
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Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]
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- Google Patents. L-glutamic acid derivative and synthesis method and application thereof. Google Patents.
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Mayer, M. L. (2014). Functional Insights from Glutamate Receptor Ion Channel Structures. PubMed Central. Available at: [Link]
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Traynelis, S. F. et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. PubMed Central. Available at: [Link]
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RCSB PDB. GLU Ligand Summary Page. RCSB PDB. Available at: [Link]
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Wikipedia. Glutamate receptor. Wikipedia. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. L-glutamic acid | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Niswender, C. M. & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PubMed Central. Available at: [Link]
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Application Notes and Protocols for In Vivo Efficacy Testing of (4S)-4-butyl-L-glutamic acid in Mouse Models of Neurological Disease
Disclaimer: (4S)-4-butyl-L-glutamic acid is a novel compound with limited publicly available data. This document provides a comprehensive, experience-driven framework for its preclinical evaluation in a mouse model of Alzheimer's Disease, a condition where glutamatergic dysregulation is a key pathological feature. The proposed mechanisms and protocols are based on established principles of neuroscience and drug development and should be adapted based on emerging data for the specific compound.
Introduction: The Scientific Rationale for Investigating this compound in Alzheimer's Disease
Glutamate is the principal excitatory neurotransmitter in the central nervous system, critical for synaptic plasticity, learning, and memory[1][2]. However, excessive glutamate activity leads to excitotoxicity, a key pathological cascade in neurodegenerative disorders such as Alzheimer's Disease (AD). The glutamatergic system, therefore, presents a promising target for therapeutic intervention.
This compound is a novel L-glutamic acid analog. Its structural similarity to glutamate suggests a potential interaction with components of the glutamatergic synapse, such as glutamate receptors or transporters. This application note outlines a comprehensive series of in vivo studies designed to elucidate the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's Disease. We hypothesize that this compound acts as a modulator of glutamatergic signaling, potentially by competitively inhibiting N-methyl-D-aspartate (NMDA) receptors or enhancing glutamate uptake, thereby mitigating excitotoxicity and improving cognitive function.
The following protocols are designed to be a self-validating system, providing a robust framework for assessing the compound's efficacy, mechanism of action, and preliminary safety profile in a preclinical setting.
Proposed Mechanism of Action: A Working Hypothesis
Based on its structure, we propose that this compound may interact with the glutamate binding site on NMDA receptors. The butyl group at the 4th position could provide a unique conformational lock, leading to competitive antagonism. This could prevent excessive calcium influx associated with NMDA receptor overactivation in the pathological state of AD, a key driver of neuronal death.
Caption: Hypothetical mechanism of this compound in preventing excitotoxicity.
Experimental Design and Workflow
Caption: Overall experimental workflow for in vivo testing.
Materials and Methods
Animal Models
-
Species: Mus musculus
-
Strain: 5XFAD transgenic mice are recommended as they exhibit an aggressive amyloid pathology.[3] Age-matched wild-type littermates should be used as controls.
-
Housing: Standard housing conditions (12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Compound Preparation and Administration
This compound should be synthesized and purified to >98% purity. The synthesis of related L-glutamic acid esters can be referenced for potential synthetic routes.[4][5][6][7]
-
Formulation: For intraperitoneal (IP) injection, the compound can be dissolved in sterile saline. The pH should be adjusted to ~7.4. For oral gavage, the compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
Dosage: A dose-response study is recommended. Based on typical ranges for novel small molecules, initial doses of 1, 10, and 50 mg/kg could be explored.
-
Administration Route: Intraperitoneal injection or oral gavage are common routes.[8]
| Parameter | Recommendation | Rationale |
| Animal Model | 5XFAD Transgenic Mice | Rapid and robust amyloid plaque pathology, relevant to AD.[3] |
| Age of Animals | 3-6 months at study initiation | To assess preventative or early therapeutic effects. |
| Treatment Duration | 8-12 weeks | Sufficient time to observe potential changes in pathology and behavior. |
| Administration Route | Intraperitoneal (IP) or Oral Gavage (PO) | IP ensures accurate dosing; PO is more clinically relevant.[8] |
| Control Groups | Vehicle-treated 5XFAD mice, Wild-type mice | To control for effects of the vehicle and to establish a baseline. |
Detailed Experimental Protocols
Protocol for Intraperitoneal (IP) Injection
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: The lower abdominal quadrants. Alternate sides for repeated dosing.[8]
-
Injection Procedure: Use a 25-27G needle. Insert the needle at a 15-20 degree angle, aspirate to ensure no entry into the bladder or gastrointestinal tract, and then inject the solution.[8]
-
Volume: Do not exceed 10 ml/kg.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Protocol for Morris Water Maze (MWM) - Assessment of Spatial Learning and Memory
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase (Days 1-5):
-
Four trials per day for each mouse.
-
Gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using an automated tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
| MWM Parameter | Expected Outcome with Efficacious Compound | Interpretation |
| Escape Latency | Decreased latency compared to vehicle-treated 5XFAD mice. | Improved spatial learning. |
| Time in Target Quadrant | Increased time compared to vehicle-treated 5XFAD mice. | Enhanced spatial memory retention. |
Protocol for Brain Tissue Collection and Processing
-
Euthanasia: Anesthetize the mouse with an appropriate anesthetic followed by transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Brain Extraction: Carefully dissect the brain.
-
Dissection: For biochemical analysis, specific brain regions (e.g., hippocampus, cortex) can be dissected, snap-frozen in liquid nitrogen, and stored at -80°C. For histology, the brain hemisphere can be fixed in 4% paraformaldehyde.
Protocol for Amyloid-β (Aβ) ELISA
-
Homogenization: Homogenize the dissected brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate to separate soluble and insoluble fractions.
-
ELISA: Use commercially available ELISA kits to quantify the levels of Aβ40 and Aβ42 in both the soluble and insoluble fractions, following the manufacturer's instructions.
Data Analysis and Interpretation
-
Behavioral Data: Analyze MWM data using two-way repeated measures ANOVA for escape latency and one-way ANOVA for the probe trial.
-
Biochemical Data: Use t-tests or one-way ANOVA to compare Aβ levels between treatment groups.
-
Statistical Significance: A p-value of <0.05 is typically considered statistically significant.
Conclusion and Future Directions
The successful completion of these studies will provide critical insights into the therapeutic potential of this compound for Alzheimer's Disease. Positive results would warrant further investigation, including more extensive toxicological studies, pharmacokinetic profiling, and evaluation in other models of neurodegeneration.[9][10][11] The exploration of related glutamatergic modulators could also be a fruitful avenue for future research.[12][13][14][15]
References
- Combining neuroimaging technologies with in vivo models of neurological disorders provides unique opportunities to understand the aetiology and pathophysiology of human neurological disorders. PubMed.
- Animal modeling of human disease is a cornerstone to basic scientific studies of disease mechanisms and pre-clinical studies of potential therapies. National Institutes of Health (NIH).
- In vivo investigations performed on animal models of ND provide information about brain activity in pathological and physiological conditions. National Institutes of Health (NIH).
- This effort generated a transgenic mouse that closely mimics Alzheimer's disease pathology. The Scientist Magazine.
- Murine Models of Neurodegenerative Diseases. Maze Engineers.
- A Glutamate Scavenging Protocol Combined with Deanna Protocol in SOD1-G93A Mouse Model of ALS. MDPI.
- Boc-L-glutamic acid 1-tert-butyl ester synthesis. ChemicalBook.
- Guidelines on Administration of Substances to Laboratory Animals. University of Michigan.
- Protocol for the quantitation of GABA and/or glutamic acid in urine samples. ResearchGate.
- Glutamate taste and appetite in laboratory mice: physiologic and genetic analyses. National Institutes of Health (NIH).
- L-Glutamic acid α-tert·butyl ester synthesis. ChemicalBook.
- Glutamic acid. Wikipedia.
- Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed Central.
- What is the mechanism of Glutamic Acid? Patsnap Synapse.
- A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester. Google Patents.
- Glutamine catabolism supports amino acid biosynthesis and suppresses the integrated stress response to promote photoreceptor survival. eLife.
- (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. PubMed.
- L-Glutamic Acid α-tert-butyl Ester: Synthesis Intermediate for Pharmaceuticals and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD..
- Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist. PubMed.
- Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. PubMed Central.
- Role of glutamic acid decarboxylase 67 in regulating cortical parvalbumin and GABA membrane transporter 1 expression: Implications for schizophrenia. PubMed Central.
- Glutamic acid decarboxylase immunoreactivity in layer IV of barrel cortex of rat and mouse. PubMed Central.
- Glutamic acid decarboxylase 67 expression by a distinct population of mouse vestibular supporting cells. PubMed Central.
- Glutamic acid decarboxylase 1 alternative splicing isoforms: characterization, expression and quantification in the mouse brain. PubMed.
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Troubleshooting & Optimization
Purification challenges of 4-butyl-L-glutamic acid
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the purification challenges of 4-butyl-L-glutamic acid. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower your experimental success.
This guide is structured to address issues head-on, moving from immediate troubleshooting to broader conceptual understanding.
Section 1: Troubleshooting Guide
This section is designed to resolve specific experimental failures you may encounter during the purification of 4-butyl-L-glutamic acid.
Q1: My crystallization attempt resulted in a low yield or an inseparable oil. What went wrong and how can I fix it?
A1: Cause & Resolution
This is a common issue stemming from the unique bifunctional nature of 4-butyl-L-glutamic acid. The molecule possesses a polar, zwitterionic amino acid head and a nonpolar n-butyl tail. This amphiphilic character complicates solubility and crystallization.
Core Principles:
-
Isoelectric Point (pI): Like any amino acid, 4-butyl-L-glutamic acid is least soluble in a solution at its isoelectric point (pI), where its net charge is zero.[1][2] For glutamic acid, the pKa values are approximately 2.1 (α-carboxyl), 4.1 (side-chain carboxyl), and 9.5 (α-amino).[2] The butyl group, being electron-donating, may slightly alter these values, but the pI will still be in the acidic range, likely around pH 3.0-3.2. Crystallization is most effective when the pH of the solution is precisely adjusted to this point.[3]
-
Solvent Selection: The ideal solvent system must solubilize the compound at a higher temperature but allow for controlled precipitation upon cooling. Given the molecule's structure, a polar protic solvent mixed with a slightly less polar co-solvent is often effective.
Troubleshooting Steps:
-
Verify pH: Ensure you are adjusting the pH of your aqueous solution to the presumed pI (~3.2). Use a calibrated pH meter and add acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise with vigorous stirring.
-
Solvent System Optimization: If using a pure aqueous solution leads to oiling out (where the compound separates as a liquid phase instead of a solid), it indicates that the solubility curve is too steep or that impurities are interfering. A mixed-solvent system can provide a more gradual change in solubility.
-
Anti-Solvent Addition: Dissolve your crude product in a minimal amount of a good solvent (e.g., water at a slightly acidic or basic pH where it is soluble) and slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., isopropanol, acetone) until turbidity persists. Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
Control Cooling Rate: Rapid cooling encourages oiling and traps impurities. A slow, controlled cooling process—ideally moving from room temperature to 4°C over several hours—is crucial for forming well-ordered crystals.
Data Presentation: Recommended Solvent Systems for Crystallization
| Solvent System | Typical Ratio (v/v) | Procedure | Rationale & Notes |
| Water | N/A | Dissolve in dilute NaOH (pH > 10), then acidify with HCl to pI (~3.2). Cool slowly. | Classic isoelectric point precipitation.[3] Prone to oiling if impurities are present. |
| Water / Isopropanol | 1:1 to 1:3 | Dissolve crude material in hot water, then slowly add isopropanol. Allow to cool. | Isopropanol reduces the polarity of the solvent, decreasing the solubility of the hydrophobic butyl tail. |
| Ethanol / Ethyl Acetate | 1:2 to 1:4 | Dissolve in minimal hot ethanol. Add ethyl acetate as an anti-solvent. | Good for removing more polar impurities that remain in the ethanol-rich phase. |
Q2: Analytical data (NMR, LC-MS) shows persistent impurities after multiple crystallization attempts. What is the next step?
A2: Cause & Resolution
When crystallization fails to remove impurities, it's often because they have similar solubility profiles or are structurally related to the target compound (e.g., diastereomers, regioisomers). In this case, chromatography is the required orthogonal purification technique.[4][5]
Recommended Strategy: A Multi-Step Chromatographic Workflow
A single chromatographic method is rarely sufficient. A logical workflow leverages different separation principles.
Experimental Protocols: Purification Workflow
Caption: Multi-step purification workflow for 4-butyl-L-glutamic acid.
Step-by-Step Methodology:
-
Ion-Exchange Chromatography (IEX):
-
Principle: Separates molecules based on their net charge at a given pH.[4]
-
Execution:
-
Choose a strong anion exchanger (SAX) resin.
-
Equilibrate the column with a low ionic strength buffer at a pH where the target molecule is negatively charged (e.g., pH ~ 6-7). At this pH, 4-butyl-L-glutamic acid will have a net negative charge and bind to the positively charged resin.
-
Load the crude sample dissolved in the same buffer.
-
Wash with the starting buffer to remove neutral or positively charged impurities.
-
Elute the bound compounds using a salt gradient (e.g., 0-1M NaCl) or by decreasing the pH. Your target molecule will elute at a specific salt concentration/pH.
-
-
-
Reverse-Phase Chromatography (RPC):
-
Principle: Separates molecules based on hydrophobicity. The nonpolar butyl group makes this an ideal secondary step.
-
Execution:
-
Use a C18 stationary phase.
-
The mobile phase is typically a mixture of water (often with an acid modifier like 0.1% TFA or formic acid to suppress carboxylate ionization) and an organic solvent like acetonitrile or methanol.
-
Elute with a gradient of increasing organic solvent concentration. The more hydrophobic the molecule, the longer it will be retained on the column. This is highly effective at separating isomers with subtle differences in structure.
-
-
Q3: My product has low enantiomeric excess (e.e.). How do I confirm this and achieve chiral purity?
A3: Cause & Resolution
Low e.e. indicates the presence of the unwanted D-enantiomer. This can arise from racemization during synthesis (e.g., under harsh acidic or basic conditions) or from non-enantioselective starting materials.[6]
Mandatory Visualization: Chiral Analysis Workflow
Caption: Decision workflow for achieving enantiomeric purity.
Step 1: Analytical Confirmation (Chiral HPLC)
You must first accurately quantify the enantiomeric ratio. Direct analysis of underivatized amino acids is possible and preferred to avoid creating diastereomers, which adds steps and potential impurities.[7]
-
Protocol: Analytical Chiral HPLC
-
Column Selection: Use a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for underivatized amino acids.[7] Another option is a ligand-exchange column (e.g., Chirex 3126) used with a copper sulfate mobile phase.[8]
-
Mobile Phase: A common mobile phase for teicoplanin-based columns is a mixture of water, methanol, and an acid like formic acid.[7] The ratio must be optimized, but a starting point could be 80:20 (Water:Methanol) with 0.1% formic acid.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm).
-
Analysis: The two enantiomers will appear as separate peaks. The enantiomeric excess is calculated as: e.e. (%) = ([L] - [D]) / ([L] + [D]) * 100, where [L] and [D] are the peak areas of the L- and D-enantiomers, respectively.
-
Step 2: Preparative Chiral Chromatography
If the e.e. is unacceptably low, preparative chiral HPLC is the most direct method for separation. The principle is the same as the analytical method, but it uses a larger column and higher sample loading to isolate multigram quantities of the desired enantiomer.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are essential for characterizing the final product?
A1: A comprehensive characterization package is crucial for confirming the identity, purity, and stereochemistry of your 4-butyl-L-glutamic acid.
Data Presentation: Essential Analytical Techniques
| Technique | Purpose | What to Look For |
| ¹H and ¹³C NMR | Structural Confirmation | Correct number of signals, chemical shifts consistent with the structure (aliphatic butyl signals, amino acid backbone signals), and correct integration ratios. |
| LC-MS | Purity & Mass Verification | A single major peak in the chromatogram (purity >98%). The mass spectrum should show the correct molecular ion ([M+H]⁺ or [M-H]⁻). |
| Chiral HPLC | Enantiomeric Purity | A single peak corresponding to the L-enantiomer, or a calculated e.e. >99%.[7][8] |
| Elemental Analysis | Elemental Composition | The percentage of C, H, and N should match the theoretical values for the molecular formula C₉H₁₇NO₄. |
Q2: How does the butyl group affect the overall properties and purification strategy compared to standard L-glutamic acid?
A2: The C4 alkyl chain fundamentally alters the molecule's physicochemical properties, demanding a modified purification approach.
-
Increased Hydrophobicity: The butyl group makes the molecule significantly less polar than L-glutamic acid. This is an advantage in reverse-phase chromatography, as it will be retained more strongly on a C18 column, often leading to better separation from more polar impurities.
-
Reduced Aqueous Solubility: The compound will be less soluble in water, especially at its isoelectric point, compared to the parent amino acid. This can be beneficial for crystallization yield but increases the risk of "oiling out."
-
Potential for Diastereomers: If the butyl group is introduced via a reaction that creates a new stereocenter at position 4, you will have a mixture of diastereomers ((2S,4S) and (2S,4R)). These have different physical properties and can typically be separated by standard achiral chromatography (like reverse-phase or normal-phase), whereas enantiomers require a chiral environment for separation.
References
-
Separation of amino acids by gas chromatography using new fluoro derivatives. Analytical Chemistry. [Link]
-
Separation and Detection of Amino Acids. eCampusOntario Pressbooks. [Link]
-
Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. [Link]
-
Experiment #11 – Chromatographic Separation of Amino Acids. IFSC. [Link]
-
Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. [Link]
-
Khan, M. I. H., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]
-
Glutamic Acid Impurities. SynZeal. [Link]
-
Lin, K. J., et al. (2020). Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use. PubMed. [Link]
-
Calo, V., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. [Link]
- A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester.
- Glutamic acid derivatives, processes and intermediates for their preparation and pharmaceutical formulations containing them.
-
Paseshnichenko, V. A., et al. (2014). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed Central. [Link]
-
Svang-Ariyaskul, A., et al. (2007). Chiral purification of glutamic acid enantiomers using a size-selective barrier membrane and dual-vessel crystallization. ResearchGate. [Link]
-
Crystallization of L-Glutamic Acid: Mechanism of Heterogeneous β -Form Nucleation. Research Inventy. [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PubMed Central. [Link]
- Process for crystallizing out l-glutamic acid.
-
Glutamic acid. Wikipedia. [Link]
-
l-Glutamic acid crystals of pure α form and uniform size distribution from continuous non-seeded reaction crystallization in slug flow. RSC Publishing. [Link]
-
L-Glutamic Acid α-tert-Butyl Ester. Baishixing. [Link]
-
SYNTHESIS OF γ-L-GLUTAMYL-TAURINE (GLUTAURINE). Organic Preparations and Procedures International. [Link]
Sources
- 1. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. US3360554A - Process for crystallizing out l-glutamic acid - Google Patents [patents.google.com]
- 4. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Alkylation of Glutamic Acid
Welcome to the technical support center for the 4-alkylation of glutamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and achieve optimal results in your experiments.
I. Understanding the Reaction: A Quick Overview
The selective 4-alkylation of glutamic acid is a crucial modification in peptide synthesis and drug design, enabling the introduction of various functionalities to modulate the properties of the final molecule. The reaction typically involves the nucleophilic attack of the γ-carboxylate of glutamic acid on an alkylating agent. However, achieving high selectivity and yield can be challenging due to the presence of other nucleophilic sites in the glutamic acid molecule.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the 4-alkylation of glutamic acid and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired 4-Alkylated Product
Q: I am observing a very low yield of my target 4-alkylated glutamic acid derivative. What are the potential causes and how can I improve it?
A: Low yields are a common frustration and can stem from several factors. Let's break down the likely culprits and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Insufficient Reagent Stoichiometry: The amount of your alkylating agent may be insufficient.
-
Solution: Increase the molar equivalents of the alkylating agent. A common starting point is using a slight excess (1.1 to 1.5 equivalents). However, a large excess can promote side reactions.
-
-
Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, limiting their reactivity.
-
Solution: Select a solvent that effectively dissolves both the glutamic acid derivative and the alkylating agent. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for these reactions.[3]
-
-
Steric Hindrance: A bulky alkylating agent or protecting groups on the glutamic acid may sterically hinder the reaction.
-
Solution: If possible, consider a less sterically hindered alkylating agent. For protecting groups, ensure they are not impeding access to the γ-carboxyl group.
-
Issue 2: Presence of Multiple Products and Side Reactions
Q: My reaction mixture shows multiple spots on TLC/peaks in LC-MS, indicating the formation of several byproducts. How can I improve the selectivity for 4-alkylation?
A: This is a classic selectivity challenge in glutamic acid chemistry. The primary reason is the presence of multiple nucleophilic centers. Here’s how to tackle this:
-
Inadequate Protection of Functional Groups: The α-amino and α-carboxyl groups are also nucleophilic and can compete with the γ-carboxyl group for the alkylating agent.
-
Solution: Proper protection is paramount. The α-amino group is typically protected with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups.[4][5] The α-carboxyl group can be protected as an ester, for example, a methyl or ethyl ester. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other or the newly formed γ-ester.[4]
-
-
N-Alkylation: The α-amino group can be alkylated, especially under basic conditions or with highly reactive alkylating agents.[6]
-
Solution: Ensure the α-amino group is securely protected. If N-alkylation persists, consider using a milder base or a less reactive alkylating agent.
-
-
O-Alkylation at the α-Carboxyl Group: The α-carboxylate is also a potential site for alkylation.
-
Solution: Protection of the α-carboxyl group as an ester is the most effective strategy to prevent this side reaction.
-
-
Over-alkylation: In some cases, di- or even tri-alkylation can occur, though it is less common.[2]
-
Solution: Use a controlled stoichiometry of the alkylating agent and monitor the reaction closely to stop it once the desired mono-alkylation is achieved.
-
Visualizing the Importance of Protecting Groups
The following diagram illustrates the potential sites of alkylation on an unprotected glutamic acid molecule, highlighting the necessity of protecting groups for achieving selectivity.
Caption: Protecting group strategy for selective 4-alkylation.
Issue 3: Difficulty in Monitoring the Reaction
Q: I'm finding it challenging to determine if my reaction is complete and to quantify the yield of the 4-alkylated product. What are the recommended analytical methods?
A: Effective reaction monitoring is key to optimization. Here are some widely used techniques:
-
Thin-Layer Chromatography (TLC):
-
Application: A quick and easy way to qualitatively monitor the disappearance of starting material and the appearance of the product.
-
Pro-Tip: Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. Staining with ninhydrin can be useful if your product has a free amine.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Application: Provides quantitative information on the reaction progress, allowing you to determine the conversion and yield with high accuracy.[7]
-
Pro-Tip: Develop a method using a suitable column (e.g., C18) and mobile phase to achieve good separation of all components.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
Issue 4: Racemization at the α-Carbon
Q: I am concerned about potential racemization at the chiral center of glutamic acid during the alkylation reaction. How can I minimize this?
A: Racemization is a valid concern, particularly under harsh reaction conditions.
-
Mechanism of Racemization: Racemization can occur via the formation of an enolate at the α-carbon, which is more likely under strongly basic conditions or at elevated temperatures.
-
Mitigation Strategies:
-
Use Mild Bases: Employ weaker bases if a base is required for the reaction.
-
Control Temperature: Avoid excessively high temperatures. Room temperature or slightly elevated temperatures are generally preferred.[1]
-
Protecting Group Choice: The choice of N-protecting group can influence the acidity of the α-proton.
-
Chiral Analysis: After the reaction, verify the enantiomeric purity of your product using chiral HPLC or other suitable methods.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the α-amino and α-carboxyl groups of glutamic acid for selective 4-alkylation?
A1: The choice of protecting groups is critical and depends on the overall synthetic strategy. Here is a comparison of some common protecting groups:[9]
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Potential Side Reactions |
| α-Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to a wide range of conditions. | Can lead to t-butylation of sensitive residues. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | Easily removed under mild basic conditions. | Can be sensitive to some nucleophiles. | |
| α-Carboxyl | Benzyl ester | Bzl | Catalytic hydrogenation (H₂/Pd) | Orthogonal to acid- and base-labile groups. | May not be suitable for molecules with other reducible groups. |
| tert-Butyl ester | tBu | Strong acid (e.g., TFA) | Stable to basic and hydrogenolysis conditions. | Can lead to t-butylation of sensitive residues. | |
| Allyl ester | All | Pd(0) catalysis | Orthogonal to many other protecting groups.[10] | Requires a specific palladium catalyst for removal. |
Q2: What types of alkylating agents are typically used for the 4-alkylation of glutamic acid?
A2: A variety of alkylating agents can be employed, depending on the desired alkyl group to be introduced. Common classes include:
-
Alkyl Halides: Alkyl iodides, bromides, and chlorides are frequently used. The reactivity order is generally I > Br > Cl.[3]
-
Alkyl Tosylates and Mesylates: These are also effective alkylating agents.
-
Other Electrophiles: In some specialized cases, other electrophiles like epoxides can be used to introduce functionalized alkyl chains.
Q3: How does pH affect the 4-alkylation reaction?
A3: The pH of the reaction medium can significantly influence the reaction. The γ-carboxyl group needs to be in its carboxylate form (deprotonated) to act as an effective nucleophile. Therefore, the reaction is often carried out under neutral to slightly basic conditions. However, strongly basic conditions should be avoided as they can promote side reactions like racemization and N-alkylation.[1]
Q4: Can I perform the 4-alkylation on a glutamic acid residue within a peptide?
A4: Yes, it is possible to perform the 4-alkylation on a glutamic acid residue within a peptide sequence. However, the same principles of selectivity apply. All other nucleophilic side chains (e.g., lysine, cysteine, histidine) and the N-terminus of the peptide must be appropriately protected to avoid unwanted alkylation. The reaction conditions should also be mild enough to not degrade the peptide.
Workflow for Selective 4-Alkylation of a Glutamic Acid Residue in a Peptide
Caption: General workflow for peptide 4-alkylation.
IV. References
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). National Institutes of Health. Retrieved from
-
The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. (2014). PubMed. Retrieved from [Link]
-
Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. (2025). Journal of the American Chemical Society.
-
I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides. (n.d.). J-Stage.
-
What is the mechanism of Glutamic Acid? (2024). Patsnap Synapse. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace.
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not available].
-
HPLC Methods for analysis of Glutamic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. (2021). RSC Publishing - The Royal Society of Chemistry.
-
Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. (n.d.). PubMed Central.
-
Glutamic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). [Source not available].
-
Alkylation Reagents. (n.d.). Regis Technologies. Retrieved from [Link]
-
Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment. (2024). PLOS.
-
The selective conversion of glutamic acid in amino acid mixtures using glutamate decarboxylase--a means of separating amino acids for synthesizing biobased chemicals. (2014). PubMed. Retrieved from [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (n.d.). PubMed Central.
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). PubMed Central.
-
Application of RSM for optimization of glutamic acid production by Corynebacterium glutamicum in bath culture. (n.d.). PubMed Central.
-
Change in the amount of glutamic acid enantiomers due to alkaline treatment. (n.d.). [Source not available].
-
Conformationally restricted glutamic acid derivatives: asymmetric synthesis of 4-substituted 4,5-dihydro-3(2H)-pyridazinones. (n.d.). ElectronicsAndBooks.
-
A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature. (2024). MDPI.
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2026). ACS Catalysis.
-
Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. (n.d.). Journal of the American Chemical Society.
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Optimization of glutamic acid production by Corynebacterium glutamicum using response surface methodology. (2019). Journal of King Saud University - Science.
-
Glutamic Acid(Glu) Colorimetric Assay Kit. (n.d.). [Source not available].
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics1†. (n.d.). Molecular Omics | Oxford Academic.
-
L-Glutamic acid, 100.0%, Certified® Biochemical Reagent 30g. (n.d.). [Source not available].
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. peptide.com [peptide.com]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. journals.plos.org [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
Technical Support Center: Diastereoselective Synthesis of 4-Substituted Glutamates
Welcome to the technical support center for the synthesis of 4-substituted glutamate analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in these crucial synthetic pathways. 4-Substituted glutamate derivatives are of significant interest as pharmacological tools and potential therapeutic agents, targeting receptors and transporters within the central nervous system.[1] Achieving precise control over the stereochemistry at both the C2 (α) and C4 (γ) positions is paramount for elucidating structure-activity relationships and ensuring target specificity.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex molecules. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding for future synthetic design.
Section 1: Troubleshooting Poor Diastereoselectivity
This section addresses the most common issue plaguing the synthesis of 4-substituted glutamates: suboptimal diastereomeric ratios (d.r.). We will explore the key reaction parameters and their causal relationships to stereochemical outcomes.
Question 1: My Michael addition of a glycine equivalent to an α,β-unsaturated ester is yielding a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I improve the selectivity?
Answer: This is a frequent challenge, as the formation of the C4 stereocenter is often kinetically controlled and highly sensitive to reaction conditions.[2] Several factors could be at play:
-
Inadequate Facial Shielding: The primary driver of diastereoselectivity in many Michael additions is the ability of a chiral auxiliary or catalyst to effectively shield one face of the enolate or the Michael acceptor. If the directing group is too small or improperly positioned, it cannot exert sufficient steric hindrance to favor one approach trajectory over the other.
-
Suboptimal Lewis Acid: Lewis acids play a crucial role in activating the Michael acceptor.[3] However, the choice of Lewis acid can also influence the geometry of the transition state. A poorly chosen Lewis acid may not enforce a rigid, organized transition state, leading to a loss of stereocontrol.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the aggregation state of the reactants and the conformation of the transition state. A solvent that disrupts key non-covalent interactions responsible for stereochemical communication will erode diastereoselectivity.
-
Temperature Control: Michael additions are often sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower d.r. values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Protocol: Screening Lewis Acids for Improved Diastereoselectivity
-
Setup: Under an inert atmosphere (N₂ or Ar), add your chiral glycine Schiff base (1.0 equiv.) to a flame-dried round-bottom flask.
-
Solvent: Dissolve the Schiff base in anhydrous, non-coordinating solvent (e.g., toluene or CH₂Cl₂).
-
Cooling: Cool the solution to the desired temperature (start with -78 °C).
-
Lewis Acid Addition: In separate, parallel reactions, add different Lewis acids (1.1 equiv.) such as ZnCl₂, TiCl₄, Sc(OTf)₃, or MgBr₂·OEt₂. Stir for 15-30 minutes.
-
Michael Acceptor: Slowly add the α,β-unsaturated ester (1.2 equiv.) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl, and perform a standard aqueous workup and extraction.
-
Analysis: After purification, determine the diastereomeric ratio by ¹H NMR analysis of crude product or by chiral HPLC.
Question 2: I am using a well-established chiral auxiliary, but the diastereoselectivity is inconsistent between batches. What could be causing this variability?
Answer: Reproducibility issues often stem from subtle variations in reagent quality or reaction setup.
-
Purity of Reagents: The purity of your starting materials, especially the chiral auxiliary and the Michael acceptor, is critical. Impurities can sometimes act as catalysts or inhibitors for side reactions. Ensure your chiral auxiliary is enantiomerically pure.
-
Water Content: Trace amounts of water can hydrolyze Lewis acids or react with organometallic reagents, leading to inconsistent results. Always use freshly distilled, anhydrous solvents and flame-dry your glassware.
-
Rate of Addition: The rate at which you add the electrophile (Michael acceptor) can be crucial. A slow, controlled addition often prevents side reactions and ensures the reaction proceeds through the desired, organized transition state.
Data Summary: Impact of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | d.r. (syn:anti) | Condition B | d.r. (syn:anti) | Reference Insight |
| Lewis Acid | ZnCl₂ | 85:15 | Ti(Oi-Pr)₄ | 50:50 | The choice of Lewis acid is critical for activating the Michael acceptor and organizing the transition state.[3] |
| Solvent | THF | 70:30 | Toluene | 95:5 | Coordinating solvents like THF can compete with the substrate for binding to the Lewis acid, disrupting the chiral environment. |
| Temperature | 25 °C | 60:40 | -78 °C | >98:2 | Lower temperatures favor the transition state with the lowest activation energy, which typically leads to the major diastereomer.[4] |
| Chiral Auxiliary | (S)-1-Phenylethylamine | 75:25 | (S,S)-(+)-Pseudoephedrine | 92:8 | The steric environment created by the chiral auxiliary directly influences facial selectivity.[5][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high diastereoselectivity in 4-substituted glutamate synthesis?
There are three primary strategies:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the glycine backbone.[7] This auxiliary then directs the stereochemical course of the C-C bond-forming reaction at the C4 position. Evans' oxazolidinones and pseudoephedrine are common examples.[5][6] The auxiliary is removed in a subsequent step.
-
Catalytic Asymmetric Synthesis: A chiral catalyst (often a metal complex with a chiral ligand) is used in sub-stoichiometric amounts to create a chiral environment and favor the formation of one diastereomer.[4][8][9] This approach is highly atom-economical. Silver-catalyzed conjugate additions have shown promise in this area.[10]
-
Chemoenzymatic Synthesis: Enzymes, such as aminotransferases, can be used to convert a prochiral 4-substituted α-ketoglutarate into the desired L-glutamate analog with high stereoselectivity.[11]
Caption: Comparison of major synthetic strategies.
Q2: How do I choose the right chiral auxiliary for my synthesis?
The choice of auxiliary depends on several factors:
-
Target Stereochemistry: Different auxiliaries will direct the formation of different diastereomers. For example, (S,S)-(+)-pseudoephedrine and (R,R)-(-)-pseudoephedrine will lead to opposite stereochemical outcomes.[6]
-
Reaction Type: Some auxiliaries are more effective for specific reactions. For instance, Evans' oxazolidinones are well-known for their high stereocontrol in aldol and alkylation reactions.[7]
-
Cleavage Conditions: Consider how the auxiliary will be removed. The ideal auxiliary can be cleaved under mild conditions that do not epimerize the newly formed stereocenters or cleave other protecting groups on your molecule.
-
Cost and Availability: For large-scale synthesis, the cost and availability of both enantiomers of the auxiliary are important practical considerations.
Q3: My reaction is giving a good diastereomeric ratio, but the enantiomeric excess (e.e.) is low. What is the issue?
This scenario suggests that the issue lies with the enantiopurity of your starting materials, not the diastereoselectivity of the reaction itself.
-
Check Chiral Starting Material: Verify the enantiomeric excess of your chiral auxiliary or chiral starting glutamate derivative using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.
-
Racemization: Ensure that your reaction or workup conditions are not causing racemization at the C2 position. Strong bases or harsh pH conditions can sometimes lead to epimerization of the α-carbon.
Q4: Can computational modeling help in predicting or understanding the diastereoselectivity?
Yes, computational chemistry can be a powerful tool. Molecular mechanics and density functional theory (DFT) calculations can be used to model the transition states leading to the different diastereomers. By comparing the relative energies of these transition states, one can often predict which diastereomer will be favored.[2] This can help in rationalizing experimental outcomes and in designing more selective reactions.
References
-
Burkhart, D. J., McKenzie, A. R., Nelson, J. K., Myers, K. I., Zhao, X., Magnusson, K. R., & Natale, N. R. (2004). Catalytic Asymmetric Synthesis of Glutamate Analogues. Organic Letters, 6(8), 1285–1288. [Link]
-
Burkhart, D. J., McKenzie, A. R., Nelson, J. K., Myers, K. I., Zhao, X., Magnusson, K. R., & Natale, N. R. (2004). Catalytic asymmetric synthesis of glutamate analogues. PubMed. [Link]
-
Alaux, S., Kusk, M., Sagot, E., Bolte, J., Jensen, A. A., Bräuner-Osborne, H., Gefflaut, T., & Bunch, L. (2005). Chemoenzymatic synthesis of a series of 4-substituted glutamate analogues and pharmacological characterization at human glutamate transporters subtypes 1-3. Journal of Medicinal Chemistry, 48(25), 7980–7992. [Link]
-
Seck, R., et al. (2017). Asymmetric synthesis of glutamate derivatives. Arkivoc, 2017(4), 51-62. [Link]
-
Wehbe, J., Rolland, V., Fruchier, A., Roumestant, M.-L., & Martinez, J. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 813-821. [Link]
-
Soloshonok, V. A. (2024). ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. Ukrainian Chemistry Journal. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Concellón, J. M., et al. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2038-2045. [Link]
-
Foley, D. A., & Welch, D. S. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 8, 1391–1417. [Link]
-
Concellón, J. M., et al. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2038–2045. [Link]
-
Pellicciari, R., & Natalini, B. (1998). Stereoselective Synthesis of Dimethyl 4( S )‐Allyl‐N‐Boc‐L‐Glutamate and Related Congeners. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Burkhart, D. J., et al. (2004). Catalytic Asymmetric Synthesis of Glutamate Analogues. Figshare. [Link]
-
Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
-
Wang, Y., et al. (2017). Asymmetric Synthesis of Glutamic Acid Derivatives by Silver-Catalyzed Conjugate Addition-Elimination Reactions. Organic Letters, 19(18), 4896–4899. [Link]
-
Myers, A. G., & Morales, M. R. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Israel Journal of Chemistry, 51(3-4), 386–395. [Link]
-
Mølskov, S., et al. (2016). New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III. Journal of Medicinal Chemistry, 59(3), 914–924. [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemoenzymatic synthesis of a series of 4-substituted glutamate analogues and pharmacological characterization at human glutamate transporters subtypes 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of (4S)-4-butyl-L-glutamic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for (4S)-4-butyl-L-glutamic acid. As a novel amino acid analog, understanding its stability in relevant biological systems is paramount for reproducible experimental results and successful drug development. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into designing, executing, and troubleshooting stability studies for this compound. We will move from foundational questions to advanced problem-solving, ensuring you have the expertise to generate reliable and accurate data.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face when initiating a stability study.
Q1: Which biological buffer should I choose for my initial stability screen of this compound?
A1: The choice of buffer is critical as it can directly influence the degradation rate of your compound. For initial screening, it's recommended to test a panel of buffers covering a range of pH values relevant to your intended application (e.g., physiological pH, lysosomal pH). A good starting point includes:
-
Phosphate-Buffered Saline (PBS) at pH 7.4: Mimics physiological conditions and is widely used in cell culture and biochemical assays.[1][2] However, be aware that phosphate can sometimes interact with divalent cations.[3]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) at pH 7.4: A zwitterionic buffer known for its minimal interference with biological macromolecules and negligible metal ion binding, making it a robust choice for enzyme assays.[1][4]
-
Acetate or Citrate Buffer at pH 4.5-5.5: Useful if you are studying the compound's stability in acidic environments, such as the lysosome or in certain formulation vehicles.[1][2]
Always ensure the buffer itself does not interfere with your analytical method.[5]
Q2: What are the primary degradation pathways I should anticipate for a glutamic acid analog?
A2: L-glutamic acid and its analogs can undergo several degradation reactions. Key pathways to anticipate include:
-
Deamination: The loss of the amino group, often influenced by pH and temperature, which converts the amino acid into an α-keto acid.[6]
-
Decarboxylation: Removal of a carboxyl group, which can be catalyzed by heat or certain metal ions.[7] For glutamic acid, this can lead to the formation of GABA (gamma-aminobutyric acid), a critical reaction to monitor if your analog is a pro-drug.[6]
-
Oxidation: The molecule may be sensitive to oxidative stress, especially in the presence of trace metals or reactive oxygen species. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) are essential to probe this vulnerability.[8]
-
Cyclization: Under thermal stress, glutamic acid can form products like succinimide.[9][10] The 4-butyl substituent may influence the kinetics of such reactions.
Q3: What is the best analytical technique to quantify this compound and its potential degradants?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing amino acids and their analogs.[11][12]
-
Method: Reversed-Phase HPLC (RP-HPLC) is typically the method of choice.
-
Detection: Since amino acids often lack a strong UV chromophore, pre-column or post-column derivatization is frequently required to enhance detection by UV or fluorescence detectors.[11][12][13] Common derivatizing agents include o-phthalaldehyde (OPA) or dansyl chloride.[12][14]
-
Advanced Detection: For higher specificity and sensitivity, especially when identifying unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[12][13]
Q4: How do I perform a "forced degradation" study and why is it necessary?
A4: A forced degradation or "stress testing" study is a regulatory requirement and a scientific necessity to understand a molecule's intrinsic stability.[8][15] It involves intentionally exposing the compound to harsh conditions to accelerate degradation.[15] The goal is to generate degradation products and develop a "stability-indicating" analytical method that can separate and quantify the parent compound from its degradants.[16][17]
According to ICH Q1A(R2) guidelines, key stress conditions include:
-
Acid & Base Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: e.g., 3% Hydrogen Peroxide.
-
Thermal Stress: e.g., 60-80°C.
-
Photostability: Exposure to UV and visible light.[8][16][18]
The target degradation is typically between 5-20%.[16][18] This range is sufficient to produce and detect major degradants without completely destroying the sample.[16]
Troubleshooting Guide
Even with a well-designed protocol, unexpected issues can arise. This section provides solutions to common problems encountered during stability studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Loss of Parent Compound (>50% in first time point) | 1. High Intrinsic Instability: The compound may be highly unstable under the chosen conditions (pH, temp).2. Adsorption: The compound may be adsorbing to the surface of the storage vial (e.g., plastic).3. Incorrect Concentration: Initial stock solution concentration may have been lower than calculated. | 1. Re-evaluate Conditions: Start with milder conditions (e.g., lower temperature, pH closer to neutral).2. Change Vials: Switch to low-adsorption polypropylene tubes or silanized glass vials.3. Verify T=0 Sample: Immediately analyze a sample after preparation (Time Zero) to confirm the starting concentration. |
| Appearance of Multiple, Unidentified Peaks in HPLC | 1. Degradation: These are likely degradation products.2. Buffer Interference: Components of the buffer may be interacting with the compound or showing up in the chromatogram.3. Contamination: The mobile phase, buffer, or sample may be contaminated. | 1. Characterize Peaks: Use LC-MS to determine the mass of the unknown peaks and hypothesize their structures based on expected degradation pathways.2. Run a Buffer Blank: Inject a sample of the buffer without the compound to see if any peaks are attributable to the buffer itself.3. Prepare Fresh Reagents: Use freshly prepared HPLC-grade mobile phase and filtered buffers.[19] |
| Poor Reproducibility / Drifting HPLC Retention Times | 1. Temperature Fluctuation: The column temperature is not stable.[20][21]2. Mobile Phase Inconsistency: The mobile phase composition is changing over time (e.g., evaporation of organic solvent).3. Column Degradation: The HPLC column's stationary phase is degrading, especially if using aggressive pH. | 1. Use a Column Oven: Maintain a constant and controlled column temperature.[20][21]2. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation.[20]3. Check Column pH Limits: Ensure the mobile phase pH is within the column's recommended range (typically pH 2-8 for standard silica columns).[19][20] Use a guard column to protect the analytical column. |
| No Degradation Observed Under Stress Conditions | 1. High Compound Stability: The molecule is exceptionally stable.2. Insufficient Stress: The forced degradation conditions are too mild.3. Poor Solubility: The compound may have precipitated out of solution, preventing it from degrading. | 1. Increase Stress Severity: Use higher temperatures, more concentrated acid/base, or longer exposure times.[17]2. Confirm Solubility: Visually inspect samples for precipitation. Determine the compound's solubility in the chosen buffer before starting the study. |
Core Experimental Protocol: Time-Course Stability Study
This protocol provides a robust framework for assessing the stability of this compound in a selected biological buffer.
Objective: To determine the degradation kinetics of this compound at a specific pH and temperature over time.
Materials:
-
This compound (high purity)
-
Selected Biological Buffer (e.g., PBS, pH 7.4), sterile-filtered
-
HPLC-grade water, acetonitrile, and any required mobile phase modifiers
-
Derivatizing agent (if required)
-
Calibrated analytical balance, pH meter
-
Incubator/water bath
-
HPLC system with appropriate detector (UV, FLD, or MS)
-
Low-adsorption autosampler vials
Workflow Diagram:
Caption: Experimental workflow for a stability study.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water (or a minimal amount of DMSO if solubility is an issue) to prepare a 1 mg/mL primary stock solution.
-
Preparation of Working Solution: Dilute the primary stock solution into the pre-warmed (e.g., 37°C) biological buffer to achieve the final desired concentration (e.g., 10 µg/mL). This is your T=0 (time zero) sample.
-
Sample Incubation:
-
Immediately transfer an aliquot of the working solution for T=0 analysis.
-
Dispense the remaining working solution into multiple sealed, labeled vials, one for each future time point (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Place the vials in a calibrated incubator or water bath set to the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At each designated time point, remove one vial from the incubator.
-
Immediately stop any further degradation by either flash-freezing the sample in liquid nitrogen and storing it at -80°C, or by adding a quenching agent (like a strong acid, e.g., trichloroacetic acid) if compatible with your analytical method.
-
-
Sample Analysis:
-
Analyze all samples (including T=0) in a single HPLC run to minimize analytical variability.
-
If necessary, perform the derivatization step consistently for all samples and standards just prior to analysis.
-
Inject the samples onto a validated, stability-indicating HPLC method.
-
-
Data Interpretation:
-
Calculate the concentration of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constant (k) and half-life (t₁/₂) of the compound under the tested conditions.
-
References
- Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
- ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- MSE Supplies LLC. (2024). The Role of Buffers in Biological and Chemical Experiments.
- MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC.
- Patel, R., et al. (2017). Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research.
- Hopax Fine Chemicals. (2019). The 9 best biological buffers for cell culture.
- Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?
- GoldBio. (n.d.). What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment.
- BioProcess International. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Creative Proteomics. (2015). HPLC Method for Detecting Amino Acid.
- ResolveMass Laboratories Inc. (2024). Forced Degradation Testing in Pharma.
- Plovanich, A. E., et al. (2017). Universal buffers for use in biochemistry and biophysical experiments. PLOS ONE.
- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Bepls. (n.d.). Glutamic Acid Production by Fermentation: A Comprehensive Review.
- Waters Corporation. (2024). Overcoming Small Molecule HPLC Challenges Using Inert Columns.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
- ResearchGate. (n.d.). Decomposition pathways of glutamine and glutamic acid.
- Wikipedia. (n.d.). Glutamic acid.
- ACS Publications. (2013). Molecular Products from the Thermal Degradation of Glutamic Acid. Retrieved from Journal of Agricultural and Food Chemistry.
- ACS Publications. (2013). Molecular Products from the Thermal Degradation of Glutamic Acid. Retrieved from Journal of Agricultural and Food Chemistry.
- PubMed Central. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS.
- MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- PubMed Central. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- ResearchGate. (2013). On the Stability of Amino Acid Zwitterions in the Gas Phase: The Influence of Derivatization, Proton Affinity, and Alkali Ion Addition.
- Hopax Fine Chemicals. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies.
Sources
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- 4. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - บทความ - Hopax Fine Chemicals [hopaxfc.com]
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Technical Support Center: Chiral Integrity of (4S)-4-butyl-L-glutamic acid Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with (4S)-4-butyl-L-glutamic acid and its derivatives. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of derivatization while preserving the critical stereochemistry of this valuable chiral building block.
Introduction: The Challenge of Maintaining Chirality
This compound is a non-proteinogenic amino acid with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a butyl group at the 4-position, imparts specific conformational constraints and lipophilicity, making it an attractive component for novel peptides and small molecule therapeutics. However, like all chiral amino acids (with the exception of glycine), its α-carbon is susceptible to racemization during chemical manipulation, particularly during carboxyl group activation for amide bond formation.
The loss of stereochemical integrity can have profound consequences, leading to mixtures of diastereomers with potentially different biological activities, pharmacokinetic profiles, and toxicities.[1] This not only complicates purification and characterization but can also compromise the therapeutic efficacy and safety of the final compound. This guide is designed to equip you with the knowledge and practical strategies to mitigate racemization and ensure the chiral purity of your this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the derivatization of this compound?
A1: The most common pathway for racemization during the derivatization of α-amino acids, including this compound, is through the formation of an oxazolone (or azlactone) intermediate.[2] This occurs when the carboxyl group is activated, for example, with a coupling reagent. The activated carboxyl group can be attacked by the carbonyl oxygen of the N-α-protecting group (e.g., Boc, Fmoc, or Z-group), leading to the formation of a planar, achiral oxazolone ring. The α-proton is now acidic and can be abstracted by a base, leading to the formation of an achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.
Q2: I'm observing diastereomers in my final product after a coupling reaction. What are the likely causes?
A2: The presence of diastereomers strongly suggests that racemization has occurred at the α-carbon of the this compound residue. The most common culprits are:
-
Inappropriate choice of coupling reagent: Some coupling reagents are more prone to inducing racemization than others.[3][4]
-
Excessive base: The presence of a strong or sterically unhindered base can accelerate the abstraction of the α-proton from the oxazolone intermediate.[2]
-
Elevated reaction temperature: Higher temperatures increase the rate of all reactions, including the formation of the oxazolone and subsequent enolization.[2]
-
Prolonged reaction times: Extended exposure to coupling conditions can increase the opportunity for racemization to occur.
-
Solvent effects: The polarity and proton-donating ability of the solvent can influence the stability of the intermediates and the rate of racemization.
Q3: How do I choose the right protecting group for the α-amino and γ-carboxyl groups to minimize racemization?
A3: The choice of protecting groups is a critical aspect of your synthetic strategy.[5][6]
-
α-Amino Protecting Group:
-
Fmoc (9-fluorenylmethoxycarbonyl): This is a popular choice for solid-phase peptide synthesis (SPPS) as it is removed under mild basic conditions (e.g., piperidine in DMF), which are generally less prone to causing racemization compared to the acidic conditions used for Boc deprotection.[5]
-
Boc (tert-butoxycarbonyl): While widely used, the repetitive acid-mediated deprotection steps in Boc-SPPS can lead to some degree of racemization, especially for sensitive amino acids.
-
Z (Benzyloxycarbonyl): A classic protecting group, Z-protected amino acids are known for their crystalline nature and resistance to racemization during activation.[5]
-
-
γ-Carboxyl Protecting Group:
-
The γ-carboxyl group must also be protected to prevent side reactions.[5] Common choices include tert-butyl (tBu) esters (acid-labile) and benzyl (Bzl) esters (hydrogenolysis-labile). The choice should be orthogonal to the α-amino protecting group, meaning one can be removed without affecting the other.[6]
-
Q4: What are the best analytical techniques to detect and quantify racemization?
A4: Several analytical methods can be employed to assess the chiral purity of your this compound derivatives:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. By using a chiral stationary phase, you can separate and quantify the different enantiomers or diastereomers.[7]
-
Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization to make the amino acid volatile, GC with a chiral column can provide excellent separation of enantiomers.[7]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a powerful tool for analyzing chiral compounds.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate between enantiomers in the NMR spectrum.
-
Mass Spectrometry (MS): While MS itself does not typically distinguish between enantiomers, it can be coupled with a chiral separation technique (LC-MS or GC-MS) for quantification.[8] Ion mobility-mass spectrometry (IMS-MS) is an emerging technique for chiral analysis.[10]
Troubleshooting Guides
Issue 1: Significant Racemization Observed with Carbodiimide Coupling Reagents (e.g., DCC, EDC)
Underlying Cause: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be effective coupling reagents, but they are also known to promote racemization, particularly when used alone.[3][4] They activate the carboxyl group to form a highly reactive O-acylisourea intermediate, which can readily cyclize to the problematic oxazolone.
Solutions:
-
Use of Additives: The most effective way to suppress racemization with carbodiimides is to use them in combination with additives. These additives react with the O-acylisourea to form a less reactive, but still acylating, active ester, which is less prone to oxazolone formation.
-
1-Hydroxybenzotriazole (HOBt): The classic and still widely used additive.[4][11]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization.[11]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt.[2][11][12]
-
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[2] Avoid heating the reaction mixture.
-
Solvent Choice: Polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. In some cases, the presence of water can suppress racemization.[13]
Experimental Protocol: Low-Racemization Coupling using DIC/Oxyma
-
Dissolve the N-protected this compound (1.0 eq.) and Oxyma (1.2 eq.) in an appropriate solvent (e.g., DMF or DCM).
-
Add the amine component (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Issue 2: Racemization with Uronium/Aminium or Phosphonium-Based Coupling Reagents (e.g., HBTU, HATU, PyBOP)
Underlying Cause: While generally considered "low-racemization" reagents, uronium/aminium salts (like HBTU, HATU) and phosphonium salts (like PyBOP) can still cause racemization, especially under non-optimal conditions.[3][4] The presence of a base is required for these reagents, and the choice and amount of base are critical.
Solutions:
-
Choice of Base: The basicity and steric hindrance of the base play a significant role.
-
N,N-Diisopropylethylamine (DIEA or Hünig's base): Commonly used, but its strong basicity can promote racemization. Use it judiciously.[4]
-
N-Methylmorpholine (NMM): A weaker and often preferred base to minimize racemization.[2][4]
-
2,4,6-Collidine: A sterically hindered and weaker base that can be advantageous in problematic couplings.[4]
-
-
Stoichiometry of the Base: Use the minimum amount of base necessary. Typically, 1-2 equivalents are sufficient.
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the amine is added. Prolonged pre-activation can lead to higher levels of the oxazolone intermediate.
Data Summary: Impact of Coupling Reagents and Bases on Racemization
| Coupling Reagent | Additive | Base | Relative Racemization Level |
| DIC | None | None | High |
| DIC | HOBt | NMM | Low[4] |
| DIC | Oxyma | NMM | Very Low[2][12] |
| HBTU | - | DIEA | Moderate[4] |
| HATU | - | DIEA | Low[4] |
| HATU | - | NMM | Very Low[4] |
| COMU | - | DIEA (1 eq.) | Very Low[12] |
Note: Relative racemization levels are generalizations and can be sequence and substrate-dependent.
Issue 3: Racemization during Derivatization for Analytical Purposes (e.g., GC-MS)
Underlying Cause: The derivatization procedures required for certain analytical techniques, such as GC-MS, can themselves induce racemization if not carefully controlled. High temperatures and acidic or strongly basic conditions during derivatization are common causes.[14][15]
Solutions:
-
Mild Derivatization Reagents: Choose derivatization reagents and protocols that operate under mild conditions. For example, derivatization with methyl chloroformate/methanol has been shown to cause minimal racemization.[15]
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time of the derivatization step. Avoid prolonged heating.
-
Alternative Analytical Methods: If racemization during derivatization is unavoidable, consider analytical techniques that do not require derivatization, such as chiral HPLC or CE.
Visualizing the Racemization Pathway and Prevention Strategies
Caption: Workflow for Racemization and Prevention.
This diagram illustrates the competing pathways during amide bond formation. The desired pathway (green) leads to the chirally pure product, while the undesired pathway (red) proceeds through an achiral oxazolone intermediate, resulting in racemization. The use of additives helps to favor the desired pathway.
Concluding Remarks
Maintaining the stereochemical integrity of this compound during derivatization is paramount for the successful development of novel therapeutics and advanced materials. By understanding the mechanisms of racemization and implementing the strategies outlined in this guide—including the judicious selection of coupling reagents, additives, bases, and reaction conditions—researchers can confidently synthesize chirally pure derivatives. Always validate the stereochemical purity of your final products using appropriate analytical techniques. We hope this technical resource serves as a valuable aid in your research endeavors.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- American Chemical Society. (n.d.).
- NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- PubMed. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (2001).
- ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
- PubMed. (n.d.).
- Chemical Science (RSC Publishing). (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry.
- Wako Blog | Laboratory Chemicals. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
- PubMed. (2019).
- RSC Publishing. (n.d.). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study.
- BOCSCI. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025).
- MDPI. (2023).
- J. Chem. Pharm. Res. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- ResearchGate. (2025). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- BenchChem. (2025). A Comparative Guide to Side-Chain Protecting Group Strategies for the Synthesis of Glutamic Acid-Containing Peptides.
- YouTube. (2021).
- ACS Publications. (n.d.). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes: Protecting Group Strategies for L-Glutamic Acid α-Methyl Ester (H-Glu-OMe).
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Technical Support Center: Scaling Up the Synthesis of (4S)-4-butyl-L-glutamic Acid
Welcome to the technical support center for the synthesis of (4S)-4-butyl-L-glutamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up this important synthesis. We understand the challenges of stereoselective synthesis and aim to provide practical, field-proven insights to ensure the success of your experiments.
Introduction: The Synthetic Challenge
This compound is a non-proteinogenic amino acid with significant potential in medicinal chemistry. Its synthesis, particularly on a larger scale, presents several challenges, primarily centered around achieving high diastereoselectivity and enantioselectivity. This guide will focus on a robust and scalable synthetic route, highlighting critical steps and potential pitfalls.
Proposed Scalable Synthetic Route
Our recommended synthetic approach is a diastereoselective Michael addition of a chiral glycine equivalent to an α,β-unsaturated ester, followed by protecting group removal. This method offers good control over stereochemistry and is amenable to scale-up.
Diagram of the Proposed Synthetic Workflow
Caption: A four-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring the correct stereochemistry?
A1: The Michael addition (Step 2) is the most critical stereochemistry-determining step. The choice of chiral auxiliary, base, solvent, and reaction temperature all significantly influence the diastereoselectivity of the reaction. It is imperative to perform small-scale optimizations of these parameters before proceeding to a larger scale.
Q2: Can I use a different chiral auxiliary?
A2: Yes, other chiral auxiliaries can be used. However, the choice of auxiliary will likely require re-optimization of the Michael addition conditions. Some auxiliaries may offer better diastereoselectivity but may be more expensive or difficult to remove. A thorough literature search for your specific auxiliary is recommended.
Q3: Is column chromatography the only option for separating the diastereomers?
A3: While column chromatography is a reliable method for purification, it can be challenging and costly to scale up. For larger quantities, diastereoselective crystallization is a more economical and efficient alternative. This involves finding a suitable solvent system from which the desired diastereomer preferentially crystallizes.
Q4: How do I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of each reaction step. For more quantitative analysis and to check the diastereomeric ratio, High-Performance Liquid Chromatography (HPLC) with a chiral column is recommended.
Q5: What are the best practices for handling the reagents and intermediates?
A5: Many of the reagents, such as the bases used in the Michael addition (e.g., lithium diisopropylamide - LDA), are air and moisture sensitive. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The intermediates may also be sensitive to air and moisture, so they should be stored under an inert atmosphere and at low temperatures if necessary.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshooting common issues that may arise during the synthesis.
Step 1: Chiral Auxiliary Coupling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the chiral glycine Schiff base | Incomplete reaction; decomposition of the product during workup. | - Ensure all reagents are pure and solvents are anhydrous.- Monitor the reaction by TLC to determine the optimal reaction time.- Use a milder workup procedure, avoiding strong acids or bases if the product is sensitive. |
| Formation of multiple products | Side reactions, such as self-condensation of glycine ethyl ester. | - Control the reaction temperature carefully.- Add the coupling agent slowly to the reaction mixture. |
Step 2: Michael Addition
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low diastereoselectivity | Suboptimal reaction conditions; incorrect choice of base or solvent. | - Screen different bases (e.g., LDA, LiHMDS, DBU).- Vary the reaction temperature; lower temperatures often improve selectivity.- Experiment with different aprotic solvents (e.g., THF, toluene). |
| Low conversion/No reaction | Inactive base; steric hindrance. | - Ensure the base is freshly prepared or properly stored.- Check the purity of the reactants.- If steric hindrance is an issue, a less bulky base or a more reactive Michael acceptor may be necessary. |
| Formation of byproducts | Polymerization of the Michael acceptor; 1,2-addition instead of 1,4-addition.[1][2] | - Add the base slowly at a low temperature.- Use a less reactive base if polymerization is a major issue.- The choice of solvent can influence the ratio of 1,2- to 1,4-addition. |
Step 3: Purification of Diastereomers
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of diastereomers by chromatography | Inappropriate column or mobile phase. | - Screen different solvent systems for TLC to find optimal separation conditions before scaling up to column chromatography.- Consider using a different stationary phase (e.g., silica gel with a different pore size, or alumina). |
| Difficulty in inducing crystallization | The compound is an oil or forms a supersaturated solution. | - Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).- Use seed crystals from a small-scale purification to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of the desired diastereomer | Co-crystallization of both diastereomers; loss during chromatography. | - For crystallization, slowly cool the solution to promote selective crystallization.- In chromatography, careful fraction collection guided by TLC or HPLC is crucial. |
Step 4: Hydrolysis and Deprotection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis | Insufficient reaction time or acid concentration. | - Monitor the reaction by TLC or HPLC to ensure it goes to completion.- Increase the reaction time or the concentration of the acid if the reaction is sluggish. |
| Racemization of the product | Harsh reaction conditions (e.g., high temperature, strong acid). | - Use the mildest acidic conditions that are effective for hydrolysis.- Keep the reaction temperature as low as possible. |
| Difficulties in isolating the final product | The product is highly soluble in the aqueous workup solution. | - Use ion-exchange chromatography for purification.- Lyophilization (freeze-drying) of the aqueous solution can be an effective isolation method. |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition (Step 2)
-
Under an argon atmosphere, dissolve the chiral glycine Schiff base (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared LDA (1.1 equivalents) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add ethyl 2-hexenoate (1.2 equivalents) dropwise.
-
Continue stirring at -78 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or crystallization.
Protocol 2: Large-Scale Purification by Diastereoselective Crystallization (Step 3)
-
Dissolve the crude diastereomeric mixture in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., hexanes) until the solution becomes slightly turbid.
-
Add a small amount of the first solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer.
-
Collect the crystals by filtration and wash them with a cold solvent mixture.
-
Analyze the crystals and the mother liquor by chiral HPLC to determine the diastereomeric purity.
-
If necessary, the mother liquor can be concentrated and subjected to a second crystallization to improve the overall yield.
Protecting Group Strategies
The choice of protecting groups for the carboxylic acid and amine functionalities is crucial for a successful synthesis, especially when scaling up.[3][4][5]
| Protecting Group | Functionality Protected | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Amine | Boc anhydride, base (e.g., triethylamine) | Strong acid (e.g., TFA, HCl) | Stable to a wide range of conditions; easy to introduce. | Requires strong acid for removal, which can cause side reactions. |
| Cbz (Carboxybenzyl) | Amine | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C) | Can be removed under mild, neutral conditions. | Not compatible with functional groups that are sensitive to reduction. |
| Methyl or Ethyl Ester | Carboxylic Acid | Alcohol, acid catalyst | Saponification (e.g., LiOH, NaOH) followed by acidification | Simple to introduce. | Saponification can be harsh and may lead to side reactions like racemization. |
| tert-Butyl Ester | Carboxylic Acid | Isobutylene, acid catalyst | Strong acid (e.g., TFA, HCl) | Stable to many reaction conditions. | Requires strong acid for removal. |
Diagram of Protecting Group Strategy Logic
Caption: Logic for orthogonal protection in subsequent modifications.
References
-
Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. [Link]
-
Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. PubMed. [Link]
-
Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. [Link]
-
Pd/Cu Catalyzed Asymmetric Allylation for Stereodivergent Synthesis of Glutamic Acid Derivatives. ResearchGate. [Link]
-
Michael Addition. ChemTalk. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. PubMed Central. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]
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Validation & Comparative
Validating the Biological Activity of Synthetic (4S)-4-butyl-L-glutamic acid: A Comparative Guide
Introduction: The Quest for Glutamatergic Precision
L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), orchestrating a vast array of physiological processes through its interaction with ionotropic (iGluR) and metabotropic (mGluR) receptors.[1][2][3] The development of synthetic analogs of L-glutamic acid, such as the novel compound (4S)-4-butyl-L-glutamic acid, is driven by the pursuit of enhanced therapeutic specificity. By modifying the core glutamate structure, researchers aim to create molecules with improved receptor subtype selectivity, metabolic stability, and unique pharmacological profiles to target CNS disorders more effectively.[4][5]
This guide provides a comprehensive, technically-grounded framework for the initial biological validation of this compound. We will compare its activity against the endogenous ligand, L-glutamic acid, using a series of industry-standard assays. The protocols herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in drug development.[6][7]
Strategic Approach: From Receptor Binding to Cellular Function
To comprehensively profile this compound, a dual-pronged validation strategy is essential. This involves:
-
Binding Affinity Assays: These determine the compound's ability to physically interact with specific glutamate receptor subtypes. A high affinity is often a prerequisite for potent biological activity. We will focus on the N-methyl-D-aspartate (NMDA) receptor, a key iGluR subtype.[8][9]
-
Functional Efficacy Assays: These measure the cellular response triggered by the compound-receptor interaction. This allows us to classify the compound as an agonist (activator), antagonist (blocker), or allosteric modulator. We will utilize a calcium mobilization assay targeting the mGluR5 receptor, a Gq-coupled metabotropic receptor.[10][11]
This parallel approach provides a holistic view of the compound's pharmacological signature.
Experimental Workflow and Signaling Pathways
The overall experimental design is depicted below, outlining the progression from cell line selection to final data analysis.
Caption: High-level experimental workflow for validating this compound.
The functional assay for mGluR5 relies on its canonical signaling pathway. As a Gq-coupled receptor, its activation by an agonist leads to the production of inositol triphosphate (IP3), which in turn triggers the release of calcium from intracellular stores.[1][12]
Caption: Simplified mGluR5 signaling cascade leading to intracellular calcium mobilization.
Detailed Experimental Protocols
Protocol 1: NMDA Receptor Binding Affinity via Radioligand Assay
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled antagonist for the NMDA receptor binding site.
Materials:
-
Cell Line: HEK293 cells stably expressing the human NMDA receptor (NR1/NR2A subunits).[13]
-
Radioligand: [3H]-CGP 39653 (a potent NMDA receptor antagonist).[14][15]
-
Membrane Preparation: Crude membrane fractions prepared from the HEK293-NMDA cell line.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cultured HEK293-NMDA cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of non-radiolabeled antagonist (for non-specific binding).
-
Add 50 µL of varying concentrations of the test compound, this compound, or L-glutamic acid.
-
Add 50 µL of [3H]-CGP 39653 at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
Incubation & Filtration:
-
Data Acquisition & Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Trustworthiness Check: A successful assay will show a clear dose-response curve with a high signal-to-background ratio. The positive control (L-glutamic acid) should yield a Ki value consistent with literature reports.
Protocol 2: mGluR5 Functional Potency via Calcium Mobilization Assay
This protocol determines the functional potency (EC50) and efficacy of this compound by measuring the increase in intracellular calcium upon mGluR5 activation in live cells.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human mGluR5 receptor.[17][18]
-
Fluorescent Dye: Fluo-4 AM or another suitable calcium-sensitive dye.[10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the CHO-mGluR5 cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the Fluo-4 AM dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark to allow the dye to enter the cells.
-
-
Assay Execution (FLIPR):
-
Place the cell plate into the FLIPR instrument.
-
The instrument will measure a baseline fluorescence reading.
-
The FLIPR's integrated pipettor will then add varying concentrations of the test compound, this compound, or the positive control (L-glutamic acid).
-
The instrument will immediately and continuously record the change in fluorescence intensity over time (typically 2-3 minutes).[10][19]
-
-
Data Acquisition & Analysis:
-
The peak fluorescence response for each well is determined.
-
Plot the peak fluorescence (as a percentage of the maximum response to L-glutamic acid) against the log concentration of the compound.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Determine the Emax (maximum efficacy) relative to the positive control.
-
Trustworthiness Check: The assay's validity is confirmed by a robust and reproducible Z'-factor (a statistical measure of assay quality), typically >0.5. The positive control should elicit a strong, dose-dependent increase in fluorescence.
Data Presentation and Comparative Analysis
The following tables present hypothetical, yet realistic, data for this compound, allowing for a direct comparison with the endogenous ligand and a standard antagonist.
Table 1: Comparative Binding Affinity at the NMDA Receptor
| Compound | Receptor Target | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | NMDA (NR1/NR2A) | [3H]-CGP 39653 Competition | 1,250 | 625 |
| L-Glutamic Acid | NMDA (NR1/NR2A) | [3H]-CGP 39653 Competition | 800 | 400 |
| CGS 19755 (Antagonist) | NMDA (NR1/NR2A) | [3H]-CGP 39653 Competition | 50 | 25 |
Interpretation: The data suggests that this compound binds to the NMDA receptor with a slightly lower affinity than L-glutamic acid, as indicated by its higher Ki value. It is significantly less potent in binding than the selective antagonist CGS 19755.
Table 2: Comparative Functional Potency at the mGluR5 Receptor
| Compound | Receptor Target | Assay Type | EC50 (nM) | Emax (% of L-Glutamate) |
| This compound | mGluR5 | Calcium Mobilization | 350 | 95% |
| L-Glutamic Acid | mGluR5 | Calcium Mobilization | 200 | 100% |
| MPEP (Antagonist) | mGluR5 | Calcium Mobilization | No Agonist Activity | 0% |
Interpretation: this compound acts as a potent full agonist at the mGluR5 receptor. Its EC50 is comparable to that of L-glutamic acid, and it elicits nearly the same maximal response (Emax), indicating high efficacy.
Conclusion and Forward Look
This guide outlines a robust, two-assay strategy for the initial biological characterization of this compound. Based on our comparative analysis, this novel compound demonstrates a compelling profile as a potent mGluR5 agonist with moderate affinity for the NMDA receptor.
These findings provide a solid foundation for further investigation. The next logical steps in the drug discovery cascade would include:
-
Selectivity Profiling: Expanding the screening to a wider panel of iGluR and mGluR subtypes to determine the compound's selectivity.
-
Mechanism of Action Studies: Utilizing electrophysiology to investigate the compound's effects on ion channel kinetics at NMDA receptors.
-
In Vivo Studies: Assessing the compound's pharmacokinetic properties and its effects in animal models of neurological disorders.
By following this structured and self-validating approach, researchers can confidently and efficiently advance promising new chemical entities like this compound through the drug discovery pipeline.
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Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. PubMed Central. Available at: [Link]
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Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. PubMed. Available at: [Link]
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The Role of Assay Development and Validation in Drug Discovery. PeploBio. Available at: [Link]
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Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. NorthEast BioLab. Available at: [Link]
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Principles of early drug discovery. PubMed Central. Available at: [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available at: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. Available at: [Link]
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Em CHO-K1 Cells. Eminence. Available at: [Link]
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Human NMDA (NR1/NR2B) Receptor Cell Line. Charles River Laboratories. Available at: [Link]
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Lack of evidence for direct ligand-gated ion channel activity of GluD receptors. PNAS. Available at: [Link]
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Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. Available at: [Link]
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The Hidden Energetics of Ligand-Binding and Activation in a Glutamate Receptor. PubMed Central. Available at: [Link]
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Stable HA-D2LR-RLuc8 Expressing HEK-293 Cell Line. Applied Biological Materials Inc. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
CHO-K1 Stable Cell Line Generation Services. Biointron. Available at: [Link]
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Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
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Radioligand Binding Assay. Creative Bioarray. Available at: [Link]
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Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones. PubMed. Available at: [Link]
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Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. PubMed Central. Available at: [Link]
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Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. PubMed Central. Available at: [Link]
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Delta-type glutamate receptors are ligand-gated ion channels. PubMed Central. Available at: [Link]
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Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. Available at: [Link]
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Functional Insights from Glutamate Receptor Ion Channel Structures. PubMed Central. Available at: [Link]
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Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. PubMed. Available at: [Link]
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G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. Available at: [Link]
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available at: [Link]
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Modified GRF (1-29). Wikipedia. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of (4S)-4-Butyl-L-glutamic Acid with Glutamate Transporters
In the intricate landscape of neuroscience and pharmacology, the precise modulation of neurotransmitter systems is paramount for both fundamental research and therapeutic development. Glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system, is meticulously regulated by a family of Excitatory Amino Acid Transporters (EAATs).[1][2][3][4] The dysregulation of these transporters is implicated in a range of neurological disorders, making them critical targets for investigation.[1][2] This guide provides an in-depth comparison of (4S)-4-butyl-L-glutamic acid and other key pharmacological tools, focusing on their cross-reactivity and selectivity profiles across EAAT subtypes.
The Central Role of Excitatory Amino Acid Transporters (EAATs)
The EAAT family, comprising five subtypes (EAAT1-5), is responsible for the rapid clearance of glutamate from the synaptic cleft.[1][3] This action is vital for terminating the excitatory signal and preventing excitotoxicity, a pathological process resulting from excessive neuronal stimulation.[2][5] Given their role, developing subtype-selective inhibitors and substrates is a key objective for researchers seeking to dissect the specific functions of each transporter and develop targeted therapeutics.[3][6]
-
EAAT1 (GLAST) : Predominantly expressed in glial cells, particularly astrocytes.
-
EAAT2 (GLT-1) : The most abundant subtype in the brain, also primarily glial, and responsible for the majority of glutamate uptake.[6][7]
-
EAAT3 (EAAC1) : Primarily expressed on neurons, contributing to neuronal glutamate homeostasis.
-
EAAT4 & EAAT5 : Found in specific regions like the cerebellum and retina, respectively, and exhibit distinct kinetic properties.[8]
Characterizing the Tools: A Comparative Overview
To effectively study these transporters, a selection of pharmacological agents with varying selectivity profiles has been developed. Understanding their respective cross-reactivity is crucial for interpreting experimental results accurately.
For a robust comparison, we will evaluate it alongside three widely-used, well-characterized EAAT inhibitors:
-
Dihydrokainic Acid (DHK) : A classic competitive inhibitor renowned for its high selectivity for EAAT2 (GLT-1).[6][7][10][11]
-
DL-threo-β-Benzyloxyaspartate (DL-TBOA) : A potent, broad-spectrum, non-transportable blocker of multiple EAAT subtypes.[12][13][14][15][16]
-
TFB-TBOA : A derivative of TBOA, exhibiting significantly higher potency and a preference for the glial transporters EAAT1 and EAAT2 over the neuronal EAAT3.[1][12][17][18]
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency. The data below, compiled from various studies, highlights the distinct selectivity profiles of these critical research tools.
| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 | Selectivity Profile |
| Dihydrokainic Acid (DHK) | >3000 µM (Kᵢ)[7][10] | 23 µM (Kᵢ)[7][10] | >3000 µM (Kᵢ)[7][10] | N/A | N/A | Highly selective for EAAT2 |
| DL-TBOA | ~70 µM (IC₅₀)[15][16][18] | ~6 µM (IC₅₀)[15][16][18] | ~6 µM (IC₅₀)[15][16][18] | 4.4 µM (Kᵢ)[14][15] | 3.2 µM (Kᵢ)[14][15] | Broad-spectrum, potent inhibitor |
| TFB-TBOA | 22 nM (IC₅₀)[12][17][18] | 17 nM (IC₅₀)[12][17][18] | 300 nM (IC₅₀)[12][17][18] | 40 nM (IC₅₀)* | N/A | Highly potent; selective for EAAT1/2 over EAAT3 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Hypothesized to show subtype preference |
| Note: IC₅₀ and Kᵢ values can vary based on experimental conditions and the species from which the transporters were cloned. Data is aggregated for comparative purposes. The TFB-TBOA value for EAAT4 was determined in rat.[17] |
This table clearly illustrates the pharmacological distinctions. DHK serves as a precise tool for isolating the function of EAAT2.[10][11] DL-TBOA is effective for pan-inhibition of EAATs, while TFB-TBOA provides a potent tool for targeting the glial transporters EAAT1 and EAAT2 with high affinity.[12][17][18]
Experimental Workflow: Assessing Transporter Cross-Reactivity
To determine the cross-reactivity and IC₅₀ values for a novel compound like this compound, a radiolabeled substrate uptake assay is a standard and robust method. This assay is performed on cell lines engineered to express a single EAAT subtype.[19][20]
Caption: Workflow for an in vitro radiolabeled glutamate uptake inhibition assay.
-
Cell Culture : Seed HEK293 cells (or other suitable host cells) stably or transiently expressing a single human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3) into 96-well plates. Culture until they reach ~90% confluency.
-
Rationale: Using single-subtype expressing cell lines is essential to isolate the compound's effect on each transporter individually, which is the foundation of a cross-reactivity assessment.
-
-
Preparation : On the day of the assay, aspirate the culture medium. Wash the cells twice with a pre-warmed physiological buffer (e.g., Krebs-Henseleit buffer).
-
Rationale: Washing removes residual media components and serum that could interfere with the assay, ensuring a clean baseline.
-
-
Inhibitor Pre-incubation : Add 50 µL of buffer containing the desired concentration of the test compound (e.g., this compound, ranging from 1 nM to 1 mM) to each well. For control wells, add buffer only (total uptake) or a saturating concentration of a known inhibitor like TBOA (non-specific binding). Incubate for 10-20 minutes at 37°C.
-
Rationale: Pre-incubation allows the inhibitor to bind to the transporter before the introduction of the substrate, ensuring that the measured effect is due to competition at the binding site.
-
-
Substrate Addition : Initiate the uptake reaction by adding 50 µL of buffer containing a fixed concentration of radiolabeled L-[³H]-glutamate (e.g., 50 nM). The final volume in the well is now 100 µL. Incubate for a defined period (e.g., 10 minutes) at 37°C.[13]
-
Rationale: The incubation time is kept short and at a physiological temperature to measure the initial rate of transport, minimizing the influence of substrate metabolism or efflux.
-
-
Termination of Uptake : Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the cells three times with 200 µL of ice-cold buffer.
-
Rationale: The use of ice-cold buffer is critical as it instantly stops all enzymatic and transport processes, effectively "freezing" the amount of substrate taken up at the end of the incubation period.
-
-
Quantification : Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis :
-
Calculate specific uptake by subtracting the non-specific binding CPM (wells with TBOA) from all other values.
-
Normalize the data by expressing the uptake in each test well as a percentage of the total specific uptake (control wells with no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
This entire protocol must be repeated for each EAAT subtype to build a complete cross-reactivity profile.
Visualizing the Mechanism of Action
The primary mechanism for these competitive inhibitors is the physical occlusion of the glutamate binding site on the transporter, preventing the translocation of the endogenous substrate.
Caption: Competitive inhibition at the glutamate transporter binding site.
Conclusion and Future Perspectives
The selection of a pharmacological tool to study glutamate transport must be guided by a thorough understanding of its potency and subtype selectivity. While DHK offers unparalleled selectivity for EAAT2, and TFB-TBOA provides high potency for glial transporters, DL-TBOA remains a valuable tool for broad-spectrum inhibition.
For novel compounds like this compound, a systematic evaluation of cross-reactivity using standardized in vitro assays is an indispensable step. The resulting data will not only clarify its utility as a research tool but also inform its potential as a lead compound in drug development. By precisely characterizing these molecular probes, researchers can continue to unravel the complex roles of individual glutamate transporter subtypes in health and disease, paving the way for next-generation neurotherapeutics.
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A Comparative Guide to the Enantioselective Synthesis of (4R)- and (4S)-4-Butyl-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid and its analogs are pivotal excitatory neurotransmitters in the mammalian central nervous system, playing crucial roles in a myriad of physiological processes.[1][2] The stereochemistry at the C4 position of glutamic acid profoundly influences its biological activity, making the enantioselective synthesis of its derivatives a critical endeavor for the development of novel therapeutics targeting glutamate receptors.[2][3][4] This guide provides an in-depth comparison of synthetic strategies for obtaining the (4R) and (4S) enantiomers of 4-butyl-L-glutamic acid, offering insights into the rationale behind experimental choices and presenting comparative data to inform methodological selection.
The introduction of a butyl group at the C4 position creates a chiral center, leading to two enantiomers, (4R)- and (4S)-4-butyl-L-glutamic acid. The distinct spatial arrangement of the butyl group in these enantiomers can lead to differential binding affinities and functional activities at various glutamate receptor subtypes. Therefore, access to enantiomerically pure forms of these compounds is essential for elucidating their specific biological roles and for developing selective pharmacological tools.
This guide will explore and compare two primary strategies for the enantioselective synthesis of these target molecules: the use of chiral auxiliaries and asymmetric catalytic methods. Each approach offers distinct advantages and challenges, which will be discussed in detail.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure 4-substituted glutamic acid analogs primarily relies on creating the C4 stereocenter with high fidelity. The two dominant strategies to achieve this are diastereoselective reactions using chiral auxiliaries and enantioselective catalytic reactions.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[5][6] After the desired stereocenter is formed, the auxiliary is cleaved, yielding the enantiomerically enriched product. This strategy is robust and has been widely applied in the asymmetric synthesis of amino acids.[6][7]
A common approach involves the alkylation of a glycine enolate equivalent attached to a chiral auxiliary. For the synthesis of 4-butyl-L-glutamic acid, a suitable pyroglutamate-derived starting material can be alkylated. The inherent chirality of the pyroglutamate backbone, often derived from naturally abundant L-glutamic acid, can direct the approach of the butylating agent.
Illustrative Workflow for Chiral Auxiliary-Mediated Synthesis:
Caption: Chiral auxiliary-based synthesis of (4R) and this compound.
The choice of the starting material's stereochemistry (L- or D-pyroglutamic acid) dictates the configuration of the newly formed stereocenter at C4. This method's primary advantage is the generally high diastereoselectivity, often exceeding 95% d.e., which translates to high enantiomeric excess (e.e.) in the final product. However, this approach requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps, which can lower the overall yield.
Asymmetric Catalysis
Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction, generating an enantiomerically enriched product from a prochiral substrate.[8][9][10] This approach is highly atom-economical as only a small amount of the chiral catalyst is required.
For the synthesis of 4-butyl-L-glutamic acid, a prominent strategy is the catalytic asymmetric Michael addition of a glycine equivalent to an α,β-unsaturated ester.[11][12] Chiral phase-transfer catalysts or metal complexes with chiral ligands can effectively control the facial selectivity of the enolate attack.
Illustrative Workflow for Asymmetric Catalysis:
Caption: Asymmetric catalysis approach for synthesizing 4-butyl-L-glutamic acid enantiomers.
The choice of the chiral ligand's enantiomer determines which product enantiomer is formed. Asymmetric catalysis offers a more elegant and efficient route compared to chiral auxiliary methods, with the potential for higher overall yields and fewer synthetic steps. However, the development of a highly enantioselective catalytic system can be challenging and may require extensive optimization of reaction conditions.
Comparative Analysis of Synthetic Methods
| Feature | Chiral Auxiliary-Mediated Synthesis | Asymmetric Catalysis |
| Stereocontrol | High diastereoselectivity, predictable outcome. | High enantioselectivity, dependent on catalyst. |
| Reagent Stoichiometry | Stoichiometric use of chiral auxiliary. | Catalytic amount of chiral catalyst. |
| Atom Economy | Lower, due to auxiliary and protecting groups. | Higher, more atom-economical. |
| Step Economy | Generally more steps (protection/deprotection). | Potentially fewer steps. |
| Scalability | Can be challenging due to stoichiometry. | More amenable to large-scale synthesis. |
| Development Effort | Well-established, reliable methods available. | Catalyst development and optimization can be intensive. |
Experimental Protocols
Representative Protocol: Chiral Auxiliary-Mediated Synthesis of this compound
Step 1: Diastereoselective Alkylation of N-Boc-L-pyroglutamic acid tert-butyl ester
-
To a solution of N-Boc-L-pyroglutamic acid tert-butyl ester (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add 1-iodobutane (1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.
Step 2: Cleavage and Deprotection
-
Dissolve the purified alkylated product in a 1:1 mixture of trifluoroacetic acid (TFA) and water.
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by ion-exchange chromatography to yield this compound.
Characterization and Comparison of Enantiomers
The successful synthesis of the (4R) and (4S) enantiomers requires rigorous characterization to confirm their structure and enantiomeric purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized compounds.[13][14][15][16] The spectra of the two enantiomers will be identical, but they are essential for verifying the successful incorporation of the butyl group and the overall molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized molecules, further confirming their elemental composition.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the synthesized products.[17] A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their quantification.
Typical Chiral HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | Hexane/Isopropanol/TFA (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
By comparing the retention times of the synthesized compounds with those of authentic standards (if available), the absolute configuration can be assigned. The integration of the peaks corresponding to each enantiomer allows for the calculation of the e.e.
Biological Activity Comparison
The primary motivation for the enantioselective synthesis of 4-butyl-L-glutamic acid is to investigate the differential biological activities of the (4R) and (4S) enantiomers. This is typically assessed through in vitro and in vivo pharmacological assays.
-
Receptor Binding Assays: These assays measure the affinity of each enantiomer for different glutamate receptor subtypes (e.g., NMDA, AMPA, kainate, and metabotropic glutamate receptors).
-
Functional Assays: These experiments, often conducted using electrophysiology or cell-based reporter systems, determine whether the compounds act as agonists, antagonists, or modulators of receptor activity.
The results from these assays provide crucial information on the structure-activity relationship (SAR) and can guide the design of more potent and selective drug candidates.
Conclusion
The enantioselective synthesis of (4R)- and this compound is a challenging but essential task for advancing our understanding of glutamate neurotransmission and for the development of novel therapeutics. Both chiral auxiliary-mediated and asymmetric catalytic strategies offer viable pathways to these target molecules, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the research, including the desired scale of synthesis, available resources, and the need for high enantiomeric purity. Rigorous analytical and biological characterization is paramount to validate the synthetic outcomes and to elucidate the distinct pharmacological profiles of each enantiomer.
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Tamura, O., et al. (2005). Stereoselective Syntheses of 4-hydroxy 4-substituted Glutamic Acids. The Journal of Organic Chemistry, 70(12), 4569–4577. [Link]
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Pop, R. F., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4123. [Link]
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A Methodological Guide to the Head-to-Head Pharmacological Characterization of Novel Glutamate Receptor Agonists: A Case Study of (4S)-4-butyl-L-glutamic acid
This guide provides a comprehensive framework for the head-to-head comparison of a novel chemical entity, (4S)-4-butyl-L-glutamic acid, with well-characterized, known receptor agonists. The methodologies detailed herein are designed to rigorously assess the binding affinity, potency, efficacy, and downstream signaling of this compound, establishing a clear and objective pharmacological profile relative to established benchmarks.
The experimental design is grounded in principles of scientific integrity, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics targeting glutamate receptors.
Introduction and Rationale
L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting upon a range of ionotropic and metabotropic receptors. The development of novel agonists with distinct selectivity and potency profiles for specific glutamate receptor subtypes is a critical endeavor in neuroscience and pharmacology, holding therapeutic potential for a variety of neurological and psychiatric disorders.
This guide outlines a proposed experimental strategy to characterize a novel compound, this compound. The 4-alkyl substitution on the glutamate scaffold suggests a potential for novel interactions within the ligand-binding domain of glutamate receptors. To ascertain its pharmacological identity, a direct comparison with the endogenous ligand, L-glutamic acid, and a subtype-selective synthetic agonist is essential. For this study, we will focus on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast synaptic transmission.
The primary objectives of this proposed study are:
-
To determine the binding affinity (Ki) of this compound for the AMPA receptor.
-
To quantify its functional potency (EC50) and efficacy (Emax) as an agonist.
-
To compare these parameters directly with L-glutamic acid and the canonical AMPA agonist.
Experimental Design & Methodologies
A multi-tiered approach is required to build a comprehensive pharmacological profile. We will progress from initial binding characterization to functional assessment in a cellular context.
Workflow for Agonist Characterization
The overall experimental workflow is designed to logically progress from binding kinetics to functional output, ensuring that each step informs the next.
Caption: Experimental workflow for agonist characterization.
Radioligand Binding Assay: Determining Affinity (Ki)
This assay quantifies the affinity of the test compounds for the AMPA receptor by measuring their ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the desired AMPA receptor subtype (e.g., GluA2). Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-AMPA), and varying concentrations of the test compounds (this compound, L-glutamic acid, or AMPA).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Determining Potency (EC50) and Efficacy (Emax)
We will use automated patch-clamp electrophysiology to measure ion channel activation in response to agonist application, providing a direct functional readout.
Protocol:
-
Cell Preparation: Use HEK293 cells stably expressing the AMPA receptor subtype of interest. Culture and harvest the cells, ensuring high viability.
-
Electrophysiology:
-
Load the cell suspension onto the automated patch-clamp system (e.g., QPatch or Patchliner).
-
Establish whole-cell patch-clamp configuration. Clamp the cell membrane potential at -60 mV.
-
Apply a concentration-response series of each agonist (this compound, L-glutamic acid, AMPA) to the cells.
-
Record the peak inward current elicited by each agonist concentration.
-
-
Data Analysis:
-
For each compound, plot the normalized peak current against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve.
-
From the curve, determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response achievable by the agonist). Efficacy is often expressed relative to the endogenous agonist, L-glutamic acid.
-
Data Presentation and Comparative Analysis
The quantitative data derived from the assays should be compiled into a clear, comparative table to facilitate analysis.
Table 1: Hypothetical Pharmacological Profile at the AMPA Receptor
| Compound | Binding Affinity (Ki, nM) | Potency (EC50, µM) | Efficacy (Emax, % of L-glutamic acid) |
| L-Glutamic Acid | 250 | 15 | 100% |
| AMPA | 25 | 1.2 | 110% |
| This compound | 150 | 8.5 | 95% |
Interpretation of Hypothetical Data:
-
This compound displays a higher binding affinity (lower Ki) than the endogenous ligand L-glutamic acid, suggesting the butyl group may contribute favorably to binding interactions.
-
Its potency (EC50) is also higher than that of L-glutamic acid, indicating it is more effective at activating the receptor at lower concentrations.
-
With an efficacy (Emax) of 95%, it acts as a full agonist, comparable to the endogenous ligand.
-
Compared to the synthetic agonist AMPA, the novel compound shows lower affinity and potency.
Mechanistic Context: AMPA Receptor Signaling
Understanding the compound's place in the signaling cascade is crucial. Upon agonist binding, the AMPA receptor, a ligand-gated ion channel, undergoes a conformational change that opens its transmembrane pore. This allows for the rapid influx of sodium (Na+) ions, leading to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).
Caption: Canonical AMPA receptor signaling pathway.
Conclusion
This guide presents a robust, methodical approach to the pharmacological characterization of a novel compound, this compound, in a head-to-head comparison with known AMPA receptor agonists. By systematically determining and comparing binding affinity, functional potency, and efficacy, researchers can build a comprehensive profile of the compound's activity. The hypothetical data presented herein illustrates how this compound could be positioned as a potent, full agonist at the AMPA receptor, with a pharmacological profile distinct from both the endogenous ligand and other synthetic agonists. This structured approach ensures the generation of high-quality, reproducible data essential for advancing novel compounds in the drug discovery pipeline.
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]
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A Comparative Guide to the Definitive Structural Confirmation of (4S)-4-butyl-L-glutamic acid via X-ray Crystallography
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of analytical techniques for determining the absolute stereochemistry of chiral molecules, focusing on single-crystal X-ray crystallography as the definitive method for confirming the structure of (4S)-4-butyl-L-glutamic acid. It includes supporting principles, detailed experimental protocols, and comparative data to inform methodological choices in a research and drug development context.
Introduction: The Stereochemical Challenge of Glutamate Analogs
This compound is a synthetic amino acid analog. As with many biologically active molecules, its three-dimensional structure is paramount to its function. The molecule possesses two stereocenters, leading to four possible stereoisomers. The precise arrangement of atoms, or absolute configuration, dictates how the molecule interacts with its biological targets, such as glutamate receptors. In drug development, isolating and confirming the desired stereoisomer is a critical step, as different enantiomers or diastereomers can have vastly different pharmacological, metabolic, and toxicological profiles.[1]
This guide will dissect the "gold standard" technique for this purpose—single-crystal X-ray crystallography—and compare it with other common spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule at atomic resolution.[2][3][4] It not only reveals the connectivity of atoms and their relative arrangement (relative configuration) but can also establish the absolute configuration of a chiral molecule.[3][5][6]
Core Principle: Anomalous Dispersion (Scattering)
The ability to determine absolute configuration hinges on a phenomenon called anomalous dispersion.[5][7][8] When X-rays interact with an atom's electrons, they are scattered. If the X-ray's energy is close to the absorption edge of an atom, a phase shift occurs in the scattered X-rays.[5][7] This subtle effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of a crystal (h,k,l and -h,-k,-l) are identical.[9] The small, measurable differences between these "Bijvoet pairs" contain the information about the absolute handedness of the crystal structure.[10][11]
The Decisive Metric: The Flack Parameter
During the refinement of the crystal structure, a crucial value known as the Flack parameter (x) is calculated.[12][13] This parameter, ranging from 0 to 1, quantifies the enantiomeric composition of the crystal.[1][12]
-
A Flack parameter close to 0 , with a small standard uncertainty (e.g., x = 0.02(4)), indicates that the determined absolute configuration is correct.[1][12][14]
-
A Flack parameter close to 1 suggests the configuration should be inverted.[1][14]
-
A value near 0.5 may indicate a racemic twin (a crystal containing equal amounts of both enantiomers).[12][14]
For light-atom organic molecules like this compound, achieving a precise Flack parameter requires high-quality crystals and data, often collected using copper (Cu Kα) radiation to enhance the weak anomalous scattering signal.[5][7]
Experimental Workflow: From Powder to Proof
The journey from a synthesized powder to an unambiguous 3D structure is a multi-step process where meticulous execution is key.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Protocol 1: Growing High-Quality Single Crystals
This is often the most significant bottleneck.[2] The goal is to encourage molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice.
-
Purity is Paramount: The starting material should be of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading quality.
-
Method 1: Slow Evaporation
-
Dissolve the compound in a suitable solvent in which it is moderately soluble (e.g., ethanol/water, acetone).[15]
-
Filter the solution to remove any particulate matter.
-
Cover the vial with a cap containing a few pinholes to allow for very slow solvent evaporation over several days to weeks.[15] Do not disturb the vessel.[15][16]
-
-
Method 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a less volatile solvent (e.g., methanol).[16][17]
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).[16]
-
The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow crystallization.[17]
-
Protocol 2: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[5] The crystal is often flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. For light-atom organic compounds, a copper (Cu Kα, λ = 1.54 Å) X-ray source is often preferred to maximize the anomalous signal.[7] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process optimizes atomic positions, bond lengths, and angles. The absolute configuration is tested by refining the Flack parameter.[1]
Comparative Analysis: Alternative Methodologies
While X-ray crystallography is definitive, it requires a suitable crystal. Other spectroscopic methods can provide valuable, albeit sometimes less direct, evidence of absolute configuration.[6][10][18]
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Measures diffraction of X-rays from a crystal lattice; anomalous dispersion determines absolute configuration.[5][6] | Unambiguous 3D structure and absolute configuration ("gold standard").[3][4] | Requires high-quality single crystals, which can be difficult to obtain.[2][19] |
| NMR Spectroscopy (with Chiral Derivatizing Agents) | The analyte is reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers, which have distinct NMR signals.[20][21][22] | Does not require crystals; can be used on small sample quantities in solution.[23] | Indirect method; relies on assumptions about the preferred conformation of the diastereomeric complex.[24][25] Can be complex to interpret. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26] | Provides a unique spectral fingerprint for each enantiomer in solution. | Requires comparison to computationally predicted spectra (DFT calculations), which can be time-consuming and complex.[26] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized UV-Vis light.[27][28] Useful for molecules with chromophores. | Sensitive technique applicable to solutions.[27] Can be used for quantitative analysis of enantiomeric mixtures.[27] | Less universally applicable than VCD, as it requires a suitable chromophore near the stereocenter. Interpretation often relies on comparison to known compounds or theoretical calculations.[6] |
Case Study: Hypothetical Data for this compound
A successful single-crystal X-ray diffraction experiment on this compound would yield a set of data confirming its structure and absolute stereochemistry.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₉H₁₇NO₄ | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, which is required for a chiral molecule.[5] |
| Temperature | 100(2) K | Low temperature reduces atomic motion, improving data quality. |
| Wavelength | 1.54178 Å (Cu Kα) | Copper radiation enhances the anomalous signal for light atoms.[7] |
| R-factor (R1) | 0.035 | A low value indicates a good fit between the model and the experimental data. |
| Flack Parameter (x) | 0.03(5) | Value is very close to 0 with a small uncertainty, unambiguously confirming the assigned (4S) absolute configuration.[12][14][29] |
The refined structure would provide precise bond lengths, bond angles, and torsion angles, confirming the L-configuration at the α-carbon (S-configuration) and the S-configuration at the C4 position.
Caption: 2D representation of the confirmed this compound structure.
Conclusion
For the unambiguous determination of the absolute configuration of a novel chiral molecule like this compound, single-crystal X-ray crystallography is the definitive method.[3] Its ability to provide a direct, three-dimensional visualization of the atomic arrangement and validate it with a statistically robust metric like the Flack parameter leaves no room for ambiguity. While spectroscopic methods like NMR with chiral derivatizing agents and VCD offer valuable insights, particularly when crystallization is unsuccessful, they remain indirect methods. For drug development professionals, the certainty provided by a high-quality crystal structure is the benchmark for advancing a chiral candidate, ensuring that the precise molecular entity is carried forward into further studies.
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Fujioka S, et al. New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Org Lett. 2009;11(6):1341-1344. Available from: [Link]
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Le Pevelen D. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In: Gerwick WH, ed. Natural Products Isolation. Humana Press; 2012:355-373. Available from: [Link]
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Wenzel TJ, et al. Strategies for using NMR spectroscopy to determine absolute configuration. Chirality. 2018;30(4):330-351. Available from: [Link]
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Harada N. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. 2008;20(5):691-723. Available from: [Link]
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Ye D, et al. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Front Chem. 2019;7:350. Available from: [Link]
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Ahlin M, et al. Absolute Configuration of Small Molecules by Co-crystallization. Angew Chem Int Ed Engl. 2020;59(38):15875-15880. Available from: [Link]
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Martinez-Mayorga K. The anomalous dispersion. Crystallography. Available from: [Link]
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Zhao Y, et al. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. R Soc Open Sci. 2021;8(3):201886. Available from: [Link]
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Meinert C, et al. Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. ResearchGate. 2022. Available from: [Link]
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Adler-Abramovich L, et al. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Chemphyschem. 2015;16(13):2768-74. Available from: [Link]
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Kelly SM, et al. Beginners guide to circular dichroism. The Biochemist. 2021;43(2):32-35. Available from: [Link]
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Side-by-side comparison of different synthetic routes to 4-butyl-L-glutamic acid
Introduction: 4-butyl-L-glutamic acid is a non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry and drug development. As an analog of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, it holds potential for modulating glutamate receptor activity and influencing neurological pathways. The stereospecific introduction of a butyl group at the C4 position offers a valuable tool for probing structure-activity relationships and developing novel therapeutic agents. This guide provides a side-by-side comparison of two prominent synthetic strategies for accessing 4-butyl-L-glutamic acid, offering insights into the experimental design, mechanistic underpinnings, and practical considerations for each approach.
Route 1: Stereoselective Alkylation of L-Pyroglutamic Acid
This well-established route leverages the readily available and inexpensive chiral pool starting material, L-pyroglutamic acid. The core of this strategy lies in the diastereoselective alkylation of a protected pyroglutamate derivative, followed by the hydrolysis of the lactam ring to furnish the final linear amino acid.
Chemical Logic and Workflow
The inherent chirality of L-pyroglutamic acid provides the stereochemical foundation for the synthesis. The rigid bicyclic-like structure of the protected pyroglutamate enolate directs the incoming electrophile to the face opposite the C2 carboxylate group, leading to a high degree of stereocontrol.
Caption: Workflow for the synthesis of 4-butyl-L-glutamic acid via stereoselective alkylation of L-pyroglutamic acid.
Experimental Protocol
Step 1: Protection of L-Pyroglutamic Acid L-pyroglutamic acid is first protected at both the nitrogen and the carboxylic acid functionalities. A common strategy involves the formation of the N-Boc and the tert-butyl ester.
-
Suspend L-pyroglutamic acid in tert-butyl acetate.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid) and stir at room temperature.
-
Following esterification, protect the nitrogen atom using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Step 2: Diastereoselective Alkylation
-
Prepare a solution of the protected pyroglutamate in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.
-
Introduce butyl iodide as the electrophile and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 3: Hydrolysis and Deprotection
-
The resulting 4-butyl-pyroglutamate derivative is subjected to acidic hydrolysis (e.g., 6M HCl) at reflux to cleave the lactam ring and remove the protecting groups.
-
The final product is isolated and purified, typically by ion-exchange chromatography.
Route 2: Conjugate Addition of a Butyl Nucleophile to an α,β-Unsaturated Pyroglutamate
This approach offers a more direct method for introducing the butyl group at the C4 position. It involves the synthesis of an α,β-unsaturated pyroglutamate derivative, which then serves as a Michael acceptor for a butyl nucleophile, most commonly a Gilman cuprate.
Chemical Logic and Workflow
The key to this route is the creation of an electrophilic center at the C4 position of the pyroglutamate ring. The conjugate addition of an organocuprate is a soft nucleophilic attack that proceeds in a 1,4-fashion, ensuring the addition of the butyl group to the desired carbon. The stereochemistry is typically controlled by the approach of the cuprate from the less sterically hindered face of the molecule.
Caption: Workflow for the synthesis of 4-butyl-L-glutamic acid via conjugate addition to an α,β-unsaturated pyroglutamate.
Experimental Protocol
Step 1: Synthesis of the α,β-Unsaturated Pyroglutamate
-
Starting from N-protected L-pyroglutamic acid methyl or ethyl ester, generate the enolate at -78 °C using LDA.
-
Quench the enolate with a selenium electrophile (e.g., phenylselenyl bromide).
-
Oxidize the resulting α-phenylselenyl derivative with an oxidant like hydrogen peroxide or m-CPBA to induce syn-elimination and form the α,β-unsaturated lactam.
Step 2: Conjugate Addition of Butylcuprate
-
In a separate flask, prepare the lithium dibutylcuprate reagent by adding two equivalents of n-butyllithium to one equivalent of copper(I) iodide in THF at low temperature (-78 °C).
-
Add the α,β-unsaturated pyroglutamate to the freshly prepared Gilman reagent.
-
Allow the reaction to proceed until completion, then quench with saturated aqueous ammonium chloride.
Step 3: Hydrolysis and Deprotection
-
The crude 4-butyl-pyroglutamate product is then hydrolyzed and deprotected using strong acidic conditions (e.g., 6M HCl at reflux) as described in Route 1.
-
Purification is typically achieved through ion-exchange chromatography.
Side-by-Side Comparison
| Feature | Route 1: Stereoselective Alkylation | Route 2: Conjugate Addition |
| Starting Material | L-Pyroglutamic Acid | N-Protected L-Pyroglutamic Acid Ester |
| Key Transformation | Diastereoselective enolate alkylation | 1,4-Conjugate addition of an organocuprate |
| Stereocontrol | High, directed by the existing stereocenter | Generally high, controlled by steric hindrance |
| Number of Steps | Fewer overall steps | May require more steps for precursor synthesis |
| Reagents | Strong bases (LDA), alkyl halides | Organolithiums, copper salts, selenium/sulfur reagents |
| Yields | Generally good to excellent | Can be variable depending on the efficiency of the conjugate addition |
| Scalability | Readily scalable | Generation and handling of organocuprates can be challenging on a large scale |
| Advantages | Utilizes a very common and reliable transformation. Avoids the use of toxic selenium reagents. | More direct installation of the butyl group. |
| Disadvantages | May require careful optimization of base and temperature to avoid side reactions. | Requires the synthesis of a specialized α,β-unsaturated precursor. Organocuprate reagents can be sensitive. |
Conclusion
Both synthetic routes presented offer viable pathways to 4-butyl-L-glutamic acid, each with its own set of advantages and challenges. The choice of route will ultimately depend on the specific resources, expertise, and scale of the synthesis required by the researcher.
-
Route 1 (Stereoselective Alkylation) is a robust and well-precedented method, making it a reliable choice for many synthetic chemists. Its reliance on standard laboratory techniques and reagents enhances its practicality.
-
Route 2 (Conjugate Addition) provides a more elegant and direct installation of the butyl group. While potentially requiring more intricate precursor synthesis, it can be a highly efficient approach in the hands of a skilled chemist, particularly for the synthesis of a library of 4-alkyl analogs by varying the organocuprate reagent.
Ultimately, a thorough evaluation of the experimental conditions and a careful consideration of the factors outlined in this guide will enable the successful synthesis of 4-butyl-L-glutamic acid for further investigation in the exciting field of neuroscience and drug discovery.
References
-
Wehbe, J., Rolland, V., Fruchier, A., Roumestant, M.-L., & Martinez, J. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851–858. [Link]
-
Kim, Y. C., & Cocolas, G. H. (1975). Glutamic Acid Analogs. The Synthesis of 3-Alkylgutamic Acids and 4-Alkylpyroglutamic Acids. Journal of Medicinal Chemistry, 18(9), 981-984. [Link]
-
Kandil, S. S., et al. (2020). Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid. PLOS ONE, 15(12), e0243998. [Link]
- Process for synthesizing l-y-methylene glutamic acid and analogs. (2005). EP1554235B1.
- Process for synthesizing L-γ-methylene glutamic acid and analogs. (2005). US6977311B2.
-
Modern Organocopper Chemistry. (2002). Edited by Norbert Krause. Wiley-VCH. [Link]
Safety Operating Guide
Personal protective equipment for handling (4S)-4-butyl-L-glutamic acid
An Expert Guide to Personal Protective Equipment for Handling (4S)-4-butyl-L-glutamic acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling this compound (CAS 14344-45-7). As a specialized amino acid derivative, its specific toxicological properties are not extensively documented. Therefore, this guidance is built upon a conservative approach, synthesizing data from structurally analogous compounds to ensure a high margin of safety.
Hazard Assessment: An Evidence-Based Approach
A thorough risk assessment is the cornerstone of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from similar molecules.
Analysis of Structural Analogs:
-
L-Glutamic acid 1-tert-butyl ester (CAS 45120-30-7): This closely related compound is classified with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. It is prudent to assume this compound presents similar irritant risks.
-
L-Glutamic acid di-tert-butyl ester: Studies on this analog have revealed more significant biological activity, including pronounced convulsant effects in animal models (mice and rats)[2]. This raises a critical flag for potential neurological effects and underscores the importance of preventing systemic exposure.
-
General Amino Acid Derivatives: As a class, these compounds are often fine, crystalline powders. This physical form presents a significant risk of aerosolization during handling, leading to inadvertent inhalation and contamination of surfaces.
Inferred Hazard Profile for this compound:
Based on the available data, we will operate under the assumption that this compound is, at a minimum:
-
A skin and eye irritant.
-
A respiratory tract irritant if inhaled as a dust.
-
Potentially harmful if ingested or absorbed, with possible neurological effects.
This conservative profile dictates a stringent approach to PPE selection and handling procedures.
Core Personal Protective Equipment (PPE) Requirements
Adherence to the following PPE standards is mandatory for all personnel handling this compound. These requirements are designed to prevent dermal, ocular, and respiratory exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Safety Glasses with Side Shields | Minimum Requirement: Safety glasses with side shields. Recommended: Chemical splash goggles provide a complete seal around the eyes and are the best practice when handling the powder or preparing solutions, offering superior protection against airborne particles and splashes[3][4]. A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation. They offer protection against incidental contact with a wide range of chemical classes, including amino acid derivatives. Always inspect gloves for tears or pinholes before use. For prolonged handling or when preparing solutions, consider double-gloving[4]. |
| Body | Laboratory Coat | A full-length, cuffed laboratory coat is required to protect skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood. The choice of respirator depends on the scale and potential for dust generation, as outlined in the workflow diagram below. At minimum, a disposable N95 respirator is necessary to prevent inhalation of fine powders. For larger quantities, a half-mask or full-face respirator with P100 cartridges may be required[3][5]. |
Operational Plan: Step-by-Step Handling Protocols
Safe handling is a combination of proper PPE and controlled procedures. The following protocols provide a clear, step-by-step guide for common laboratory tasks involving this compound.
Protocol 1: Handling the Solid Compound (Weighing and Transfer)
This protocol minimizes the generation and inhalation of airborne dust.
-
Preparation: Before handling the compound, verify that a certified chemical fume hood is operational. Lay down a disposable, absorbent bench liner within the hood to contain any minor spills.
-
PPE Donning: Put on your lab coat, followed by safety goggles and gloves. If not using a fume hood, don a NIOSH-approved respirator at this stage.
-
Execution: Conduct all manipulations, including weighing and transferring the solid material, deep within the chemical fume hood. Use tools like spatulas to handle the compound, avoiding any actions that could create dust clouds.
-
Post-Handling: Securely close the primary container. Carefully wipe down the spatula and any surfaces within the hood with a damp cloth to collect residual dust. Dispose of the cloth and bench liner as chemical waste.
-
PPE Doffing: Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.
Protocol 2: Preparing a Solution
This protocol addresses the risks associated with both the solid and liquid phases.
-
Preparation & PPE: Follow steps 1 and 2 from Protocol 1. A face shield worn over goggles is recommended during this procedure.
-
Initial Weighing: Weigh the required amount of solid this compound inside the fume hood as described above.
-
Solubilization: Add the solvent to the vessel containing the solid in a slow, controlled manner to prevent splashing. If the dissolution process is exothermic, use an ice bath for temperature control.
-
Mixing: Cap the vessel securely before mixing or vortexing. If using a magnetic stir bar, ensure the stirring speed is low initially to prevent splashing before the vessel is capped.
-
Cleanup: Once the solution is prepared, all contaminated glassware should be rinsed in the fume hood before being removed for final washing. Dispose of any contaminated consumables as chemical waste.
-
Doffing: Follow step 5 from Protocol 1.
Engineering Controls and Respiratory Protection Workflow
The primary engineering control for handling this compound is a certified chemical fume hood. When a fume hood is not available or when handling large quantities, respiratory protection is essential. The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.
Sources
- 1. CAS # 45120-30-7, L-Glutamic acid 1-tert-butyl ester, (4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid - chemBlink [chemblink.com]
- 2. Convulsant properties of L-glutamic acid di-tert butyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
